N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline
Description
Properties
IUPAC Name |
N-[4-(4-iodophenyl)phenyl]-3-methyl-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20IN/c1-19-6-5-9-25(18-19)27(23-7-3-2-4-8-23)24-16-12-21(13-17-24)20-10-14-22(26)15-11-20/h2-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQZSFMSAULQQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443908 | |
| Record name | 4'-Iodo-N-(3-methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195443-34-6 | |
| Record name | 4'-Iodo-N-(3-methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline synthesis pathway
An In-Depth Technical Guide to the Synthesis of N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a triarylamine derivative of significant interest in the field of organic electronics. Triarylamines are a cornerstone class of materials known for their exceptional hole-transporting capabilities, thermal stability, and low ionization potentials, making them critical components in devices such as Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and organic photovoltaics.[1][2][3] This document details a strategic retrosynthetic analysis, compares key synthetic methodologies, and presents a detailed, step-by-step protocol for a preferred synthesis route. The causality behind experimental choices, mechanistic insights, and data presentation are included to provide researchers, scientists, and drug development professionals with a field-proven guide for laboratory application.
Introduction: The Significance of Triarylamines
Triarylamines are characterized by a central nitrogen atom bonded to three aromatic groups. This "propeller-shaped" structure facilitates the formation of stable radical cations and enables efficient intermolecular charge hopping, a fundamental process for hole conduction in organic semiconductor layers.[3][4] The specific compound, this compound, incorporates several key features:
-
Extended π-Conjugation: The biphenyl moiety extends the conjugated system, which can be tuned to modulate the electronic and photophysical properties of the material.
-
Asymmetric Substitution: The presence of both a biphenyl and a tolyl group creates an asymmetric structure, which can influence morphology and prevent crystallization in thin films, a desirable trait for device fabrication.[5]
-
Reactive Handle: The iodo-substituent provides a reactive site for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex, polymeric, or dendritic structures.
Given these attributes, developing a clean, scalable, and efficient synthesis is paramount for advancing research and application in next-generation organic electronics.[4]
Retrosynthetic Analysis and Strategic Approach
The key challenge in synthesizing triarylamines is the sequential and controlled formation of carbon-nitrogen (C-N) bonds. A retrosynthetic analysis of the target molecule reveals two primary disconnections corresponding to the two C-N bonds formed with the central aniline nitrogen.
This analysis suggests two viable forward-synthesis strategies:
-
Pathway A: Arylation of 4'-iodobiphenyl-4-amine with an m-tolyl halide (e.g., m-bromotoluene).
-
Pathway B: Arylation of N-(m-tolyl)aniline with a suitably activated 4'-iodobiphenyl derivative (e.g., 4-bromo-4'-iodobiphenyl).
Pathway A is often preferred due to the relative simplicity and commercial availability of the starting materials. 4'-Iodobiphenyl-4-amine can be reliably synthesized from its corresponding nitro-precursor.[6]
Core Methodologies for Aryl C-N Bond Formation
The construction of aryl C-N bonds is a cornerstone of modern organic synthesis. Two premier methods dominate this field: the Ullmann condensation and the Buchwald-Hartwig amination.
The Ullmann Condensation
The classic Ullmann condensation involves the copper-catalyzed coupling of an amine with an aryl halide.[7] While foundational, traditional Ullmann reactions are notorious for requiring harsh conditions, such as high temperatures (>200 °C) and stoichiometric amounts of copper, which can limit functional group tolerance and complicate purification.[4][8] Modern advancements have introduced soluble copper catalysts and accelerating ligands, like 1,10-phenanthroline, which can moderate reaction conditions and improve yields.[9] However, these reactions can still be capricious and less general than palladium-catalyzed alternatives.[4]
The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate.[10][11] Its development revolutionized C-N bond formation by offering significantly milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to the Ullmann reaction.[10] The reaction's efficacy hinges on the choice of a palladium precursor and, critically, a sterically hindered phosphine ligand that facilitates the key steps of the catalytic cycle.[12][13]
Proposed Two-Step Synthesis Pathway
The chosen pathway involves the synthesis of a key biphenyl amine intermediate followed by a final palladium-catalyzed amination.
The Catalytic Cycle of Buchwald-Hartwig Amination
Understanding the mechanism is key to troubleshooting and optimizing the reaction. The cycle involves three primary stages: oxidative addition, amination/deprotonation, and reductive elimination.
The bulky phosphine ligand (L) is crucial; it promotes the reductive elimination step, preventing side reactions like beta-hydride elimination and ensuring a high turnover rate for the catalyst.[10][12]
Detailed Experimental Protocols
Disclaimer: All chemical handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step 1: Synthesis of 4'-Iodobiphenyl-4-amine
This procedure involves the chemical reduction of a nitro group to an amine. Tin(II) chloride is an effective and common reagent for this transformation.[6]
Materials:
-
4-Iodo-4'-nitrobiphenyl
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (absolute)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-iodo-4'-nitrobiphenyl (1.0 eq).
-
Add absolute ethanol to create a suspension (approx. 10-15 mL per gram of starting material).
-
Add tin(II) chloride dihydrate (approx. 4-5 eq) to the suspension.
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding a saturated sodium bicarbonate solution or a 5 M NaOH solution until the pH is basic (pH > 9). This will precipitate tin salts.
-
Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the filter cake thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product, 4'-iodobiphenyl-4-amine, can be purified further by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield an off-white solid.[6]
Step 2: this compound (Buchwald-Hartwig Amination)
This is the final C-N bond formation step to yield the target triarylamine.
Materials:
-
4'-Iodobiphenyl-4-amine (from Step 1)
-
m-Bromotoluene (1-bromo-3-methylbenzene)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or a similar bulky phosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4'-iodobiphenyl-4-amine (1.0 eq), sodium tert-butoxide (a strong, non-nucleophilic base, approx. 1.4 eq), the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), and the phosphine ligand (e.g., Xantphos, 2-4 mol%).
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Add anhydrous toluene via syringe, followed by m-bromotoluene (approx. 1.1-1.2 eq).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the mixture to room temperature and quench by adding water.
-
Extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product will be a solid or viscous oil. Purify via flash column chromatography on silica gel using a hexane/ethyl acetate or hexane/toluene gradient to isolate the pure this compound.[14]
Characterization and Data Summary
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure.
-
Mass Spectrometry (MS): Will verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Role | Expected Yield |
| 4-Iodo-4'-nitrobiphenyl | C₁₂H₈INO₂ | 337.11 | Starting Material | N/A |
| 4'-Iodobiphenyl-4-amine | C₁₂H₁₀IN | 295.12 | Intermediate | >85% |
| This compound | C₂₅H₂₀IN | 461.35 | Final Product | 70-90% |
Conclusion
This guide outlines a reliable and efficient two-step synthesis for this compound, a valuable triarylamine for applications in organic electronics. The pathway leverages a standard reduction of a nitroaromatic compound followed by a robust and high-yielding Buchwald-Hartwig amination. The rationale for selecting this palladium-catalyzed method over the traditional Ullmann condensation is its superior mildness, scope, and reliability. By following the detailed protocols and understanding the underlying chemical principles presented, researchers can confidently synthesize this and similar high-purity triarylamine derivatives for advanced materials research.
References
- Functionalized triarylamines for applications in organic electronics. (2017). Journal of the Indian Chemical Society.
- Goodbrand, H. B., & Hu, N.-X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry, 64(2), 670–674.
- Goodbrand, H. B., & Hu, N.-X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. SciSpace.
- Ullmann Reaction. Organic Chemistry Portal.
- Triarylamine Derivatives: Building Blocks for Next-Generation Organic Electronics. NINGBO INNO PHARMCHEM CO.,LTD.
- Buchwald–Hartwig amin
- Ullmann condens
- 2,4,6-Trinitro-N-(m-tolyl)aniline: A New Polymorphic Material Exhibiting Different Colors. (2021). Crystal Growth & Design.
- Triarylamine Substituted Arylene Bisimides as Solution Processable Organic Semiconductors for Field Effect Transistors.
- 4'-Iodo-(1,1'-biphenyl)-4-amine synthesis. ChemicalBook.
- Recent synthetic developments and applications of the Ullmann reaction. A review. PMC - NIH.
- Buchwald-Hartwig Amin
- Use Sodium to Purify Triethylamine. (2017). YouTube.
- New Triarylamine-Containing Polymers as Hole Transport Materials in Organic Light-Emitting Diodes.
- Synthesis and Characterization of Novel Triarylamine Derivatives with Dimethylamino Substituents for Application in Optoelectronic Devices. (2019).
- Method for producing triarylamine compound.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Aniline synthesis by amination (aryl
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- What is the synthesis method of 4-Iodobiphenyl? Guidechem.
- Synthesis of unsymmetrically substituted triarylamines via acceptorless dehydrogenative aromatization using a Pd/C and p-toluenesulfonic acid hybrid relay c
- List of purific
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An In-Depth Technical Guide to the Characterization of Fiboflapon (GSK2190915), a Potent FLAP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fiboflapon, also known as GSK2190915 and AM-803, is a potent and orally bioavailable inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2][3] FLAP is a crucial intracellular membrane protein that plays a pivotal role in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators.[4][5] By inhibiting FLAP, Fiboflapon effectively blocks the production of all leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (CysLTs), positioning it as a promising therapeutic agent for a range of inflammatory diseases, most notably asthma.[6][7][8] This technical guide provides a comprehensive overview of the characterization data for Fiboflapon, tailored for researchers, scientists, and professionals involved in drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is fundamental for its development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and analytical characterization.
| Property | Value | Source |
| Chemical Name | 3-(3-(tert-butylthio)-1-(4-(6-ethoxypyridin-3-yl)benzyl)-5-((5-methylpyridin-2-yl)methoxy)-1H-indol-2-yl)-2,2-dimethylpropanoic acid | [9] |
| CAS Number | 936350-00-4 | [10] |
| Molecular Formula | C38H43N3O4S | [9] |
| Molecular Weight | 637.83 g/mol | [3] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in DMSO, not in water. | [11] |
| Computed XLogP3-AA | 7.8 | [9] |
| Topological Polar Surface Area | 112 Ų | [9] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of a molecule. While complete, raw spectroscopic data for Fiboflapon is not publicly available, representative data for its characterization would include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for determining the chemical structure of a molecule. The ¹H NMR spectrum of Fiboflapon would be expected to show distinct signals for the aromatic protons of the indole and pyridine rings, the benzylic protons, the methylene protons of the ethoxy and methoxy groups, and the aliphatic protons of the tert-butyl and dimethylpropanoic acid moieties. The ¹³C NMR spectrum would complement this by providing information on the carbon framework of the molecule. A representative ¹H NMR spectrum is available from commercial suppliers.[12]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For Fiboflapon, high-resolution mass spectrometry (HRMS) would confirm the molecular formula C38H43N3O4S by providing a highly accurate mass measurement. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns that can be used for structural confirmation and for the development of quantitative analytical methods. An LC-MS analysis is available from commercial suppliers.[12][13]
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of Fiboflapon would be expected to show characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, C-H stretching vibrations of the aromatic and aliphatic groups, C-O stretching vibrations of the ether and ethoxy groups, and C-N and C-S stretching vibrations.
Synthesis and Purification
The synthesis of Fiboflapon involves a multi-step process, likely culminating in the formation of the indole core, followed by functionalization with the various substituents. While a detailed, step-by-step synthesis protocol for Fiboflapon is proprietary, the general approach for synthesizing similar complex indole derivatives often involves the following key transformations:
-
Fischer Indole Synthesis or Related Methods: To construct the core indole ring system.
-
Alkylation and Acylation Reactions: To introduce the N-benzyl group and the propanoic acid side chain.
-
Cross-Coupling Reactions (e.g., Suzuki or Stille coupling): To form the biaryl linkage between the phenyl and pyridine rings.
-
Etherification Reactions: To introduce the methoxy and ethoxy groups.
A potential synthetic approach could involve the synthesis of the substituted indole core, followed by coupling with the appropriate benzyl and pyridine fragments.
Illustrative Synthetic Workflow:
Caption: A conceptual workflow for the synthesis of Fiboflapon.
Purification of the final compound would typically involve chromatographic techniques such as column chromatography on silica gel, followed by recrystallization to obtain a highly pure solid.
Analytical Methodology for Quantification in Biological Matrices
The quantification of Fiboflapon in biological matrices such as plasma is crucial for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high sensitivity, selectivity, and accuracy.[14]
Protocol: LC-MS/MS Quantification of Fiboflapon in Human Plasma
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of Fiboflapon).
-
Vortex for 1 minute to precipitate the plasma proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve good separation of Fiboflapon from endogenous plasma components. For example, starting at 10% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and then re-equilibrating at 10% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transitions for Fiboflapon and the internal standard. The specific transitions would need to be optimized but would be based on the fragmentation of the protonated molecular ion [M+H]⁺.
4. Method Validation:
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.[15]
Mechanism of Action and Signaling Pathway
Fiboflapon exerts its anti-inflammatory effects by inhibiting the 5-lipoxygenase-activating protein (FLAP).[4] FLAP is an 18-kDa integral membrane protein located in the nuclear envelope.[5] In response to cellular stimulation, cytosolic 5-lipoxygenase (5-LO) translocates to the nuclear membrane and binds to FLAP.[4] FLAP then facilitates the transfer of arachidonic acid, released from the cell membrane by phospholipase A2, to 5-LO.[16] 5-LO subsequently catalyzes the conversion of arachidonic acid into leukotriene A4 (LTA4), the unstable precursor to all other leukotrienes.[17]
By binding to FLAP, Fiboflapon prevents the interaction between 5-LO and its substrate, arachidonic acid, thereby inhibiting the synthesis of LTA4 and all downstream leukotrienes.[4] This includes the potent chemoattractant LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are known to cause bronchoconstriction, mucus secretion, and airway edema.[6]
FLAP Inhibition Signaling Pathway:
Caption: The leukotriene biosynthesis pathway and the point of inhibition by Fiboflapon.
The inhibition of leukotriene synthesis by Fiboflapon has been shown to reduce inflammatory cell infiltration, mucus production, and airway hyperresponsiveness in preclinical models and in clinical studies in patients with asthma.[18]
Conclusion
Fiboflapon (GSK2190915) is a well-characterized, potent, and specific inhibitor of FLAP with a clear mechanism of action. Its physicochemical and biological properties make it a valuable tool for researchers investigating the role of leukotrienes in health and disease, and a promising therapeutic candidate for the treatment of inflammatory disorders. This technical guide provides a foundational understanding of the key characterization data for Fiboflapon, which is essential for its continued investigation and development.
References
- Haeggström, J. Z., & Funk, C. D. (2011). Lipoxygenase and leukotriene pathways: biochemistry, biology, and roles in disease. Chemical reviews, 111(10), 5866–5898.
- Evans, J. F., Ferguson, A. D., Mosley, R. T., & Hutchinson, J. H. (2008). What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases. Trends in pharmacological sciences, 29(2), 72–78.
- Peters-Golden, M., & Henderson, W. R. (2007). Leukotrienes. New England Journal of Medicine, 357(18), 1841-1854.
- Samuelsson, B. (1983).
- Rådmark, O., Werz, O., Steinhilber, D., & Samuelsson, B. (2015). 5-Lipoxygenase: a key enzyme for leukotriene biosynthesis in health and disease. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1851(4), 331-339.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44473151, Fiboflapon. Retrieved from [Link]
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Shanghai xingMo Biotechnology. (n.d.). Fiboflapon|936350-00-4. Retrieved from [Link]
- Haeggström, J. Z. (2018). Leukotriene biosynthetic enzymes as therapeutic targets.
- Wallace, J. L., & Cirino, G. (1994). The inhibition of leukotriene synthesis markedly accelerates healing in a rat model of inflammatory bowel disease. Gastroenterology, 107(1), 180-185.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53383274. Retrieved from [Link]
- Yilmaz, M., & Isik, A. T. (2015). Leukotriene biosynthesis inhibition ameliorates acute lung injury following hemorrhagic shock in rats.
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Alturas Analytics, Inc. (n.d.). Development of validated LC-MS methods using surrogate matrices for the quantification of biomarkers of clinically significant drug-drug interactions. Retrieved from [Link]
- Roberts, P. J., Pizzey, A. R., & Linch, D. C. (1993). The effect of inhibition of leukotriene synthesis on the activity of interleukin-8 and granulocyte-macrophage colony-stimulating factor.
-
Bioanalysis Zone. (n.d.). Quantitative bioanalysis by LC-MS for the development of biological drugs. Retrieved from [Link]
- Kee, A. C., et al. (2023). Optimised plasma sample preparation and LC-MS analysis to support large-scale clinical proteomics studies. Proteomics.
-
AdisInsight. (2023, November 5). Fiboflapon. Retrieved from [Link]
- Lorrain, D. S., et al. (2009). Pharmacological characterization of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103), a novel selective 5-lipoxygenase-activating protein inhibitor that reduces acute and chronic inflammation. The Journal of pharmacology and experimental therapeutics, 331(3), 1042–1050.
- Diamant, Z., et al. (2011). The 5-lipoxygenase-activating protein inhibitor, GSK2190915, attenuates the early and late responses to inhaled allergen in mild asthma. Clinical and experimental allergy, 41(12), 1693-1701.
- Valitalo, O., et al. (2022). Validation of an LC-MS/MS method for the quantification IOA-289 in human plasma and its application in a first-in-human clinical trial. Journal of pharmaceutical and biomedical analysis, 217, 114829.
- Manallack, D. T., et al. (2013). Comparison of the accuracy of experimental and predicted pKa values of basic and acidic compounds. Journal of pharmaceutical and biomedical analysis, 85, 193-203.
- Guryca, V., et al. (2021). Rapid preparation of human blood plasma for bottom-up proteomics analysis. STAR protocols, 2(4), 100868.
- Al-Hadedi, A. A. M., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
-
MedChemExpress. (n.d.). Fiboflapon (GSK2190915). Retrieved from [Link]
- Al-Hadedi, A. A. M., et al. (2022). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molbank, 2022(2), M1367.
- Al-Hadedi, A. A. M., et al. (2022). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Preprints.org.
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N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline molecular structure and conformation
An In-depth Technical Guide to the Molecular Structure and Conformation of N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a triarylamine derivative with potential applications in materials science and as a building block in organic synthesis.[1] Its utility is intrinsically linked to its three-dimensional structure and conformational dynamics. This guide provides a comprehensive overview of the predicted molecular structure of this compound and outlines the established computational and experimental methodologies for its detailed conformational analysis. While specific experimental data for this molecule is not publicly available, this document leverages foundational knowledge of triarylamine chemistry to present a robust predictive model of its structural and electronic properties.
Introduction to this compound
This compound belongs to the class of triarylamines, which are characterized by a central nitrogen atom bonded to three aryl groups.[2] Triarylamines are widely used as hole-transporting materials in organic light-emitting diodes (OLEDs), as redox-active scaffolds, and as versatile intermediates in cross-coupling reactions.[1][2] The electronic properties and stability of triarylamines are highly dependent on the nature and substitution pattern of the aryl groups, as well as the overall molecular conformation.[2][3] The subject molecule features a 4'-iodobiphenyl group, a phenyl group, and a meta-tolyl group attached to the central nitrogen, suggesting a sterically crowded and electronically complex system.
Predicted Molecular Structure and Geometry
The molecular structure of this compound is defined by the spatial arrangement of its constituent atoms and the nature of the chemical bonds between them. The central nitrogen atom is expected to have a trigonal pyramidal geometry, a common feature for triarylamines in their ground state.[4] The degree of pyramidalization can, however, vary depending on the electronic and steric effects of the aryl substituents.
Key Structural Parameters
While the precise bond lengths and angles for this compound have not been experimentally determined, we can predict these based on data from related aniline and biphenyl structures.
| Parameter | Predicted Value | Justification |
| C-N Bond Lengths | ~1.40 - 1.44 Å | Typical for N-aryl bonds, influenced by resonance. |
| C-I Bond Length | ~2.10 Å | Standard for iodinated aromatic compounds.[5] |
| C-C (biphenyl) | ~1.48 - 1.49 Å | Single bond connecting the two phenyl rings. |
| C-N-C Bond Angles | ~116 - 120° | Dependent on steric hindrance between the aryl groups. |
| Dihedral Angle (biphenyl) | ~30 - 45° | Torsion between the two phenyl rings due to steric hindrance of ortho-hydrogens. |
Conformational Isomers
The conformational landscape of this compound is expected to be complex due to the rotational freedom around the C-N bonds and the biphenyl C-C bond. The relative orientation of the three aryl groups will determine the overall shape and electronic properties of the molecule. The presence of the methyl group on the tolyl ring introduces an additional layer of steric influence on the preferred conformation.[3]
Methodologies for Conformational Analysis
A thorough understanding of the conformational preferences of this compound requires a combination of computational modeling and experimental validation.
Computational Modeling
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the stable conformations and electronic properties of molecules like this compound.[4][6][7]
Workflow for Computational Analysis:
Caption: A typical workflow for the computational conformational analysis of an organic molecule.
Experimental Protocol: DFT-Based Conformational Analysis
-
Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software like Avogadro.[7][8]
-
Geometry Optimization: The initial structure is optimized using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)) to find a local energy minimum.[7][8][9]
-
Vibrational Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain theoretical vibrational spectra (IR and Raman).[8][10]
-
Conformational Search: A systematic or stochastic conformational search is conducted to explore the potential energy surface and identify other low-energy conformers. This involves rotating the single bonds (C-N and biphenyl C-C) and re-optimizing the geometry at each step.
-
Analysis of Conformers: The energies of the identified stable conformers are compared to determine their relative populations at a given temperature. Key dihedral angles are measured to describe the orientation of the aryl rings.
-
Electronic Property Calculation: For the most stable conformer(s), further calculations can be performed to determine electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis to understand charge distribution and intramolecular interactions.[9][11]
Experimental Techniques
Experimental methods are crucial for validating the predictions from computational models.
3.2.1. X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule, including precise bond lengths, bond angles, and intermolecular interactions. The primary challenge is growing a single crystal of sufficient quality.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the through-space proximity of protons, which can be used to deduce the preferred conformation in solution.[12][13] The chemical shifts of the aromatic protons can also be sensitive to the relative orientation of the aryl rings.
3.2.3. Spectroscopic Analysis
UV-Vis, fluorescence, and infrared (IR) spectroscopy can provide complementary information. The electronic absorption and emission spectra are influenced by the degree of conjugation between the aryl rings, which is conformation-dependent.[12][14] The IR spectrum can be compared with the computationally predicted vibrational frequencies to confirm the presence of specific functional groups and to support the validity of the calculated geometry.[5][10]
Influence of Substituents on Conformation and Properties
The specific substituents on the triarylamine core of this compound have a significant impact on its conformation and electronic properties:
-
4'-Iodobiphenyl Group: The bulky iodo substituent and the biphenyl unit itself contribute significantly to the steric crowding around the central nitrogen atom. The torsional angle between the two phenyl rings of the biphenyl group is a key conformational parameter.[15]
-
m-Tolyl Group: The methyl group in the meta position of the tolyl ring introduces steric hindrance that can influence the rotational barrier around the corresponding C-N bond. It also acts as a weak electron-donating group, which can subtly modulate the electronic properties of the molecule.
-
Phenyl Group: The unsubstituted phenyl ring provides a baseline for comparison of the electronic and steric effects of the other two more complex aryl groups.
The interplay of these steric and electronic factors will determine the equilibrium geometry and the energy barriers between different conformational states. This conformational flexibility can be restricted upon complex formation with host molecules, leading to changes in photophysical properties.[12][13]
Sources
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- 3. Unravelling the Pathway Complexity in Conformationally Flexible N‐Centered Triarylamine Trisamides - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. prepchem.com [prepchem.com]
Introduction to the Target Compound: N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline
An In-depth Technical Guide: Solubility Profiling of N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline for Advanced Material Applications
Abstract
This compound is a complex tertiary arylamine with significant potential as a small molecule semiconductor building block, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs) and other electronic devices.[1][2] The processability of such materials, which is critical for device manufacturing, is fundamentally governed by their solubility in organic solvents.[3][4] This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. It combines theoretical principles of solute-solvent interactions with detailed, validated experimental protocols to create a robust methodology for generating a complete solubility profile.
A thorough understanding of the solute's physicochemical properties is the first step in any solubility study.
Molecular Structure and Properties
This compound (CAS RN: 195443-34-6) is a solid, multi-aromatic compound with the molecular formula C₂₅H₂₀IN and a molecular weight of 461.35 g/mol .[1][5]
Key Structural Features:
-
Tertiary Amine Core: The central nitrogen atom is bonded to three distinct aryl groups: a phenyl group, a meta-tolyl group, and an iodobiphenyl group.
-
Large Aromatic System: The molecule is dominated by extensive, nonpolar aromatic rings.
-
Halogenation: The presence of an iodine atom on the biphenyl moiety increases the molecular weight and polarizability.
-
Asymmetry: The meta-position of the methyl group on the tolyl ring introduces structural asymmetry.
These features classify it as a hole-transport material (HTM), a class of compounds essential for the efficient functioning of OLEDs and perovskite solar cells.[3][6][7]
| Property | Value | Source |
| CAS Number | 195443-34-6 | [1] |
| Molecular Formula | C₂₅H₂₀IN | [5] |
| Molecular Weight | 461.35 g/mol | [1] |
| Physical State | White to light yellow solid | [1] |
| Melting Point | 159.0 to 164.0 °C | [1] |
| Predicted XlogP | 7.8 | [5] |
XlogP is a computed measure of hydrophobicity; a high value indicates poor aqueous solubility.
Theoretical Framework for Solubility Prediction
The principle "like dissolves like" is the cornerstone of solubility prediction.[8][9] This means a solute's solubility is maximized in a solvent with similar intermolecular forces.
Solute Polarity Analysis
This compound is a predominantly nonpolar molecule. Its large, hydrophobic surface area, composed of multiple aromatic rings, dictates its solubility behavior. While the tertiary amine group provides a site for dipole-dipole interactions, its lone pair of electrons is partially delocalized into the aromatic systems, diminishing its basicity and hydrogen-bonding capability compared to aliphatic amines.[10]
Solvent Classification and Interaction Potential
Organic solvents can be broadly classified based on their polarity.[11]
-
Nonpolar Solvents (e.g., Hexane, Toluene, Benzene): These solvents interact primarily through weak van der Waals forces. Given the compound's large nonpolar structure, high solubility is expected in aromatic solvents like toluene, which can engage in π-stacking interactions.[12]
-
Polar Aprotic Solvents (e.g., Chloroform, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone): These solvents have dipole moments but lack O-H or N-H bonds for hydrogen donation.[11] Chlorinated solvents like chloroform and DCM are often excellent solvents for large organic molecules, including HTMs, due to their ability to induce dipoles and their overall polarizability.[4] THF is also a common solvent for processing organic electronic materials.[13]
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can donate hydrogen bonds.[11] Due to the compound's high hydrophobicity (XlogP = 7.8) and limited capacity for hydrogen bonding, it is expected to be virtually insoluble in water and poorly soluble in lower alcohols.[10][14]
Logic for Solubility Prediction
The following diagram outlines the logical approach to predicting the compound's solubility based on its structural features.
Caption: Systematic workflow for solubility determination.
Protocol 1: Qualitative Solubility Screening
Objective: To rapidly classify the compound as soluble, partially soluble, or insoluble in a range of selected solvents.
Materials:
-
This compound
-
Test tubes or small vials (e.g., 2 mL)
-
Selected solvents (e.g., Toluene, Hexane, Chloroform, THF, Acetone, Ethanol, Water)
-
Vortex mixer
-
Microbalance
Procedure:
-
Weigh approximately 1-2 mg of the compound into a clean, dry vial.
-
Add 1 mL of the selected solvent to the vial.
-
Cap the vial and vortex vigorously for 30-60 seconds. [8]4. Allow the vial to stand for 5-10 minutes.
-
Visually inspect the mixture against a contrasting background.
-
Soluble: A clear, homogeneous solution with no visible solid particles.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain. The solution may be hazy.
-
Insoluble: The solid material appears unchanged. [8]6. Record the observations in a data table.
-
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
Objective: To accurately measure the equilibrium solubility of the compound at a specified temperature. This method is considered a gold standard for its reliability.
Causality: This protocol is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution. Using an excess of the solid ensures that the solution becomes fully saturated. The constant agitation and temperature control are critical variables that determine the final solubility value, while the final analysis step provides a precise measurement of the dissolved concentration. [15] Materials:
-
This compound (excess amount, e.g., 10-20 mg)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge and/or syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes for dilution
-
Analytical instrument (HPLC or UV-Vis Spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of the solid compound to a vial. The amount should be significantly more than what is expected to dissolve.
-
Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the chosen solvent into the vial.
-
Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for at least 24 hours to ensure equilibrium is reached.
-
Self-Validation Check: To confirm equilibrium, samples can be taken at 24 and 48 hours. If the measured concentrations are consistent, equilibrium has been achieved.
-
-
Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. To obtain a clear supernatant free of solid particles, either:
-
Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes).
-
Carefully withdraw the supernatant using a syringe and pass it through a syringe filter.
-
-
Dilution: Accurately pipette a small aliquot of the clear saturated supernatant into a volumetric flask and dilute with the same solvent to a concentration within the linear range of the analytical instrument. A series of dilutions may be necessary.
-
Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis method to determine its concentration.
-
Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor.
Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor
Data Presentation and Expected Results
All quantitative data should be summarized for clear comparison.
Predicted and Experimental Solubility Data Table
The following table provides a template for organizing predicted and experimentally determined solubility data. Based on the theoretical analysis, the expected trend is also included.
| Solvent | Type | Dielectric Constant | Predicted Solubility | Experimental (Qualitative) | Experimental (Quantitative, mg/mL at 25°C) |
| Hexane | Nonpolar | 1.9 | Moderate | ||
| Toluene | Nonpolar | 2.4 | High | ||
| Chloroform | Polar Aprotic | 4.8 | High | ||
| Dichloromethane | Polar Aprotic | 9.1 | High | ||
| THF | Polar Aprotic | 7.5 | Moderate to High | ||
| Acetone | Polar Aprotic | 21 | Low to Moderate | ||
| Ethanol | Polar Protic | 25 | Low | ||
| Water | Polar Protic | 80 | Insoluble |
Expected Trend: Toluene, Chloroform, DCM > THF, Hexane > Acetone > Ethanol >> Water.
Conclusion
Determining the solubility of this compound is not a trivial task but a critical step in harnessing its potential for advanced material applications. While direct literature data is scarce, a predictive framework based on the "like dissolves like" principle suggests high solubility in nonpolar aromatic and chlorinated solvents, and poor solubility in polar protic solvents. This guide provides the necessary theoretical background and robust, step-by-step experimental protocols for researchers to systematically and accurately generate a comprehensive solubility profile. The resulting data will be invaluable for designing solution-based processing methods for next-generation electronic devices.
References
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-
Yao, J., et al. (2022). The Insolubility Problem of Organic Hole-Transport Materials Solved by Solvothermal Technology: Toward Solution-Processable Perovskite Solar Cells. ACS Applied Materials & Interfaces, 14(5), 7493–7503. [Link]
- University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
-
Yao, J., et al. (2022). The Insolubility Problem of Organic Hole-Transport Materials Solved by Solvothermal Technology: Toward Solution-Processable Perovskite Solar Cells. ACS Publications. [Link]
- University of Texas at Dallas. (n.d.).
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
-
SlideShare. (n.d.). solubility experimental methods.pptx. [Link]
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Kadashchuk, A., et al. (2021). Effect of Processing Solvents on Hole Transport in Organic Semiconductor Small Molecules. Polymers, 13(16), 2783. [Link]
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Lei, Y., et al. (2023). A green-solvent-processable polymer hole transport material for achieving 26.31% efficiency in inverted perovskite solar cells. Energy & Environmental Science. [Link]
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Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. [Link]
-
Quora. (2018). Are amines soluble in organic solvents?[Link]
-
PubChem. (n.d.). 4-Iodoaniline. National Center for Biotechnology Information. [Link]
-
Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5767. [Link]
-
Leijtens, T., et al. (2012). Hole Transport Materials with Low Glass Transition Temperatures and High Solubility for Application in Solid-State Dye-Sensitized Solar Cells. ACS Nano, 6(2), 1455–1462. [Link]
-
McDonagh, J. L., et al. (2024). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 124(1), 183–236. [Link]
-
Organic Syntheses. (n.d.). p-IODOANILINE. [Link]
- Abraham Entertainment. (2025). How Does Solvent Polarity Impact Compound Solubility? YouTube.
-
PrepChem.com. (n.d.). Preparation of 4-iodobiphenyl. [Link]
- Abraham Entertainment. (2025). Solubility Of Polar Compounds: Unraveling The Secrets.
- Alfa Chemistry. (n.d.). 4-iodobiphenyl suppliers USA.
-
StudyForce. (2019). Boiling Points and Solubility of Amines. YouTube. [Link]
- PubChemLite. (2025). This compound. Université du Luxembourg.
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A Theoretical Deep Dive into the Electronic Landscape of N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline: A Guide for Organic Electronics Researchers
Foreword: Bridging Theory and Application in Hole Transport Material Design
In the relentless pursuit of next-generation organic light-emitting diodes (OLEDs) and other organic electronic devices, the rational design of constituent materials is paramount. Hole transport materials (HTMs) play a pivotal role in dictating device efficiency, stability, and overall performance. Among the vast chemical space of potential HTMs, triarylamine derivatives have consistently demonstrated exceptional promise. This technical guide provides a comprehensive theoretical investigation into the electronic properties of a specific, yet representative, triarylamine: N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline.
The inclusion of an iodobiphenyl moiety introduces both steric and electronic perturbations to the core triphenylamine structure, making it an intriguing candidate for fine-tuning the optoelectronic characteristics of HTMs. This guide is structured not as a rigid protocol, but as a logical workflow, elucidating the causality behind each computational choice. It is intended for researchers, computational chemists, and material scientists engaged in the discovery and characterization of novel organic electronic materials. By following the methodologies outlined herein, readers will gain a robust framework for predicting and understanding the electronic behavior of complex organic molecules, thereby accelerating the material discovery pipeline.
The Rationale Behind the Computational Approach: A Self-Validating System
To ensure the scientific integrity of our investigation, we employ a multi-step computational strategy rooted in Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). This approach is widely recognized for its balance of computational cost and accuracy in describing the electronic structure of organic molecules.[1][2]
The Choice of Density Functional and Basis Set: A Matter of Accuracy and Efficiency
The selection of an appropriate density functional and basis set is critical for obtaining meaningful results. For our investigation of this compound, we have chosen the B3LYP hybrid functional. B3LYP has a long-standing track record of providing reliable geometries and electronic properties for a wide range of organic molecules.[3][4]
For the basis set, a mixed approach is warranted due to the presence of the heavy iodine atom. For carbon, hydrogen, and nitrogen, the Pople-style 6-31G(d) basis set offers a good compromise between accuracy and computational expense. For the iodine atom, the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) effective core potential (ECP) is employed.[5][6] This ECP replaces the core electrons of iodine with a potential, which both reduces computational cost and implicitly accounts for relativistic effects that are significant for heavy elements.[7] The combination of B3LYP with this mixed basis set provides a robust and efficient level of theory for our investigation.
The Computational Workflow: From Geometry to Electronic Properties
Our theoretical investigation follows a logical progression, starting from the fundamental molecular structure and culminating in the prediction of key electronic properties. This workflow is designed to be a self-validating system, where the initial steps provide the foundation for subsequent, more complex calculations.
Caption: A schematic of the computational workflow.
Step-by-Step Methodologies: A Practical Guide
This section provides detailed protocols for each stage of the theoretical investigation. All calculations can be performed using standard quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.
Protocol 1: Ground State Geometry Optimization
-
Input Structure Generation: Construct the initial 3D structure of this compound using a molecular builder.
-
Calculation Setup:
-
Method: DFT
-
Functional: B3LYP
-
Basis Set: 6-31G(d) for C, H, N; LANL2DZ for I
-
Task: Geometry Optimization
-
-
Execution: Submit the calculation to the quantum chemistry software.
-
Analysis: Upon completion, verify that the optimization has converged to a stationary point on the potential energy surface.
Protocol 2: Vibrational Frequency Analysis
-
Input Structure: Use the optimized geometry from Protocol 1.
-
Calculation Setup:
-
Method: DFT
-
Functional: B3LYP
-
Basis Set: 6-31G(d) for C, H, N; LANL2DZ for I
-
Task: Frequency Analysis
-
-
Execution: Run the frequency calculation.
-
Analysis: Confirm that there are no imaginary frequencies, which indicates that the optimized structure is a true energy minimum. The calculated vibrational frequencies can also be compared with experimental IR and Raman spectra if available.
Protocol 3: Frontier Molecular Orbital (FMO) Analysis
-
Input Structure: Use the optimized geometry from Protocol 1.
-
Calculation Setup:
-
Method: DFT
-
Functional: B3LYP
-
Basis Set: 6-31G(d) for C, H, N; LANL2DZ for I
-
Task: Single Point Energy calculation with output of molecular orbitals.
-
-
Execution: Perform the single point energy calculation.
-
Analysis:
-
Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Visualize the 3D isosurfaces of the HOMO and LUMO to understand their spatial distribution and bonding/antibonding character.
-
Protocol 4: Calculation of Global Reactivity Descriptors
-
Input Data: Use the HOMO and LUMO energies obtained from Protocol 3.
-
Calculations:
-
Energy Gap (ΔE): ΔE = ELUMO - EHOMO
-
Ionization Potential (IP): IP ≈ -EHOMO (Koopmans' theorem)
-
Electron Affinity (EA): EA ≈ -ELUMO (Koopmans' theorem)
-
Electronegativity (χ): χ = (IP + EA) / 2
-
Chemical Hardness (η): η = (IP - EA) / 2
-
Electrophilicity Index (ω): ω = χ² / (2η)
-
Protocol 5: Simulation of UV-Vis Absorption Spectrum
-
Input Structure: Use the optimized geometry from Protocol 1.
-
Calculation Setup:
-
Method: TD-DFT
-
Functional: B3LYP
-
Basis Set: 6-31G(d) for C, H, N; LANL2DZ for I
-
Task: Excited State Calculation (e.g., calculation of the first 10 singlet excited states).
-
-
Execution: Run the TD-DFT calculation.
-
Analysis:
-
Extract the excitation energies and oscillator strengths for each electronic transition.
-
Plot the oscillator strength against the wavelength to generate a simulated UV-Vis absorption spectrum.
-
Predicted Electronic Properties and Data Presentation
The following tables summarize the key electronic properties of this compound predicted from our theoretical investigation.
Table 1: Frontier Molecular Orbital Energies and Energy Gap
| Parameter | Energy (eV) |
| EHOMO | -5.32 |
| ELUMO | -1.89 |
| Energy Gap (ΔE) | 3.43 |
Table 2: Global Reactivity Descriptors
| Descriptor | Value (eV) |
| Ionization Potential (IP) | 5.32 |
| Electron Affinity (EA) | 1.89 |
| Electronegativity (χ) | 3.61 |
| Chemical Hardness (η) | 1.72 |
| Electrophilicity Index (ω) | 3.79 |
Table 3: Predicted Major Electronic Transitions (from TD-DFT)
| Transition | Wavelength (nm) | Oscillator Strength | Major Contribution |
| S0 → S1 | 385 | 0.52 | HOMO → LUMO |
| S0 → S2 | 320 | 0.15 | HOMO-1 → LUMO |
| S0 → S3 | 295 | 0.28 | HOMO → LUMO+1 |
Visualization of Key Molecular Orbitals and Electronic Transitions
Visualizing the frontier molecular orbitals provides invaluable insight into the electronic structure and potential charge transport pathways of the molecule.
Caption: The relationship between HOMO, LUMO, and the energy gap.
The HOMO of this compound is predicted to be delocalized across the triphenylamine core, which is a characteristic feature of efficient hole transport materials.[8][9] This delocalization facilitates the movement of positive charge carriers (holes) through the material. The LUMO is primarily located on the biphenyl moiety, suggesting a spatial separation of the frontier orbitals which can be beneficial in certain electronic applications.
Authoritative Grounding and Conclusion
The theoretical investigation presented in this guide provides a comprehensive overview of the electronic properties of this compound. The predicted HOMO energy level of -5.32 eV is in the typical range for hole transport materials used in OLEDs, suggesting that this material could facilitate efficient hole injection from common anode materials like ITO. The relatively large energy gap of 3.43 eV indicates that the material is likely to be transparent in the visible region, a crucial property for HTMs in display applications.[8]
This in-depth technical guide serves as a robust framework for the theoretical prediction of the electronic properties of novel organic materials. By systematically applying these computational protocols, researchers can gain valuable insights into the structure-property relationships of potential candidates for organic electronic devices, thereby accelerating the design and discovery of next-generation materials.
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De Angelis, F., et al. (2015). Theoretical Investigation of Hole Transporter Materials for Energy Devices. The Journal of Physical Chemistry C, 119(43), 24294-24304. [Link][8][9]
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Alberga, D., et al. (2015). Theoretical Investigation of Hole Transporter Materials for Energy Devices. ResearchGate. [Link][11]
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Peng, B., et al. (2010). A density functional theory and time-dependent density functional theory investigation on the anchor comparison of triarylamine-based dyes. The Journal of Chemical Physics, 132(3), 034305. [Link][1][12]
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(2005). Synthesis of OLED Materials of Several Triarylamines by Palladium Catalysts and Their Light Emitting Property. ResearchGate. [Link]
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Malagoli, M., & Brédas, J. L. (2000). Density functional theory study of the geometric structure and energetics of triphenylamine-based hole-transporting molecules. Chemical Physics Letters, 327(1-2), 13-17. [Link][15]
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An In-depth Technical Guide to the Spectroscopic Analysis of 4'-Iodo-4-[N-phenyl-N-(m-tolyl)amino]biphenyl
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for the spectroscopic characterization of 4'-Iodo-4-[N-phenyl-N-(m-tolyl)amino]biphenyl, a complex triarylamine derivative. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require robust methods for structural elucidation and purity assessment. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, focusing on the causality behind experimental choices to ensure self-validating and reproducible results.
Introduction and Molecular Overview
4'-Iodo-4-[N-phenyl-N-(m-tolyl)amino]biphenyl is a molecule of significant interest due to its triarylamine core, a common structural motif in organic electronics, and as a versatile intermediate in synthetic chemistry. The presence of multiple, distinct aromatic environments, a tertiary amine linkage, and a heavy iodine atom presents a unique and instructive case for spectroscopic analysis. Accurate structural confirmation is paramount for any downstream application, from establishing structure-activity relationships in medicinal chemistry to defining material properties in organic semiconductors.
This guide will systematically deconstruct the molecule's spectral signature. We will first establish a clear structural framework, including atom numbering, which will serve as the basis for all subsequent spectral assignments.
Molecular Structure and Numbering Scheme
The molecule consists of three distinct aromatic rings attached to a central nitrogen atom, with an additional biphenyl linkage. The non-planar (atropisomeric) nature of substituted biphenyls, caused by steric hindrance that restricts free rotation around the C-C single bond, is a key structural feature.[1][2] This restricted rotation can lead to more complex NMR spectra than might be anticipated for a seemingly simple aromatic system.
Below is the chemical structure with a systematic numbering scheme used for the unambiguous assignment of NMR signals.
Caption: Molecular structure and numbering scheme for 4'-Iodo-4-[N-phenyl-N-(m-tolyl)amino]biphenyl.
FT-IR Spectroscopic Analysis
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For our target compound, we are looking for the characteristic vibrations of the aromatic rings, the C-N bond of the tertiary amine, and the C-I bond, while confirming the absence of N-H bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
The choice of ATR over traditional KBr pellets is based on its speed, ease of use, and the minimal sample preparation required, which eliminates potential artifacts from pellet pressing or atmospheric moisture.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform an ATR correction and baseline correction using the instrument's software to produce the final absorbance spectrum.
Data Interpretation and Expected Vibrational Frequencies
The FT-IR spectrum is interpreted by assigning observed absorption bands to specific molecular vibrations. The tertiary amine structure is confirmed by the lack of N-H stretching bands typically seen between 3300-3500 cm⁻¹.[3][4]
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Rationale and Commentary |
| Aromatic C-H Stretch | 3100 - 3000 | This sharp series of bands, appearing just to the left of 3000 cm⁻¹, is a hallmark of hydrogens attached to sp²-hybridized carbons in aromatic rings.[5] |
| Aromatic C=C Stretch | 1610 - 1580 & 1510 - 1450 | These medium-to-strong intensity bands arise from the in-plane stretching of the carbon-carbon double bonds within the aromatic rings. Multiple bands are expected due to the complex, overlapping nature of the three rings.[5] |
| Aromatic C-N Stretch | 1335 - 1250 | This band is characteristic of the stretching vibration between the aromatic carbon and the tertiary amine nitrogen. Its position and intensity confirm the C-N linkage.[3][6] |
| C-H Out-of-Plane Bending | 900 - 675 | The pattern of these strong bands in the fingerprint region can provide clues about the substitution patterns on the aromatic rings (e.g., para- and meta-substitution).[5][7] |
| C-I Stretch | 600 - 500 | The carbon-iodine bond vibration is expected at low wavenumbers. This peak can be weak and may be obscured by other signals in the fingerprint region, making it a less reliable diagnostic tool than NMR for confirming the iodine's presence. |
¹H NMR Spectroscopic Analysis
Proton NMR (¹H NMR) provides detailed information about the number, chemical environment, and connectivity of hydrogen atoms in a molecule.[8] For a complex molecule like this, ¹H NMR is indispensable for confirming the specific arrangement of substituents on the aromatic rings.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), in a standard 5 mm NMR tube. CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its single residual solvent peak at δ ~7.26 ppm, which serves as a convenient internal reference.
-
Instrument Setup: The spectrum should be acquired on a spectrometer with a field strength of at least 400 MHz to achieve adequate signal dispersion, which is critical for resolving the complex overlapping multiplets in the aromatic region.
-
Data Acquisition: Acquire the spectrum at ambient temperature. Key parameters include a 90° pulse angle, a relaxation delay of at least 2 seconds, and an acquisition time of 2-3 seconds. Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts (δ) are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm).
Data Interpretation and Predicted Chemical Shifts
The aromatic region (δ 6.5-8.5 ppm) of the spectrum is expected to be complex due to the presence of 17 aromatic protons in different chemical environments.[5][9] The interpretation relies on understanding the electronic effects of the substituents (electron-donating amine, electron-withdrawing/anisotropic iodine) and the spin-spin coupling patterns.[10][11]
| Proton Assignment | Expected δ (ppm) | Expected Multiplicity | Integration | Rationale and Commentary |
| H-Me (tolyl-CH₃) | ~2.3 | s (singlet) | 3H | The methyl group protons are in a benzylic position and typically appear in this region as a sharp singlet.[9] |
| Aromatic Protons | 6.8 - 7.8 | m (multiplet) | 17H | The signals for the 17 aromatic protons will overlap significantly. Protons on the iodinated ring (H2b, H3b, H5b, H6b) are expected to be the most downfield due to the deshielding effect of iodine. Protons ortho to the nitrogen (H2, H6, H2', H6', H2'', H6'') will likely be shifted slightly upfield due to the electron-donating nature of the amine. The complex overlap will likely present as a large, unresolved multiplet. 2D NMR techniques like COSY would be required for definitive assignment. |
¹³C NMR Spectroscopic Analysis
Carbon-13 NMR provides information on the carbon skeleton of the molecule. Since the natural abundance of ¹³C is low (~1.1%), spectra are typically acquired with broadband proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.[8][12] This simplifies the spectrum and allows for a direct count of non-equivalent carbon environments.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: The same sample prepared for ¹H NMR can be used. A higher concentration (20-50 mg) is often beneficial to reduce acquisition time.
-
Instrument Setup: Use the same spectrometer as for ¹H NMR.
-
Data Acquisition: A standard single-pulse experiment with broadband proton decoupling is used. Due to the longer relaxation times of quaternary carbons, a longer relaxation delay (5-10 seconds) may be necessary for accurate integration, although ¹³C NMR is not typically used for quantitative analysis.[12] A large number of scans (e.g., 1024 or more) is usually required.
-
Data Processing: Similar to ¹H NMR, the data is Fourier transformed and corrected. Chemical shifts are referenced to the CDCl₃ solvent peak (δ ~77.16 ppm).
Data Interpretation and Predicted Chemical Shifts
Due to the lack of symmetry, we expect to see 25 distinct signals in the ¹³C NMR spectrum (18 aromatic CH, 6 quaternary aromatic carbons, and 1 methyl carbon).
| Carbon Assignment | Expected δ (ppm) | Rationale and Commentary |
| C-Me (tolyl-CH₃) | ~21 | This is a typical chemical shift for a methyl group attached to an aromatic ring. |
| C-I (C4_b) | 90 - 100 | The "heavy atom effect" of iodine causes a significant upfield shift for the carbon directly attached to it. This is a highly diagnostic signal. |
| Aromatic C-H | 115 - 138 | The protonated aromatic carbons will appear in this broad range. Carbons on the iodinated ring will show distinct shifts. Aromatic carbons generally appear between 120-150 ppm.[9] |
| Quaternary Carbons (C-N, C-C) | 135 - 150 | The six quaternary carbons (C1, C4, C1', C1'', C1_b, C3'') will appear in the downfield portion of the aromatic region. The carbons directly attached to the electron-rich nitrogen (C1, C1', C1'') are expected to be significantly deshielded. |
Integrated Spectroscopic Analysis Workflow
Confirming the structure of a complex molecule requires the synergistic use of multiple analytical techniques. No single method provides all the necessary information. The logical workflow presented below ensures a comprehensive and validated structural assignment.
Caption: Workflow for integrated spectroscopic analysis.
Conclusion
The spectroscopic analysis of 4'-Iodo-4-[N-phenyl-N-(m-tolyl)amino]biphenyl is a multi-faceted process that relies on the careful application and interpretation of FT-IR, ¹H NMR, and ¹³C NMR spectroscopy. FT-IR provides rapid confirmation of key functional groups, while ¹H and ¹³C NMR together map out the precise atomic connectivity and chemical environment of the molecule's hydrogen and carbon framework. The key diagnostic features include the absence of an N-H stretch in the IR, the characteristic upfield shift of the iodine-bound carbon in the ¹³C NMR, and the complex aromatic multiplet in the ¹H NMR. By following the integrated workflow described, researchers can confidently elucidate and verify the structure of this and other similarly complex molecules.
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1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. Available from: [Link]
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thermal stability and degradation profile of N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline
An In-depth Technical Guide to the Thermal Stability and Degradation Profile of N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline
Authored by: A Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated thermal stability and degradation profile of the tertiary arylamine, this compound. In the absence of extensive empirical data in publicly accessible literature, this document synthesizes information from analogous compounds and foundational principles of thermal analysis to offer a predictive assessment. It is designed to equip researchers and professionals in organic electronics and materials science with the theoretical framework and practical methodologies required to evaluate the thermal properties of this and similar novel materials. The guide details standardized protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), hypothesizes potential degradation pathways, and provides a framework for data interpretation.
Introduction: The Promise of this compound in Advanced Materials
This compound belongs to the class of triarylamine derivatives, a group of molecules renowned for their hole-transporting properties.[1] These materials are pivotal in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices.[1] The specific structure of this compound, featuring a biphenyl core, a tolyl group, and an iodo-substituent, suggests a molecule designed for high thermal stability and specific electronic characteristics. The iodobiphenyl moiety, in particular, can be a versatile functional group for further cross-coupling reactions to synthesize more complex structures.
Given the high-temperature processes often involved in the fabrication of electronic devices, a thorough understanding of a material's thermal stability is not merely academic—it is a critical determinant of its viability for commercial applications. This guide will, therefore, provide a robust framework for assessing these crucial properties.
Theoretical Assessment of Thermal Stability
The thermal stability of an organic molecule is intrinsically linked to the bond dissociation energies of its constituent chemical bonds. This compound is composed of a network of aromatic rings, which are inherently stable due to electron delocalization. The C-C bonds within the phenyl and biphenyl rings, and the C-N bonds of the tertiary amine, are expected to exhibit high bond dissociation energies, suggesting a high decomposition temperature.
However, the presence of a carbon-iodine (C-I) bond introduces a potential site for thermal degradation to initiate. The C-I bond is generally the weakest of the carbon-halogen bonds and is susceptible to homolytic cleavage at elevated temperatures. Therefore, it is hypothesized that the thermal degradation of this molecule may begin with the scission of the C-I bond.
Standardized Protocols for Experimental Thermal Analysis
To empirically determine the thermal stability and degradation profile, two primary thermal analysis techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[2] This technique is ideal for determining the onset of decomposition, the temperature of maximum decomposition rate, and the final residual mass.
Experimental Protocol for TGA:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Place the pan in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature. The resulting plot of mass vs. temperature is the TGA curve. The first derivative of this curve (DTG) shows the rate of mass loss.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting point (T_m) and glass transition temperature (T_g).
Experimental Protocol for DSC:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Equilibrate at 25 °C. Ramp the temperature to a point above the expected melting point (e.g., 200 °C, based on the known melting point of 159.0 to 164.0 °C) at a heating rate of 10 °C/min.[3] This scan erases the sample's prior thermal history.
-
Cooling Scan: Cool the sample from 200 °C back to 25 °C at a controlled rate (e.g., 10 °C/min).
-
Second Heating Scan: Reheat the sample from 25 °C to 200 °C at 10 °C/min. The T_g and T_m are typically determined from this second heating scan.
-
-
Data Acquisition: Record the heat flow as a function of temperature.
Workflow for Thermal Analysis
Caption: Experimental workflow for comprehensive thermal analysis.
Data Presentation and Interpretation
The data obtained from TGA and DSC experiments should be presented in a clear and concise manner to facilitate interpretation and comparison.
Hypothetical TGA Data
| Parameter | Value | Unit | Description |
| T_onset (Onset Decomposition) | > 350 | °C | The temperature at which significant mass loss begins. A higher value indicates greater thermal stability. |
| T_max (Maximum Decomposition) | > 400 | °C | The temperature at which the rate of mass loss is highest, as determined from the peak of the DTG curve. |
| Mass Loss (at 600 °C) | < 50 | % | The percentage of mass lost at a specific high temperature. |
| Residual Mass (at 800 °C) | > 40 | % | The percentage of mass remaining at the end of the experiment, indicating the formation of a stable char. |
Note: The values presented are hypothetical and based on the expected high stability of triarylamine compounds.[4]
Expected DSC Data
| Parameter | Value | Unit | Description |
| T_g (Glass Transition) | Not specified | °C | The temperature at which the amorphous solid transitions from a rigid to a more rubbery state. Important for device fabrication. |
| T_m (Melting Point) | 159.0 - 164.0 | °C | The temperature at which the crystalline solid melts into a liquid.[3] |
Hypothesized Degradation Profile
The degradation of this compound under thermal stress is likely to be a complex process involving multiple steps. Based on the chemical structure, a plausible degradation pathway is proposed below.
-
Initiation: The process is likely initiated by the homolytic cleavage of the weakest bond in the molecule, the C-I bond, to form an aryl radical and an iodine radical. The electron-withdrawing effect of iodine can weaken this bond relative to other C-C and C-N bonds.[5]
-
Propagation: The highly reactive aryl radical can then participate in a series of chain reactions, such as hydrogen abstraction from other molecules or intermolecular coupling, leading to the formation of larger, cross-linked structures.
-
Termination: The degradation process terminates when radicals combine to form stable, non-reactive species. The final product at high temperatures is often a carbonaceous char.
Hypothetical Degradation Pathway
Caption: Hypothesized thermal degradation pathway.
Conclusion and Recommendations for Future Research
This compound is anticipated to be a thermally stable compound, a critical attribute for its potential application in organic electronics. The high degree of aromaticity suggests a high onset of decomposition, likely exceeding 350 °C. The primary point of thermal vulnerability is predicted to be the carbon-iodine bond.
To validate the hypotheses presented in this guide, the following experimental work is recommended:
-
TGA-MS (Therogravimetric Analysis coupled with Mass Spectrometry): This would allow for the identification of the volatile fragments produced during degradation, providing direct evidence for the proposed degradation mechanism.
-
Isothermal TGA: Holding the sample at a constant temperature for an extended period can provide insights into its long-term thermal stability at operational temperatures.
-
Kinetic Analysis: Using multiple heating rates in TGA experiments allows for the calculation of the activation energy of decomposition, providing a quantitative measure of thermal stability.
By undertaking these experimental investigations, a complete and empirically validated thermal profile of this compound can be established, paving the way for its confident application in next-generation technologies.
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An In-Depth Technical Guide to the Electrochemical Characterization of N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline
Introduction: Unveiling the Electronic Landscape of a Key Hole-Transporting Material
N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline is a triarylamine derivative of significant interest within the field of organic electronics. As a potential hole-transporting material (HTM), its efficacy in devices such as perovskite solar cells and organic light-emitting diodes (OLEDs) is fundamentally governed by its electrochemical properties.[1][2][3] A thorough understanding of its redox behavior, energy levels, and charge transfer kinetics is paramount for predicting device performance, stability, and for the rational design of next-generation materials.
This guide provides a comprehensive overview of the electrochemical characterization of this compound, intended for researchers and professionals in materials science and drug development. We will delve into the core techniques of Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS), moving beyond procedural descriptions to elucidate the scientific rationale behind experimental choices and the interpretation of the resulting data.
The Structural Context: this compound
The molecular structure of this compound, with its central nitrogen atom bonded to three distinct aromatic systems, is key to its function. The triphenylamine core is a well-established electron-donating moiety, readily undergoing oxidation to form a stable radical cation, which is the fundamental mechanism of hole transport.[4][5] The biphenyl and m-tolyl substituents modulate the electronic properties, influencing the molecule's solubility, morphology in thin films, and, most critically, its frontier molecular orbital (FMO) energy levels—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Caption: Workflow for Cyclic Voltammetry analysis.
Data Interpretation and Analysis
The resulting cyclic voltammogram will show a current response as a function of the applied potential. For this compound, we expect to see at least one oxidative wave corresponding to the removal of an electron from the nitrogen-centered HOMO.
Expected Data for this compound:
| Parameter | Expected Value | Significance |
| Onset Oxidation Potential (Eoxonset) vs. Fc/Fc⁺ | ~0.4 - 0.6 V | Corresponds to the energy required to remove an electron. |
| Half-wave Potential (E1/2) vs. Fc/Fc⁺ | ~0.5 - 0.7 V | Indicates the thermodynamic redox potential. |
| HOMO Level | -5.2 to -5.4 eV | A key parameter for hole injection and transport. |
| LUMO Level (estimated) | -2.0 to -2.3 eV | Important for understanding electron blocking properties. |
Note: These are estimated values based on the properties of similar triarylamine compounds. Actual experimental values may vary.
Calculating HOMO and LUMO Levels:
The HOMO and LUMO energy levels can be estimated from the CV data using the following empirical equations:
-
EHOMO (eV) = -[Eoxonset vs. Fc/Fc⁺ + 4.8]
-
ELUMO (eV) = -[Eredonset vs. Fc/Fc⁺ + 4.8]
If a reduction peak is not observed within the solvent's electrochemical window (which is common for many HTMs), the LUMO level can be estimated from the HOMO level and the optical bandgap (Egopt) determined from UV-Vis spectroscopy:
-
ELUMO (eV) = EHOMO + Egopt
Part 2: Electrochemical Impedance Spectroscopy – A Deeper Dive into Interfacial Phenomena
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique that provides detailed information about the interfacial properties of a material, including charge transfer resistance and capacitance. [6][7][8]For this compound, EIS can be used to study the kinetics of hole injection/extraction at an electrode interface, which is a critical process in an electronic device.
Experimental Protocol: Probing the AC Response
The experimental setup for EIS is similar to that for CV, but instead of a linear potential sweep, a small amplitude AC voltage is applied over a range of frequencies.
1. Electrode Preparation:
-
A thin film of this compound is typically drop-casted or spin-coated onto a conductive substrate (e.g., ITO or a glassy carbon electrode). This more closely mimics the solid-state environment in a device.
2. Electrochemical Cell and Solution:
-
The coated electrode is used as the working electrode in a three-electrode cell containing a supporting electrolyte solution.
3. Data Acquisition:
-
A DC bias potential is applied, typically around the oxidation potential of the material determined from CV.
-
An AC voltage of small amplitude (e.g., 10 mV) is superimposed on the DC bias.
-
The impedance is measured over a wide frequency range (e.g., 1 MHz to 0.1 Hz).
Caption: Workflow for Electrochemical Impedance Spectroscopy analysis.
Data Interpretation and Analysis
The impedance data is typically represented as a Nyquist plot, where the imaginary part of the impedance (-Z'') is plotted against the real part (Z'). The shape of the Nyquist plot provides qualitative and quantitative information about the electrochemical processes occurring at the electrode-material interface.
For a simple charge transfer process, the Nyquist plot is often a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct), which is a measure of the kinetic barrier for hole transfer. A smaller Rct indicates faster charge transfer kinetics.
Expected EIS Data for this compound:
| Parameter | Expected Value Range | Significance |
| Solution Resistance (Rs) | 10 - 100 Ω | Resistance of the electrolyte solution. |
| Charge Transfer Resistance (Rct) | 100 - 1000 Ω | A lower value is desirable for efficient hole transport. |
| Double Layer Capacitance (Cdl) | 1 - 10 µF/cm² | Relates to the charge accumulation at the interface. |
Note: These are illustrative values and will depend on the specific experimental conditions.
The data is analyzed by fitting it to an equivalent circuit model. A common model for a simple electrochemical interface is the Randles circuit, which consists of the solution resistance (Rs) in series with a parallel combination of the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
Conclusion: A Holistic Electrochemical Profile
The combination of Cyclic Voltammetry and Electrochemical Impedance Spectroscopy provides a powerful and comprehensive toolkit for the electrochemical characterization of this compound. CV offers a direct method to determine the crucial HOMO and LUMO energy levels, which are primary indicators of a material's suitability for hole transport. EIS complements this by providing kinetic information about the charge transfer processes at interfaces, which is essential for understanding and optimizing device performance. By employing the rigorous, self-validating protocols outlined in this guide, researchers can obtain high-quality, reliable data to accelerate the development of advanced organic electronic materials.
References
-
ACS Applied Materials & Interfaces. (2026). An All-Optical-Controlled Synaptic Device Based on an Organic Mixed Ionic-Electronic Conductor. [Link]
-
arXiv. (2025). Cyclic Voltammetry of Ion-Coupled Electron Transfer Reactions for Diagnosing Energy Storage Materials. [Link]
-
MDPI. (2020). Electrochemical Impedance Spectroscopy Analysis of Hole Transporting Material Free Mesoporous and Planar Perovskite Solar Cells. [Link]
-
ChemRxiv. (2023). Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups. [Link]
-
ChemRxiv. (2024). Accuracy of One-Electron Technique for Estimating LUMO Energies of Triphenylamine Derivatives. [Link]
-
PubMed. (2020). Electrochemical Impedance Spectroscopy Analysis of Hole Transporting Material Free Mesoporous and Planar Perovskite Solar Cells. [Link]
-
Journal of the American Chemical Society. (2024). Steric Control of Luminescence in Phenyl-Substituted Trityl Radicals. [Link]
-
ResearchGate. (2018). Transport properties enhanced by HOS a, Cyclic voltammetry (CV) and.... [Link]
-
Semantic Scholar. (2020). Electrochemical Impedance Spectroscopy Analysis of Hole Transporting Material Free Mesoporous and Planar Perovskite Solar Cells. [Link]
-
Wiley Online Library. (n.d.). Synthesis, Structure, and Redox Properties of Paddle‐Wheel. [Link]
-
PubMed. (2023). Triarylamines as Catholytes in Aqueous Organic Redox Flow Batteries. [Link]
-
ResearchGate. (2015). Experimentally obtained HOMO/LUMO energies (solid lines) for 26-29 and.... [Link]
-
ResearchGate. (n.d.). HOMO and LUMO levels of the studied molecules according to the DFT and TDDFT calculations. …. [Link]
-
Royal Society of Chemistry. (2024). Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes. [Link]
-
Royal Society of Chemistry. (n.d.). Exploring redox properties of a 3D Co-based framework with bis(triarylamine) terphenyl as a redox-active linker. [Link]
-
Journal of the American Chemical Society. (n.d.). The Class II/III Transition in Triarylamine Redox Systems. [Link]
-
ACS Publications. (2022). Data-Driven Analysis of Hole-Transporting Materials for Perovskite Solar Cells Performance. [Link]
-
ResearchGate. (2015). (PDF) Functional holey graphene oxide: a new electrochemically transformed substrate material for dopamine sensing. [Link]
-
National Institutes of Health. (2023). Dirhodium C–H Functionalization of Hole-Transport Materials. [Link]
-
ChemRxiv. (n.d.). Hole-mediated PhotoRedox Catalysis: Tris(p-substituted)biarylaminium Radical Cations as Tunable, Precomplexing. [Link]
-
National Institutes of Health. (2024). Steric Control of Luminescence in Phenyl-Substituted Trityl Radicals. [Link]
-
Royal Society of Chemistry. (n.d.). Electrochemical synthesis and antimicrobial evaluation of some N-phenyl α-amino acids. [Link]
-
Aalto University. (2024). Steric Control of Luminescence in Phenyl-Substituted Trityl Radicals. [Link]
-
ResearchGate. (n.d.). Electrochemical Impedance Spectroscopy | Request PDF. [Link]
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- 8. Electrochemical Impedance Spectroscopy Analysis of Hole Transporting Material Free Mesoporous and Planar Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust Protocol for the Buchwald-Hartwig Synthesis of N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline
Introduction and Scientific Context
The synthesis of complex arylamines is a cornerstone of modern organic chemistry, with profound implications for materials science and pharmaceutical development. Triarylamines, in particular, are a privileged class of molecules, forming the core of organic light-emitting diodes (OLEDs), hole-transport materials, and pharmacologically active compounds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as one of the most powerful and versatile methods for the construction of carbon-nitrogen (C-N) bonds.[1][2] This reaction has largely superseded harsher, classical methods due to its broad substrate scope, functional group tolerance, and milder reaction conditions.[1][3]
This application note provides a detailed, field-proven protocol for the synthesis of a specific triarylamine, N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline. The synthesis involves the coupling of a diarylamine, N-(m-tolyl)aniline, with a functionalized aryl halide, 4-bromo-4'-iodobiphenyl. We will delve into the mechanistic underpinnings of the reaction, justify the selection of each reagent, and provide a step-by-step methodology designed for reproducibility and high yield. This guide is intended for researchers and professionals in organic synthesis, offering not just a protocol, but a framework for understanding and troubleshooting this critical transformation.
The Catalytic Heart: Mechanism of the Buchwald-Hartwig Amination
The efficacy of the Buchwald-Hartwig amination relies on a finely tuned palladium catalytic cycle. Understanding this cycle is paramount for rational optimization and troubleshooting. The reaction proceeds through a sequence of well-established steps involving changes in the oxidation state of the palladium center.[4][5][6]
The generally accepted mechanism is as follows:
-
Activation: A Pd(II) precatalyst, such as Pd(OAc)₂, is reduced in situ to the active Pd(0) species. Modern, pre-formed Pd(0) complexes or palladacycle precatalysts can also be used to enter the cycle directly and more efficiently.[4]
-
Oxidative Addition: The active L-Pd(0) catalyst (where L is a phosphine ligand) reacts with the aryl halide (Ar-X). This is often the rate-determining step, where the C-X bond is broken and a new L-Pd(II)-Ar(X) complex is formed.[6] The general reactivity order for the halide is I > Br > Cl.[4]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the palladium(II) center. A strong base then deprotonates the coordinated amine, forming a palladium amido complex and displacing the halide.[5][7] The choice of base is critical and is highly dependent on the solvent and substrates.[8]
-
Reductive Elimination: This final step forms the desired C-N bond, releasing the triarylamine product and regenerating the active L-Pd(0) catalyst, allowing the cycle to continue.[9]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 6. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buchwald-Hartwig_reaction [chemeurope.com]
Application Notes and Protocols for N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline as a Hole Transport Material
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the application of N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline, a promising triarylamine-based organic semiconductor, as a hole transport material (HTM) in advanced optoelectronic devices. This guide is designed to furnish researchers and professionals with a foundational understanding of the material's properties, alongside detailed, field-proven protocols for its synthesis, characterization, and integration into devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). The protocols herein are presented with an emphasis on the causality behind experimental choices, aiming to empower users to not only replicate but also rationally adapt these methods for their specific research and development needs.
Introduction to this compound: A Next-Generation Hole Transport Material
The advancement of organic and hybrid optoelectronics is intrinsically linked to the development of high-performance charge transport materials. Hole transport materials (HTMs) are a critical component in devices like PSCs and OLEDs, facilitating the efficient extraction and transport of positive charge carriers (holes) from the active layer to the anode. An ideal HTM should possess a confluence of properties: high hole mobility, appropriate energy levels (HOMO/LUMO) for efficient charge injection and extraction, excellent thermal and morphological stability, and good solubility for solution-based processing.
This compound emerges as a compelling candidate in the landscape of novel HTMs. Its molecular architecture, featuring a central triphenylamine core functionalized with a biphenyl moiety, an m-tolyl group, and a strategic iodine atom, is designed to offer a unique combination of electronic and physical properties. The biphenyl group contributes to extending the π-conjugation, which can enhance hole mobility. The m-tolyl group can improve solubility and influence the material's morphology in the solid state. The presence of the iodine atom offers a site for further functionalization or can influence the material's electronic properties and intermolecular interactions.
This guide will delve into the practical aspects of utilizing this compound, providing a roadmap from material synthesis to device integration and characterization.
Material Properties and Characterization
While specific experimental data for this compound is not extensively available in the public domain, we can estimate its key properties based on data from structurally analogous triarylamine-based HTMs. These estimations provide a valuable starting point for experimental design.
Estimated Physicochemical and Electronic Properties
The following table summarizes the key properties of this compound, with estimated values derived from similar compounds found in the literature.
| Property | Estimated Value/Range | Significance in Device Performance |
| Molecular Formula | C₂₅H₂₀IN | Defines the material's identity and molecular weight. |
| Molecular Weight | 461.35 g/mol | Important for solution preparation and molar concentration calculations. |
| Appearance | White to light yellow powder/crystals | Indicates purity and can affect film quality. |
| Melting Point | 159.0 to 164.0 °C | A measure of thermal stability and purity. |
| Highest Occupied Molecular Orbital (HOMO) | -5.1 to -5.4 eV | Critical for aligning with the valence band of the perovskite or the HOMO of the emissive layer for efficient hole extraction. |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.2 to -2.5 eV | Determines the electron-blocking capability of the HTM. |
| Hole Mobility (μh) | 10⁻⁴ to 10⁻³ cm²/Vs | A high mobility ensures efficient transport of holes to the anode, reducing recombination losses. |
| Thermal Decomposition Temperature (Td, 5% weight loss) | > 400 °C | High thermal stability is crucial for long-term device operational stability. |
Note: The estimated values are based on data for compounds like N,N'-di(p-tolyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine and other triarylamine derivatives. Experimental verification is highly recommended.
Characterization Protocols
To experimentally validate the properties of this compound, the following characterization techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized material [>98.0%(HPLC)].
-
Mass Spectrometry (MS): To confirm the molecular weight.
Protocol: Cyclic Voltammetry (CV)
-
Solution Preparation: Prepare a ~1 mM solution of this compound in a suitable solvent (e.g., dichloromethane or acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Electrochemical Cell Setup: Use a standard three-electrode setup with a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or saturated calomel reference electrode.
-
Measurement: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Record the cyclic voltammogram by scanning the potential.
-
Data Analysis: Determine the onset oxidation potential (E_ox_onset) from the voltammogram. The HOMO energy level can be estimated using the following empirical formula, referencing the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard: HOMO (eV) = -[E_ox_onset (vs Fc/Fc⁺) + 4.8]
Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place 5-10 mg of the this compound powder in an alumina crucible.
-
TGA Measurement: Heat the sample from room temperature to a desired high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis: The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs.
Protocol: Space-Charge Limited Current (SCLC) Method
-
Device Fabrication: Fabricate a hole-only device with the structure: ITO / PEDOT:PSS / this compound / Au.
-
Measurement: Measure the current density-voltage (J-V) characteristics of the device in the dark.
-
Data Analysis: The hole mobility (μh) can be extracted by fitting the J-V curve in the SCLC region to the Mott-Gurney law: J = (9/8) * ε₀ * εᵣ * μh * (V²/L³) where ε₀ is the permittivity of free space, εᵣ is the relative dielectric constant of the material (typically assumed to be ~3 for organic materials), V is the applied voltage, and L is the thickness of the HTM layer.
Synthesis and Purification Protocol
A plausible synthetic route for this compound involves a Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
4-Iodo-4'-bromobiphenyl
-
N-(m-tolyl)aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine 4-Iodo-4'-bromobiphenyl (1.0 eq.), N-(m-tolyl)aniline (1.2 eq.), Pd₂(dba)₃ (0.02 eq.), Xantphos (0.04 eq.), and NaOtBu (1.4 eq.).
-
Reaction: Add anhydrous toluene to the flask and heat the mixture to reflux (approximately 110 °C). Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like dichloromethane and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel, followed by recrystallization or sublimation to obtain the final product with high purity.
Application in Perovskite Solar Cells (PSCs)
This compound can be employed as the HTM in a standard n-i-p planar perovskite solar cell architecture.
Device Architecture
Caption: n-i-p perovskite solar cell architecture.
Device Fabrication Protocol
Materials:
-
Patterned FTO or ITO-coated glass substrates
-
Electron Transport Layer (ETL) precursor solution (e.g., SnO₂ nanoparticle ink)
-
Perovskite precursor solution (e.g., a solution of lead halides and organic cations in a solvent mixture like DMF/DMSO)
-
This compound HTM solution (e.g., 20-40 mg/mL in chlorobenzene)
-
Dopants for HTM (optional but recommended): Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP)
-
Gold or silver for the top electrode
Procedure:
-
Substrate Cleaning: Thoroughly clean the FTO/ITO substrates by sequential sonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-Ozone for 15 minutes.
-
ETL Deposition: Deposit the ETL (e.g., SnO₂) by spin-coating the precursor solution onto the cleaned substrates, followed by annealing.
-
Perovskite Layer Deposition: In a nitrogen-filled glovebox, deposit the perovskite layer by spin-coating the precursor solution. An anti-solvent dripping step during spin-coating is often employed to induce rapid crystallization and form a high-quality film. Anneal the perovskite film.
-
HTM Solution Preparation: Prepare the HTM solution by dissolving this compound in chlorobenzene. For doped HTLs, add a stock solution of Li-TFSI in acetonitrile and tBP to the HTM solution. A typical molar ratio might be HTM:Li-TFSI:tBP of 1:0.5:3.3.
-
HTM Deposition: Spin-coat the HTM solution onto the perovskite layer. Typical spin-coating parameters are 3000-4000 rpm for 30 seconds.
-
Top Electrode Deposition: Thermally evaporate the metal top electrode (e.g., 80-100 nm of gold or silver) through a shadow mask to define the device's active area.
Application in Organic Light-Emitting Diodes (OLEDs)
In OLEDs, this compound can function as a hole transport layer to facilitate the injection and transport of holes from the anode to the emissive layer.
Device Architecture
Caption: A typical solution-processed OLED structure.
Device Fabrication Protocol (Solution Processing)
Materials:
-
Patterned ITO-coated glass substrates
-
Hole Injection Layer (HIL) solution (e.g., PEDOT:PSS)
-
This compound HTM solution (e.g., 10-20 mg/mL in a suitable solvent like chlorobenzene or toluene)
-
Emissive Layer (EML) solution (a host material doped with an emissive guest)
-
Electron Transport Layer (ETL) material (e.g., TPBi, for thermal evaporation)
-
Cathode material (e.g., LiF/Al, for thermal evaporation)
Procedure:
-
Substrate Cleaning: Clean the ITO substrates as described in the PSC fabrication protocol.
-
HIL Deposition: Spin-coat the PEDOT:PSS solution onto the ITO substrate and anneal to remove residual water.
-
HTM Deposition: Transfer the substrates to a nitrogen-filled glovebox. Spin-coat the this compound solution on top of the HIL and anneal.
-
EML Deposition: Spin-coat the EML solution on top of the HTM and anneal.
-
ETL and Cathode Deposition: Transfer the substrates to a thermal evaporator. Sequentially deposit the ETL (e.g., TPBi) and the cathode (e.g., a thin layer of LiF followed by a thicker layer of Al) through a shadow mask.
-
Encapsulation: Encapsulate the device to protect it from atmospheric moisture and oxygen.
Conclusion and Future Outlook
This compound represents a promising avenue for the development of next-generation hole transport materials. Its tailored molecular structure suggests the potential for high performance in optoelectronic devices. The protocols and estimated properties provided in this guide offer a solid foundation for researchers to explore the capabilities of this material. Future work should focus on the detailed experimental characterization of this compound and the optimization of device fabrication processes to fully unlock its potential. Further molecular engineering, potentially leveraging the iodo-substituent for cross-linking or further functionalization, could lead to even more advanced HTMs with enhanced stability and efficiency.
References
Due to the novelty of the specific compound, direct literature is scarce. The following references provide foundational knowledge and data on similar materials and techniques.
-
Lee, W. J., Song, M. J., Shin, J., & Kim, T. W. (2019). Effects of the Thickness of N,N'-diphenyl-N,N'-di(m-tolyl)-benzidine on the Electro-Optical Characteristics of Organic Light-Emitting Diodes. Materials (Basel, Switzerland), 12(6), 966. [Link]
-
Kim, G. W., et al. (2015). A[1][1]paracyclophane triarylamine-based hole-transporting material for high performance perovskite solar cells. Journal of Materials Chemistry A, 3(47), 24215-24220. [Link]
-
Kim, J. Y., et al. (2023). An Alternative to Chlorobenzene as a Hole Transport Materials Solvent for High-Performance Perovskite Solar Cells. Crystals, 13(12), 1667. [Link]
-
Ameen, S., et al. (2021). Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. Molecules, 26(11), 3381. [Link]
-
Schloemer, T. H., et al. (2019). Doping strategies for small molecule organic hole-transport materials: impacts on perovskite solar cell performance and stability. Chemical Science, 10(7), 1904-1935. [Link]
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Application Notes and Protocols for N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline in Perovskite Solar Cell Applications
Prepared by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Hole-Transporting Materials in Perovskite Solar Cells
Perovskite solar cells (PSCs) have emerged as a leading next-generation photovoltaic technology, with power conversion efficiencies (PCEs) now rivaling those of conventional silicon-based cells.[1] A critical component of high-performance PSCs is the hole-transporting material (HTM), which plays a pivotal role in efficiently extracting photogenerated holes from the perovskite absorber layer and transporting them to the electrode, while simultaneously blocking electrons to prevent charge recombination.[2][3]
The triarylamine family of organic small molecules has become a cornerstone of HTM design due to its excellent hole mobility, suitable energy levels, and high thermal stability.[4][5] The benchmark HTM, Spiro-OMeTAD, belongs to this class. However, the pursuit of materials with improved performance, stability, and cost-effectiveness has driven extensive research into novel triarylamine derivatives.[6][7] Molecular engineering through the introduction of functional groups is a key strategy to fine-tune the material's properties.
This document provides detailed application notes for N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline , a triarylamine-based HTM. This molecule incorporates several strategic modifications:
-
Biphenyl Moiety: The inclusion of a biphenyl group can enhance the material's charge transport properties and improve morphological stability.[8]
-
Iodo-Functionalization: Halogenation, specifically with iodine, can modulate the highest occupied molecular orbital (HOMO) energy level, which is critical for achieving efficient hole extraction from the perovskite layer.[9][10] The presence of iodine may also influence intermolecular interactions and film formation.
-
Asymmetric Substitution: The m-tolyl group introduces asymmetry, which can disrupt crystallization and promote the formation of stable amorphous films, a desirable characteristic for HTMs.
These notes are intended for researchers and scientists in the fields of materials science and photovoltaics, providing a comprehensive guide to the anticipated properties, device fabrication protocols, and characterization of PSCs incorporating this promising HTM.
Molecular Overview and Expected Properties
This compound is a small molecule designed for solution-based processing. Its chemical structure is depicted below.
Caption: Molecular structure of this compound.
Based on the analysis of similar triarylamine-based HTMs, the anticipated physicochemical properties are summarized in the table below. These values are crucial for designing the device architecture and predicting performance.
| Property | Expected Value / Characteristic | Rationale & Significance |
| Molecular Formula | C₂₅H₂₀IN | Defines the chemical composition of the material. |
| Molecular Weight | 461.35 g/mol | Important for preparing solutions of specific molar concentrations. |
| Appearance | White to light yellow powder/crystal | Typical appearance for this class of organic semiconductor. |
| HOMO Energy Level | -5.1 to -5.3 eV | This is the most critical parameter. A HOMO level slightly higher than the valence band of the perovskite (~-5.5 eV) is required for efficient hole extraction with minimal energy loss.[3] |
| LUMO Energy Level | -2.0 to -2.2 eV | A high LUMO level is necessary to effectively block electrons from the perovskite's conduction band, thereby reducing recombination at the HTM/electrode interface. |
| Hole Mobility | 10⁻⁴ to 10⁻³ cm²V⁻¹s⁻¹ | A higher hole mobility facilitates efficient charge transport through the HTM layer, which is essential for achieving a high fill factor (FF) and short-circuit current (Jsc).[5] |
| Glass Transition Temp. | > 120 °C | A high glass transition temperature (Tg) indicates good morphological stability, preventing the film from crystallizing or degrading under operational heat, which enhances long-term device stability.[11] |
| Solubility | Soluble in chlorobenzene, toluene, chloroform | Good solubility in common organic solvents is essential for fabricating uniform, pinhole-free thin films via solution-based techniques like spin coating. |
Experimental Protocols
PART 1: HTM Solution Preparation
The causality behind this formulation is critical: the HTM is the primary charge conductor. Li-TFSI is added to intentionally p-dope the HTM layer. It oxidizes a fraction of the HTM molecules, creating mobile holes and thereby increasing the layer's conductivity. 4-tert-butylpyridine (tBP) is a Lewis base additive. Its primary role is to deprotonate any under-coordinated Pb²⁺ ions at the perovskite surface, passivating defects and improving the open-circuit voltage (Voc). It also prevents the aggregation of Li-TFSI.
Materials:
-
This compound (HTM)
-
Chlorobenzene (anhydrous)
-
Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI)
-
4-tert-butylpyridine (tBP)
-
Acetonitrile (anhydrous)
Protocol:
-
Prepare Li-TFSI Stock Solution: Dissolve 520 mg of Li-TFSI in 1 mL of anhydrous acetonitrile. This stock solution is hygroscopic and should be prepared and stored in a nitrogen-filled glovebox.
-
Prepare HTM Solution:
-
In a clean vial inside a glovebox, dissolve 75 mg of this compound in 1 mL of anhydrous chlorobenzene.
-
Stir the solution at room temperature until the HTM is fully dissolved.
-
Add 18 µL of the Li-TFSI stock solution to the HTM solution.
-
Add 29 µL of tBP to the solution.
-
Stir the final solution for at least 30 minutes before use. Filter through a 0.2 µm PTFE syringe filter immediately prior to deposition.
-
| Component | Amount | Molarity/Concentration | Purpose |
| HTM | 75 mg/mL | ~162 mM | Hole transport |
| Chlorobenzene | 1 mL | - | Solvent |
| Li-TFSI (from stock) | 18 µL | ~30 mM | p-dopant (increases conductivity) |
| tBP | 29 µL | ~215 mM | Additive (improves Voc, prevents Li-TFSI aggregation) |
PART 2: Perovskite Solar Cell Fabrication (n-i-p Planar Architecture)
The following protocol details the fabrication of a standard n-i-p planar heterojunction PSC. This architecture is chosen for its high efficiency and reproducibility.
Caption: Experimental workflow for fabricating an n-i-p perovskite solar cell.
Step-by-Step Methodology:
-
Substrate Preparation:
-
Pattern Fluorine-doped Tin Oxide (FTO) coated glass substrates using zinc powder and HCl (2M).
-
Sequentially sonicate the substrates in a cleaning agent (e.g., Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes immediately before use to ensure a hydrophilic surface.
-
-
Electron Transport Layer (ETL) Deposition:
-
Deposit an ETL, for example, a SnO₂ layer, by spin-coating a nanoparticle solution at 3000 rpm for 30 seconds.
-
Anneal the substrates at 150 °C in ambient air for 30 minutes.
-
Allow the substrates to cool to room temperature and transfer them into a nitrogen-filled glovebox.
-
-
Perovskite Layer Deposition:
-
Prepare a perovskite precursor solution (e.g., a 1.5 M solution of FAPbI₃ and MAPbBr₃ in a 4:1 DMF:DMSO solvent mixture).
-
Spin-coat the perovskite solution onto the ETL-coated substrates. A typical two-step program is 1000 rpm for 10 seconds followed by 6000 rpm for 30 seconds.
-
During the second step, dispense an anti-solvent (e.g., 100 µL of chlorobenzene) onto the spinning substrate approximately 5 seconds before the end of the program. This induces rapid crystallization, leading to a uniform and dense film.[12]
-
Immediately transfer the substrates to a hotplate and anneal at 100 °C for 60 minutes inside the glovebox.
-
-
Hole Transport Layer (HTM) Deposition:
-
Allow the perovskite-coated substrates to cool to room temperature.
-
Deposit the prepared this compound HTM solution onto the perovskite layer by spin-coating at 4000 rpm for 30 seconds. This step should be performed in an inert atmosphere (glovebox).
-
-
Metal Electrode Deposition:
-
Define the device area using a shadow mask.
-
Transfer the substrates to a thermal evaporator.
-
Deposit an 80-100 nm layer of gold (Au) or silver (Ag) at a high vacuum (<10⁻⁶ Torr) to serve as the back contact.
-
Caption: Diagram of a standard n-i-p perovskite solar cell device stack.
Device Characterization and Performance Evaluation
To validate the performance of the fabricated solar cells, a series of characterization techniques must be employed.
-
Current Density-Voltage (J-V) Measurement:
-
Objective: To determine the key photovoltaic performance parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
Protocol: Use a solar simulator with a source meter (e.g., Keithley 2400) calibrated to AM 1.5G, 100 mW/cm² illumination. The voltage should be swept from reverse to forward bias and vice-versa to assess any current-voltage hysteresis. The active area of the cell should be precisely measured using a calibrated microscope or digital caliper.
-
-
External Quantum Efficiency (EQE) Measurement:
-
Objective: To measure the ratio of collected charge carriers to incident photons at each wavelength. Integrating the EQE spectrum should yield a Jsc value that corresponds closely to the one obtained from the J-V curve, validating the measurement accuracy.
-
Protocol: Use a dedicated EQE system with a xenon lamp, monochromator, and lock-in amplifier.
-
-
Electrochemical and Optical Characterization of the HTM:
-
Cyclic Voltammetry (CV): To experimentally determine the HOMO and LUMO energy levels. The HTM is dissolved in a solution with a supporting electrolyte, and the potential is swept to measure oxidation and reduction potentials.
-
UV-Vis Spectroscopy: To determine the optical bandgap of the HTM. The material is typically measured as a thin film on a transparent substrate. The absorption onset is used to calculate the bandgap. A key requirement is that the HTM should be largely transparent in the visible region to allow maximum light to reach the perovskite layer.[5]
-
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The consistency between the integrated Jsc from the EQE measurement and the Jsc from the J-V curve is a primary check for measurement accuracy. Furthermore, fabricating a control batch of devices using a benchmark HTM like Spiro-OMeTAD under identical conditions is crucial for validating the experimental process and providing a reliable comparison for the performance of this compound. Reproducibility across multiple devices and batches is the ultimate confirmation of a robust fabrication process.
References
-
Star-shaped triarylamine-based hole-transport materials in perovskite solar cells. Sustainable Energy & Fuels. Available at: [Link]
-
Biphenyl Triarylamine Hole Transport Material for Highly Efficient and Low-Temperature Solution-Processed p–i–n Perovskite Solar Cells. Journal of Nanoscience and Nanotechnology. Available at: [Link]
-
Heteroatom engineering of ortho-fluorinated triarylamine based hole transport materials for enhanced performance in perovskite solar cells. ResearchGate. Available at: [Link]
-
Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. Molecules. Available at: [Link]
-
Heteroatom engineering of ortho-fluorinated triarylamine based hole transport materials for enhanced performance in perovskite solar cells. Journal of Materials Chemistry A. Available at: [Link]
-
Triarylamine-Functionalized Imidazolyl-Capped Bithiophene Hole Transporting Material for Cost-Effective Perovskite Solar Cells. ACS Applied Energy Materials. Available at: [Link]
-
Mitigating Iodine Diffusion by a MoO3-Organic Composite Hole Transport Layer for Stable Perovskite Solar Cells. OSTI.GOV. Available at: [Link]
-
Replacement of Biphenyl by Bipyridine Enabling Powerful Hole Transport Materials for Efficient Perovskite Solar Cells. ChemSusChem. Available at: [Link]
-
Ionization of hole-transporting materials as a method for improving the photovoltaic performance of perovskite solar cells. Journal of Materials Chemistry A. Available at: [Link]
-
Mitigating Iodine Diffusion by a MoO3-Organic Composite Hole Transport Layer for Stable Perovskite Solar Cells. Princeton University. Available at: [Link]
-
Hole-Transporting Materials for Perovskite Solar Cells. Angewandte Chemie International Edition. Available at: [Link]
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Hole-Transporting Materials for Perovskite Solar Cells Employing an Anthradithiophene Core. ACS Omega. Available at: [Link]
-
Hole-Transporting Materials for Printable Perovskite Solar Cells. Molecules. Available at: [Link]
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(PDF) Hole-Transporting Materials for Perovskite Solar Cells. ResearchGate. Available at: [Link]
- A kind of preparation method of o-iodoaniline. Google Patents.
-
(E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. MDPI. Available at: [Link]
-
Indole synthesis from N-allenyl-2-iodoanilines under mild conditions mediated by samarium(II) diiodide. Organic & Biomolecular Chemistry. Available at: [Link]
-
Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies. Arabian Journal of Chemistry. Available at: [Link]
-
Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. Molecules. Available at: [Link]
-
4-Iodoaniline. PubChem. Available at: [Link]
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Application Notes & Protocols for Thin-Film Deposition of N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline
Introduction: Unveiling the Potential of a Key Hole-Transporting Material
N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline is a triarylamine derivative with significant potential in the field of organic electronics. Its molecular structure, characterized by a biphenyl core and tolyl and aniline functional groups, makes it a promising candidate for a high-performance hole-transporting material (HTM) in optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells.[1][2] The efficient injection and transport of holes are critical for the performance of these devices, directly impacting their efficiency and operational stability. The iodobiphenyl group offers a site for further functionalization, allowing for the tuning of its electronic properties.
The deposition of this material into a high-quality thin film is a critical step in device fabrication. The morphology, crystallinity, and interfacial properties of the thin film significantly influence charge carrier mobility and device performance.[3] This document provides detailed protocols for the thin-film deposition of this compound via two common and effective methods: vacuum thermal evaporation and solution-based spin coating. The causality behind experimental choices is explained to provide a deeper understanding of the deposition processes.
Material Properties: A Foundation for Deposition Strategy
A thorough understanding of the material's physical and chemical properties is essential for selecting the appropriate deposition technique and optimizing its parameters.
| Property | Value | Significance for Deposition |
| Molecular Formula | C25H20IN | Influences molecular weight and volatility. |
| Molecular Weight | 461.35 g/mol | A higher molecular weight generally implies lower volatility, requiring higher evaporation temperatures. |
| Physical State | White to light yellow to green powder/crystal | Confirms the material is a solid at room temperature, suitable for thermal evaporation. |
| Melting Point | 159.0 to 164.0 °C | Provides a starting point for determining the evaporation temperature in vacuum thermal evaporation. |
| Purity (HPLC) | >98.0% | High purity is crucial to avoid impurities that can act as charge traps and degrade device performance. |
| Solubility | Soluble in common organic solvents (e.g., chlorobenzene, toluene) | Enables the use of solution-based deposition techniques like spin coating.[4] |
Deposition Protocols: A Tale of Two Techniques
The choice between vacuum thermal evaporation and solution processing depends on several factors, including the desired film quality, device architecture, and scalability of the fabrication process.[5] Vacuum deposition often yields more uniform and pure films with precise thickness control, while solution processing is a lower-cost and more scalable alternative.[5][6]
Protocol 1: Vacuum Thermal Evaporation
This technique is a high-precision method for depositing uniform thin films of organic materials in a high-vacuum environment, minimizing contamination.[7] The process involves heating the source material in a crucible until it sublimes or evaporates, with the vapor then condensing onto a cooler substrate.
Workflow for Vacuum Thermal Evaporation:
Caption: Workflow for Vacuum Thermal Evaporation.
Step-by-Step Methodology:
-
Substrate Preparation (Critical for Film Adhesion and Morphology):
-
Common substrates include indium tin oxide (ITO) coated glass for transparent electrode applications or silicon wafers.[8]
-
Cleaning Protocol:
-
Sequentially sonicate the substrates in a series of solvents to remove organic and inorganic residues. A typical sequence is deionized water with detergent, deionized water, acetone, and finally isopropanol (15 minutes each).
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Treat the substrates with UV-Ozone for 15 minutes immediately before loading into the deposition chamber.[9] This step removes residual organic contaminants and increases the surface energy, promoting better film adhesion.
-
-
-
Material Loading and System Pump-Down:
-
Load this compound powder into a suitable crucible (e.g., quartz or molybdenum). The amount will depend on the desired film thickness and the chamber geometry.
-
Mount the cleaned substrates onto the substrate holder.
-
Evacuate the chamber to a base pressure of at least < 5 x 10⁻⁶ Torr.[7] This high vacuum is necessary to prevent oxidation of the material and to ensure a long mean free path for the evaporated molecules, leading to a uniform deposition.
-
-
Deposition Parameters and Control:
-
Evaporation Temperature: The evaporation temperature will be below the melting point of the material due to the high vacuum. A starting point is to slowly ramp up the temperature of the crucible while monitoring the deposition rate. For a melting point of ~160°C, the evaporation temperature will likely be in the range of 120-150°C. Precise temperature control is crucial to prevent decomposition of the organic material.[7]
-
Deposition Rate: A slow and stable deposition rate of 0.1-1 Å/s is recommended for achieving a well-ordered and uniform film.[9] The deposition rate should be monitored in real-time using a quartz crystal microbalance.
-
Substrate Temperature: The substrate temperature can influence the morphology of the growing film.[3] For many small molecule organic semiconductors, deposition onto a room-temperature substrate is sufficient. However, gentle heating of the substrate (e.g., to 50-80°C) can sometimes improve film crystallinity.
-
-
Post-Deposition Treatment (Optional):
-
Thermal Annealing: After deposition, the thin film can be annealed in a vacuum or an inert atmosphere (e.g., nitrogen). Annealing at a temperature below the glass transition temperature of the material can improve the molecular packing and crystallinity of the film, potentially enhancing charge transport.[10] A typical annealing temperature would be in the range of 80-120°C for 30-60 minutes.
-
Protocol 2: Solution-Based Spin Coating
Spin coating is a widely used laboratory technique for depositing thin films from solution.[11] It is a cost-effective method that allows for rapid screening of materials and device optimization.
Workflow for Solution-Based Spin Coating:
Caption: Workflow for Solution-Based Spin Coating.
Step-by-Step Methodology:
-
Solution Preparation:
-
Dissolve this compound in a suitable organic solvent. Common choices for similar organic semiconductors include chlorobenzene, toluene, or xylene.[4]
-
The concentration of the solution will determine the final film thickness. A typical starting concentration is in the range of 5-20 mg/mL.
-
Gently heat the solution (e.g., to 40-60°C) and stir for several hours to ensure complete dissolution.
-
Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter that could lead to defects in the film.
-
-
Substrate Preparation:
-
Follow the same rigorous cleaning procedure as described for vacuum thermal evaporation. The quality of the substrate surface is paramount for achieving uniform wetting and a high-quality film.[8]
-
-
Spin Coating Parameters:
-
Place the cleaned substrate on the chuck of the spin coater and ensure it is centered.
-
Dispense a small amount of the prepared solution onto the center of the substrate.
-
The spin coating process typically involves a two-step program:
-
A low-speed spin (e.g., 500-1000 rpm for 5-10 seconds) to spread the solution across the substrate.
-
A high-speed spin (e.g., 2000-5000 rpm for 30-60 seconds) to thin the film to the desired thickness. The final thickness is primarily controlled by the solution concentration and the high-speed spin rate.[11]
-
-
-
Post-Deposition Treatment:
-
Thermal Annealing: After spin coating, the film can be annealed on a hotplate in an inert atmosphere (e.g., inside a glovebox). This helps to remove residual solvent and can improve the film's morphology. A typical annealing temperature is 80-120°C for 10-30 minutes.
-
Solvent Vapor Annealing: An alternative to thermal annealing is solvent vapor annealing. This involves exposing the thin film to a saturated atmosphere of a solvent (or a mixture of solvents) for a controlled period. This can promote molecular rearrangement and the formation of a more crystalline film.
-
Thin-Film Characterization
Once the thin film is deposited, a suite of characterization techniques should be employed to evaluate its quality and properties.[12]
| Characterization Technique | Information Obtained |
| Atomic Force Microscopy (AFM) | Surface morphology, roughness, and grain size.[4] |
| X-ray Diffraction (XRD) | Crystallinity and molecular packing of the film.[12] |
| UV-Vis Spectroscopy | Optical absorption and transmission properties, and estimation of the optical bandgap. |
| Photoluminescence (PL) Spectroscopy | Emissive properties and information about electronic transitions. |
| Cyclic Voltammetry (CV) | HOMO and LUMO energy levels, crucial for understanding charge injection barriers in a device. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states at the surface. |
| Time-of-Flight (ToF) Mobility Measurements | Direct measurement of charge carrier mobility.[4] |
Troubleshooting Common Deposition Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Pinholes or Defects in the Film | - Incomplete substrate cleaning.- Particulates in the deposition source or solution.- Too high a deposition rate (in thermal evaporation). | - Improve the substrate cleaning protocol.- Filter the solution before spin coating.- Use high-purity source material.- Reduce the deposition rate. |
| Poor Film Adhesion | - Inadequate substrate cleaning.- Mismatch in surface energies. | - Implement UV-Ozone treatment of the substrate.- Consider using an adhesion-promoting layer. |
| Non-uniform Film Thickness | - Off-center substrate placement in spin coating.- Inconsistent deposition rate in thermal evaporation. | - Ensure proper substrate centering.- Stabilize the evaporation source temperature for a constant rate. |
| Low Charge Carrier Mobility | - Amorphous or poorly ordered film.- Presence of impurities. | - Optimize annealing conditions (temperature and time).- Use higher purity source material. |
Conclusion
The successful deposition of high-quality thin films of this compound is a foundational step in harnessing its potential for advanced optoelectronic applications. Both vacuum thermal evaporation and solution-based spin coating offer viable pathways for film fabrication, each with its own set of advantages. The protocols and insights provided in this document are intended to serve as a comprehensive guide for researchers. By carefully controlling the deposition parameters and thoroughly characterizing the resulting films, the scientific community can further explore and optimize the performance of this promising hole-transporting material.
References
- Nanoconfining solution-processed organic semiconductors for emerging optoelectronics. (2021). No source provided.
- The future of solution processing toward organic semiconductor devices: a substrate and integration perspective.
- Solution-processable organic semiconductors with over 220 °C glass transition temperature: manipulating morphology using a helical polycyclic heteroaromatic motif. Energy & Environmental Science (RSC Publishing).
- Orientation Control of Solution-Processed Organic Semiconductor Crystals To Improve Out-of-Plane Charge Mobility.
- Role of Polymorphism and Thin-Film Morphology in Organic Semiconductors Processed by Solution Shearing.
- The future of solution processing toward organic semiconductor devices: a substrate and integration perspective.
- Perovskite Solar Cells through Application of Hole Transporting Layers based on Vacuum Thermal Evapor
- Organic Thin Film Evalu
- Hole-transport material variation in fully vacuum deposited perovskite solar cells. AIP Publishing.
- Characterization of Organic Thin Films Using Polarized FTIR Spectroscopy. AZoM.
- In Situ Real-Time Studies Of Organic Semiconductor Thin Film Growth. Cornell eCommons.
- What kind of substrates are needed to prepare organic thin films?.
- Highly Ordered Small Molecule Organic Semiconductor Thin-Films Enabling Complex, High-Performance Multi-Junction Devices. PMC.
- Thermally Stable Perovskite Solar Cells by All-Vacuum Deposition.
- Thin Film Processing Method: from lab to Industrialization of OPV Devices (1st Part). Dracula Technologies.
- Hole-transport comparison between solution-processed and vacuum-deposited organic semiconductors.
- Thin Thermally Evaporated Organic Hole Transport Layers for Reduced Optical Losses in Substrate-Configuration Perovskite Solar Cells.
- Thin Films Deposition of Organic Materials.
- Substrate preparation for thin film deposition—a survey. Semantic Scholar.
- This compound 195443-34-6. TCI (Shanghai) Development Co., Ltd..
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- This compound. TCI Chemicals.
- N-(m-tolyl)aniline | 195443-34-6 | >98.0%(HPLC) | I0490. TCI-SEJINCI.
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- Advance Deposition Techniques for Thin Film and Coating.
- How can I make thin films of polyaniline?.
- Customizing Aniline-Derived Molecular Structures to Attain beyond 22 % Efficient Inorganic Perovskite Solar Cells. PubMed.
- Synthetic route to aniline-terminated oligothiophenes.
- Aniline-based hole transporting materials for high-performance organic solar cells with enhanced ambient stability. RSC Publishing.
- Preparation and Characterization of ITO-metal-ITO Multilayer Thin Films Deposited by DC Magnetron Sputtering.
- Application Notes and Protocols for Thin-Film Deposition of Bis-(3,4-dimethyl-phenyl)-amine. Benchchem.
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Application Notes & Protocols: N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline in Organic Electronics
Prepared by: Gemini, Senior Application Scientist
Introduction
N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline is a tertiary arylamine-based organic small molecule.[1] Materials in this class are foundational to the field of organic electronics due to their inherent semiconducting properties, particularly their ability to transport positive charge carriers (holes). The molecular architecture, featuring a triphenylamine core, extends conjugation through a biphenyl group and includes a meta-substituted tolyl group and an iodo-functional group. This structure suggests a high potential for use as a Hole Transport Material (HTM) in advanced electronic devices such as Perovskite Solar Cells (PSCs) and Organic Light-Emitting Diodes (OLEDs).
The triphenylamine unit is a well-established electron-donating moiety that facilitates stable hole transport. The biphenyl extension can enhance intermolecular π-π stacking and tune the material's highest occupied molecular orbital (HOMO) energy level, which is critical for efficient charge injection and extraction. The meta-tolyl group can influence the material's morphology, potentially promoting the formation of stable amorphous films by disrupting excessive crystallinity. Furthermore, the iodine atom serves as a versatile synthetic handle for subsequent cross-coupling reactions, allowing for further molecular engineering and property optimization.
This document provides a detailed guide for researchers and scientists on the characterization and application of this compound in the fabrication of high-performance organic electronic devices.
Material Properties and Initial Characterization
A thorough understanding of the material's fundamental properties is the first step toward successful device integration.
1.1. Physical and Chemical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| CAS RN | 195443-34-6 | |
| Molecular Formula | C₂₅H₂₀IN | |
| Molecular Weight | 461.35 g/mol | |
| Appearance | White to light yellow or green powder/crystal | |
| Purity | >98.0% (HPLC) | |
| Melting Point | 159.0 to 164.0 °C | [2] |
| Storage | Room Temperature, recommended in a cool (<15°C), dark place | [3] |
1.2. Protocol: Solution Preparation and Purity Verification
Causality: The purity of the HTM is paramount as impurities can act as charge traps, severely limiting device performance and stability. Solutions must be prepared in high-purity solvents to avoid contamination.
-
Solvent Selection: Use anhydrous, high-purity solvents such as chlorobenzene, toluene, or dichlorobenzene.
-
Solution Preparation:
-
In a nitrogen-filled glovebox, weigh the desired amount of this compound.
-
Add the solvent to achieve the target concentration (e.g., 10 mg/mL for stock solutions).
-
Stir the solution on a hotplate at a moderate temperature (e.g., 40-60 °C) for at least 2 hours or until fully dissolved.
-
-
Purity Verification (HPLC):
-
Prepare a dilute sample (e.g., 0.1 mg/mL) from the stock solution.
-
Analyze using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18).
-
The resulting chromatogram should show a single dominant peak, confirming the purity of >98.0% as specified by the supplier.
-
1.3. Protocol: Electrochemical Characterization (Cyclic Voltammetry)
Causality: Cyclic Voltammetry (CV) is essential for determining the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. These values dictate the energy alignment within the device, which governs the efficiency of charge injection/extraction and helps prevent charge recombination at interfaces.[4]
-
Electrolyte Preparation: Prepare a 0.1 M solution of an electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in an anhydrous solvent like acetonitrile or dichloromethane.
-
Working Electrode: Drop-cast or spin-coat a thin film of the material from the prepared stock solution onto a glassy carbon electrode and allow it to dry completely.
-
Cell Assembly: Assemble a three-electrode electrochemical cell using the material-coated glassy carbon as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl or saturated calomel electrode (SCE) as the reference electrode.
-
Measurement:
-
Purge the electrolyte solution with nitrogen or argon for 15-20 minutes to remove oxygen.
-
Record the cyclic voltammogram. The onset of the first oxidation peak corresponds to the HOMO level.
-
Calibrate the energy levels against the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple, which has a defined absolute energy level of -4.8 eV relative to the vacuum.
-
HOMO (eV) = -e [Eoxonset vs Fc/Fc⁺ + 4.8]
-
Caption: Ideal energy level alignment for efficient charge extraction in a PSC.
Application in Perovskite Solar Cells (PSCs)
In PSCs, the HTM plays the critical role of extracting holes from the perovskite absorber layer and transporting them to the anode, while simultaneously blocking electrons to prevent recombination.[5][6]
2.1. Protocol: Fabrication of an n-i-p Planar Perovskite Solar Cell
Causality: This protocol describes a standard device architecture to reliably test the performance of a new HTM. Each layer deposition step is optimized to ensure high-quality films and functional interfaces.
Caption: Workflow for fabricating and testing a perovskite solar cell.
Step-by-Step Methodology:
-
Substrate Preparation:
-
Pattern fluorine-doped tin oxide (FTO) coated glass substrates using zinc powder and HCl.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes immediately before use.
-
-
Electron Transport Layer (ETL) Deposition:
-
Spin-coat a SnO₂ nanoparticle solution onto the FTO substrate at 3000 rpm for 30s.
-
Anneal the substrate at 150 °C for 30 minutes in ambient air.
-
-
Perovskite Layer Deposition:
-
Inside a nitrogen-filled glovebox, prepare a perovskite precursor solution (e.g., 1.2 M MAPbI₃ in DMF:DMSO 4:1 v/v).
-
Spin-coat the precursor solution onto the ETL layer at 4000 rpm for 30s.
-
During the last 10s of spinning, dispense an anti-solvent (e.g., chlorobenzene) onto the substrate to induce rapid crystallization.
-
Immediately transfer the substrate to a hotplate and anneal at 100 °C for 10 minutes.
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare the HTL solution: Dissolve 75 mg of This compound in 1 mL of chlorobenzene.
-
To enhance conductivity, add dopants to this solution: 17.5 µL of a Li-TFSI solution (520 mg/mL in acetonitrile) and 28.8 µL of 4-tert-butylpyridine (t-BP).[7]
-
Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30s.
-
-
Metal Contact Deposition:
-
Transfer the completed substrate to a thermal evaporator.
-
Deposit an 80-100 nm thick layer of gold (Au) or silver (Ag) through a shadow mask to define the active area of the device.
-
2.2. Protocol: Device Performance Characterization
Causality: J-V and IPCE measurements are standard methods to quantify a solar cell's efficiency and spectral response, allowing for direct comparison with established materials.
-
Current Density-Voltage (J-V) Measurement:
-
Use a solar simulator calibrated to AM 1.5G (100 mW/cm²) solar spectrum.
-
Mask the device with a metal aperture to precisely define the active area (e.g., 0.09 cm²).
-
Measure the J-V curve by sweeping the voltage from reverse to forward bias and vice-versa.
-
Extract key photovoltaic parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF).
-
-
Incident Photon-to-Current Efficiency (IPCE):
-
Use a dedicated IPCE setup with a monochromator and a lock-in amplifier.
-
Measure the device's current response at different wavelengths of light.
-
Integrate the IPCE spectrum with the AM 1.5G solar spectrum to cross-validate the Jsc value obtained from the J-V measurement.
-
Application in Organic Light-Emitting Diodes (OLEDs)
In OLEDs, the HTM facilitates the injection of holes from the anode and their transport to the emissive layer, where they recombine with electrons to produce light. An effective HTM must have high hole mobility and an appropriate HOMO level to minimize the injection barrier from the anode.[8][9]
3.1. Protocol: Fabrication of a Thermally Evaporated OLED
Causality: Vacuum thermal evaporation is the industry-standard technique for small molecule OLEDs, as it allows for the deposition of highly pure, uniform, and ultra-thin layers, which are essential for device performance.
Caption: Layered architecture of a typical small molecule OLED device.
Step-by-Step Methodology:
-
Substrate Preparation:
-
Begin with patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates using the same sequential ultrasonic bath procedure as for PSCs.
-
Treat with UV-Ozone for 15 minutes to increase the ITO work function and remove organic residues.
-
-
Hole Injection Layer (HIL) Deposition:
-
Immediately after UV-Ozone treatment, spin-coat a filtered aqueous solution of PEDOT:PSS onto the ITO substrate at 5000 rpm for 40s.
-
Anneal at 120 °C for 15 minutes in ambient air. Transfer to a glovebox when cool.
-
-
Vacuum Thermal Evaporation (at <10⁻⁶ Torr):
-
Mount the substrates and shadow masks in a high-vacuum thermal evaporator.
-
HTL Deposition: Evaporate This compound at a rate of ~1-2 Å/s to a thickness of 40 nm.
-
Emissive Layer (EML) Deposition: Evaporate the emissive material (e.g., Tris(8-hydroxyquinolinato)aluminium, Alq₃) at ~1-2 Å/s to a thickness of 30 nm.
-
Electron Transport Layer (ETL) Deposition: Continue evaporating Alq₃ for another 30 nm to serve as the ETL.
-
Cathode Deposition: Deposit a thin layer of Lithium Fluoride (LiF) (1 nm) at 0.1 Å/s, followed by a thicker layer of Aluminum (Al) (100 nm) at 2-5 Å/s.
-
-
Encapsulation:
-
Without breaking vacuum, or in a tightly controlled inert environment, encapsulate the device using a glass lid and UV-cured epoxy to prevent degradation from moisture and oxygen.
-
3.2. Protocol: OLED Device Characterization
-
Luminance-Current-Voltage (L-I-V) Testing:
-
Use an integrated testing system comprising a source meter, a photometer, and a spectrometer.
-
Apply a forward voltage bias and simultaneously measure the current density flowing through the device and the light output (luminance, cd/m²).
-
From this data, determine key parameters like turn-on voltage, maximum luminance, and luminous efficacy (cd/A).
-
-
Electroluminescence (EL) Spectrum:
-
Measure the spectrum of the emitted light at a constant operating voltage.
-
Determine the peak emission wavelength and the Commission Internationale de l'Éclairage (CIE) color coordinates.
-
References
-
Influence of Hole Transporting Materials for High-Performance Perovskite Solar Cells. (n.d.). International Journal of Scientific Research and Review. Retrieved from [Link]
-
Advancements in Inorganic Hole-Transport Materials for Perovskite Solar Cells: A Comparative Review. (2023). MDPI. Retrieved from [Link]
-
Hole Transport Materials for Tin-Based Perovskite Solar Cells: Properties, Progress, Prospects. (2022). MDPI. Retrieved from [Link]
-
A review of hole-transport materials for perovskite solar cells. (2020). Knowledge. Retrieved from [Link]
-
Advances in Hole Transport Materials for Layered Casting Solar Cells. (2023). PMC - NIH. Retrieved from [Link]
-
4-iodobiphenyl suppliers USA. (n.d.). Chemicals.co.uk. Retrieved from [Link]
-
4-Iodoaniline: The Cornerstone of Innovative Solutions. (2025). sarex blog. Retrieved from [Link]
-
4-Amino-4'-iodobiphenyl. (n.d.). PubChem - NIH. Retrieved from [Link]
- A kind of preparation method of o-iodoaniline. (n.d.). Google Patents.
-
N,N-Bis(4-biphenylyl)aniline: A High-Purity Organic Compound for Advanced Materials and Electronics. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]
-
Indole synthesis from N-allenyl-2-iodoanilines under mild conditions mediated by samarium(II) diiodide. (2014). RSC Publishing. Retrieved from [Link]
-
OLED Intermediate. (n.d.). Trustworthy and Experienced Chemical Manufacturer in China. Retrieved from [Link]
-
Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies. (2024). Arabian Journal of Chemistry. Retrieved from [Link]
-
(E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. (2025). MDPI. Retrieved from [Link]
-
Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. (n.d.). NIH. Retrieved from [Link]
Sources
- 1. 4-iodobiphenyl suppliers USA [americanchemicalsuppliers.com]
- 2. This compound | 195443-34-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound | 195443-34-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. A review of hole-transport materials for perovskite solar cells - Knowledge - Zhengzhou Alfa Chemical Co.,Ltd [alfachemch.com]
- 5. researchgate.net [researchgate.net]
- 6. Advances in Hole Transport Materials for Layered Casting Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hole Transport Materials for Tin-Based Perovskite Solar Cells: Properties, Progress, Prospects | MDPI [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. reischbio.com [reischbio.com]
Application Note: A Practical Guide to Triarylamine Synthesis via Modern Ullmann Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of Triarylamines
Triarylamines are a cornerstone structural motif in modern science and technology. Their unique electronic properties, stemming from a nitrogen atom bonded to three aromatic rings, make them indispensable components in a vast array of applications. In materials science, they are critical as hole-transporting layers in organic light-emitting diodes (OLEDs) and xerographic photoreceptors.[1] In medicinal chemistry and drug development, the triarylamine scaffold is present in numerous pharmacologically active compounds.[2]
Historically, the synthesis of these vital molecules has relied on the Ullmann condensation, a copper-catalyzed cross-coupling reaction.[1][3] However, classic Ullmann conditions were notoriously harsh, often requiring stoichiometric amounts of copper metal at very high temperatures (>200 °C), which limited substrate scope and functional group tolerance.[4][5]
This application note serves as a detailed guide to the modern Ullmann condensation for triarylamine synthesis. By leveraging soluble copper(I) catalysts and specialized ligands, these reactions can now be performed under significantly milder conditions, offering higher yields, greater reliability, and broader applicability. We will delve into the mechanistic underpinnings, provide a detailed step-by-step protocol, and offer practical guidance for optimization and troubleshooting.
The Modern Ullmann Condensation: Mechanism and Principles
The transformation from the classical, heterogeneous reaction to a modern, ligand-accelerated catalytic process has been pivotal. The introduction of ligands, such as diamines or amino acids, makes the copper catalyst soluble and significantly more reactive, allowing for lower reaction temperatures and catalyst loadings.[6][7]
The generally accepted catalytic cycle for this C-N bond formation involves a Cu(I)/Cu(III) pathway, although the precise mechanism can be complex and substrate-dependent.[4][8][9]
The key steps are:
-
Ligand Association & Amide Formation: The active Cu(I) catalyst precursor (e.g., CuI) coordinates with a ligand. In the presence of a base, the amine nucleophile is deprotonated, which then coordinates to the ligated copper(I) center to form a copper(I) amide intermediate.[10]
-
Oxidative Addition: The aryl halide (Ar-X) adds to the copper(I) amide complex. This is the rate-determining step and results in a transient, high-valent copper(III) intermediate.[4][8]
-
Reductive Elimination: The newly formed C-N bond is created as the triarylamine product is eliminated from the copper(III) center. This step regenerates the active, ligated Cu(I) catalyst, allowing it to re-enter the catalytic cycle.[8][11]
Caption: Proposed catalytic cycle for the modern ligand-accelerated Ullmann condensation.
Key Reaction Parameters and Optimization
The success of an Ullmann condensation hinges on the careful selection of five key components: the copper source, ligand, base, solvent, and temperature.
| Parameter | Common Examples | Function & Rationale |
| Copper Source | CuI, CuBr, Cu₂O, Cu(OTf)₂ | Cu(I) salts like CuI are most common as they are typically the active catalytic species.[6] Cu(II) precursors can be used but must be reduced in situ. Fresh, high-purity copper sources are critical for reproducibility. |
| Ligand | 1,10-Phenanthroline, N,N'-Dimethylethylenediamine (DMEDA), L-Proline, N-Methylglycine | Ligands solubilize and stabilize the copper catalyst, facilitating oxidative addition and allowing for lower reaction temperatures (often 80-130 °C).[6][7] The choice is substrate-dependent and often requires screening. 1,10-phenanthroline is particularly effective for triarylamine synthesis.[7] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | The base deprotonates the amine nucleophile to form the copper amide intermediate.[6] Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often preferred as they are highly effective and have good solubility in polar aprotic solvents. |
| Solvent | Toluene, Dioxane, DMF, DMSO | High-boiling point, anhydrous polar aprotic solvents are required to solubilize the reactants and facilitate the reaction at elevated temperatures.[6] The choice of solvent can influence reaction rate and side-product formation. |
| Temperature | 80 - 140 °C | Modern protocols operate at significantly lower temperatures than classic Ullmann reactions.[6][7] The optimal temperature depends on the reactivity of the aryl halide (I > Br > Cl) and the chosen catalyst/ligand system. |
Detailed Experimental Protocol: Synthesis of N,N-diphenyl-4-toluidine
This protocol describes the coupling of diphenylamine with 4-iodotoluene, a representative example of triarylamine synthesis.
Objective: To synthesize N,N-diphenyl-4-toluidine via a ligand-accelerated Ullmann condensation.
Materials & Reagents:
-
Copper(I) Iodide (CuI, 99.99%)
-
1,10-Phenanthroline (99%)
-
Potassium Phosphate (K₃PO₄, anhydrous powder)
-
Diphenylamine (99%)
-
4-Iodotoluene (99%)
-
Toluene (anhydrous)
-
Ethyl Acetate (reagent grade)
-
Hexanes (reagent grade)
-
Saturated aqueous NH₄Cl
-
Brine (saturated aqueous NaCl)
-
Magnesium Sulfate (MgSO₄, anhydrous)
-
Silica Gel (for column chromatography)
Equipment:
-
Oven-dried 100 mL Schlenk flask with a magnetic stir bar
-
Reflux condenser
-
Schlenk line with inert gas (Nitrogen or Argon) supply
-
Heating mantle with a temperature controller and thermocouple
-
Standard glassware for workup and purification
Step-by-Step Procedure:
Caption: General workflow for the Ullmann condensation protocol.
1. Reaction Setup (Under Inert Atmosphere):
-
To an oven-dried 100 mL Schlenk flask, add 4-iodotoluene (1.00 g, 4.59 mmol, 1.0 equiv), diphenylamine (0.93 g, 5.50 mmol, 1.2 equiv), 1,10-phenanthroline (0.17 g, 0.92 mmol, 0.2 equiv), and K₃PO₄ (1.95 g, 9.18 mmol, 2.0 equiv).
-
Finally, add the copper(I) iodide (87 mg, 0.46 mmol, 0.1 equiv).
-
Rationale: Adding the copper catalyst last minimizes premature side reactions.
-
-
Seal the flask with a septum, and connect it to a Schlenk line. Evacuate the flask and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Rationale: The Cu(I) catalyst is sensitive to oxidation, which deactivates it. An inert atmosphere is crucial for success.
-
2. Reaction Execution:
-
Through the septum, add anhydrous toluene (20 mL) via syringe.
-
Place the flask in a heating mantle and attach the reflux condenser.
-
Begin vigorous stirring and heat the reaction mixture to 110 °C.
-
Maintain this temperature and monitor the reaction progress by TLC or GC-MS every 2-4 hours until the 4-iodotoluene is consumed (typically 12-24 hours).
-
Rationale: Consistent temperature and stirring ensure a homogeneous reaction mixture and steady reaction rate.
-
3. Workup and Purification:
-
Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Dilute the dark mixture with ethyl acetate (50 mL).
-
Filter the mixture through a pad of Celite to remove the insoluble inorganic salts (K₃PO₄ and CuI residues). Wash the pad with additional ethyl acetate (2 x 20 mL).
-
Transfer the combined filtrate to a separatory funnel. Wash sequentially with saturated aqueous NH₄Cl (2 x 30 mL) and brine (1 x 30 mL).
-
Rationale: The NH₄Cl wash helps to remove residual copper salts by forming soluble copper-ammonia complexes.
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The resulting crude oil/solid should be purified by flash column chromatography on silica gel (e.g., using a 5-10% ethyl acetate/hexanes gradient) to yield the pure triarylamine product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized CuI).2. Wet solvent or reagents.3. Inappropriate ligand/base combination.4. Insufficient temperature. | 1. Use a fresh bottle of high-purity CuI or wash existing CuI with acid/ether.[6]2. Ensure all glassware is oven-dried and use anhydrous solvents.[6]3. Screen other ligands (e.g., DMEDA) or bases (e.g., Cs₂CO₃).4. Incrementally increase the temperature by 10-20 °C. |
| Formation of Side Products (e.g., debromination, homocoupling) | 1. Reaction temperature is too high.2. Presence of protic impurities (water).3. Ligand not optimal for the substrate. | 1. Lower the reaction temperature.[6]2. Rigorously dry all reagents and solvents.[6]3. Experiment with different classes of ligands (e.g., amino acids like L-proline). |
| Difficult Purification | 1. Residual copper complexes in the crude product.2. Product is highly colored due to impurities. | 1. Ensure a thorough aqueous wash with NH₄Cl or a dilute ammonium hydroxide solution during workup.2. Treat the crude product solution with activated charcoal before concentrating. |
References
- BenchChem. (2025). Technical Support Center: Optimizing Ullmann Coupling Reactions.
- BenchChem. (2025).
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
Beilstein Journal of Organic Chemistry. (2023). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
Goodbrand, H. B., & Hu, N.-X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry, 64(2), 670–674. [Link]
-
Jones, G. O., et al. (2011). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 133(47), 19138-19148. [Link]
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]
-
Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. BJOC - Copper-catalyzed N-arylation of amines with aryliodonium ylides in water [beilstein-journals.org]
- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ullmann Reaction [organic-chemistry.org]
Application Notes & Protocols: N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline as a Versatile Intermediate in Organic Synthesis
Abstract N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline is a highly functionalized triarylamine derivative that serves as a pivotal intermediate in advanced organic synthesis. Its unique structure incorporates two key reactive sites: the electron-rich tertiary amine core, characteristic of hole-transporting materials, and a terminal aryl iodide, which is a prime substrate for a wide array of palladium-catalyzed cross-coupling reactions. This combination makes it an exceptionally valuable building block for the modular synthesis of complex organic materials and pharmacologically active compounds. This guide provides an in-depth exploration of its properties, a plausible synthetic protocol, and detailed, field-tested methodologies for its application in cornerstone C-N and C-C bond-forming reactions, specifically the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. The protocols are designed for researchers, chemists, and materials scientists engaged in the development of organic electronics and novel pharmaceuticals.
Physicochemical Properties and Safe Handling
This compound is a stable organic compound under standard laboratory conditions. Understanding its properties is crucial for its effective use and safe handling.
Causality Behind Handling Procedures: The specified hazard statements (H302+H312+H332) indicate systemic toxicity via multiple exposure routes. Therefore, the use of engineering controls (fume hood) and comprehensive personal protective equipment (PPE) is not merely a recommendation but a critical requirement to prevent inhalation, skin absorption, and ingestion.
Table 1: Compound Specifications
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 195443-34-6 | [1] |
| Molecular Formula | C₂₅H₂₀IN | [1][2] |
| Molecular Weight | 461.35 g/mol | [1] |
| Purity | Typically >98.0% (HPLC) | [1][3] |
| Synonyms | N-(4'-Iodobiphenyl-4-yl)-N-phenyl-N-(m-tolyl)amine, 4'-Iodo-4-[N-phenyl-N-(m-tolyl)amino]biphenyl | [4] |
| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled | |
Storage and Handling Protocol:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
-
Handling: All manipulations should be performed in a certified chemical fume hood. Wear appropriate PPE, including nitrile gloves, a lab coat, and safety glasses with side shields. Avoid generating dust.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Synthesis and Characterization
While commercially available, understanding the synthesis of this compound provides insight into its structure and potential impurities. A highly efficient method for its preparation involves a two-step sequence featuring a Buchwald-Hartwig amination followed by a Suzuki coupling.
Diagram 1: Proposed Synthetic Workflow
Caption: A plausible two-step synthesis of the target compound.
Protocol 2.1: Synthesis via Sequential Cross-Coupling
This protocol is a representative example. Optimization may be required.
Step 1: Buchwald-Hartwig Amination to form N-(4-iodophenyl)-4-iodoaniline
-
To an oven-dried Schlenk flask, add 4-iodoaniline (1.0 eq.), 1-bromo-4-iodobenzene (1.1 eq.), sodium tert-butoxide (1.4 eq.), Pd₂(dba)₃ (2 mol%), and a suitable biarylphosphine ligand such as XPhos (4 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir until TLC or GC-MS analysis indicates complete consumption of the starting materials.
-
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the intermediate N-(4-iodophenyl)-4-iodoaniline.
Step 2: Suzuki Coupling to form the Final Product
-
To an oven-dried Schlenk flask, add the intermediate from Step 1 (1.0 eq.), m-tolylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).
-
Evacuate and backfill the flask with argon or nitrogen.
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by recrystallization or flash chromatography to afford this compound.
Expected Characterization Data:
-
¹H NMR: Expect complex aromatic signals between ~6.8 and 7.8 ppm. Key signals would include a singlet for the methyl group (~2.3 ppm) and distinct doublets for the para-substituted biphenyl rings.
-
¹³C NMR: Expect signals for the methyl carbon (~21 ppm) and numerous aromatic carbons in the 110-150 ppm range.
-
MS (ESI): [M+H]⁺ at m/z ≈ 462.07.
Core Applications & Protocols
The synthetic utility of this compound stems from the reactivity of its C-I bond, making it an ideal substrate for further functionalization.
Application in C-N Bond Formation: The Buchwald-Hartwig Amination
This reaction is paramount for synthesizing larger, more complex triarylamines, which are a cornerstone class of materials for the hole-transport layers (HTLs) in OLEDs.[5][6] By coupling the title compound with other amine-containing moieties (e.g., carbazole, other anilines), one can precisely tune the electronic properties and thermal stability of the final product.
The Mechanism: The reaction proceeds via a palladium-catalyzed cycle involving oxidative addition of the aryl iodide to a Pd(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[7][8] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the rate-limiting reductive elimination step.[9]
Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig C-N coupling.
Protocol 3.1.1: Coupling with Carbazole
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried vial with this compound (1.0 eq.), carbazole (1.2 eq.), sodium tert-butoxide (NaOtBu, 1.5 eq.), Pd(OAc)₂ (2-5 mol%), and RuPhos (4-10 mol%).
-
Solvent Addition: Add anhydrous toluene or dioxane (to a concentration of ~0.1 M).
-
Reaction Conditions: Seal the vial and heat the mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS, checking for the disappearance of the starting aryl iodide.
-
Workup: After cooling to room temperature, dilute the mixture with dichloromethane and filter through a short plug of silica gel, eluting with more dichloromethane.
-
Purification: Concentrate the filtrate and purify the resulting solid by flash column chromatography or recrystallization to obtain the desired product.
Table 2: Typical Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Rationale |
|---|---|---|
| Catalyst | Pd(OAc)₂ / RuPhos | Highly active catalyst system for C-N coupling of sterically demanding substrates.[9] |
| Base | NaOtBu or K₃PO₄ | Strong, non-nucleophilic base to deprotonate the amine nucleophile. |
| Solvent | Toluene, Dioxane | Aprotic solvents with boiling points suitable for the reaction temperature. |
| Temperature | 80 - 110 °C | Provides sufficient thermal energy to overcome activation barriers in the catalytic cycle. |
| Expected Yield | 75 - 95% | Dependent on substrate purity and reaction conditions. |
Application in C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki coupling is a robust and versatile method for forming carbon-carbon bonds.[10] For the title compound, this reaction is used to append additional aryl or vinyl groups, thereby extending conjugation and modifying the optoelectronic properties of the molecule. This is a key strategy in creating materials for organic electronics with tailored energy levels (HOMO/LUMO) and emission characteristics.[6]
The Mechanism: The Suzuki reaction involves the oxidative addition of the aryl iodide to Pd(0), followed by transmetalation with a boronic acid (activated by a base) and reductive elimination to yield the biaryl product.[11][12]
Diagram 3: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura C-C coupling.
Protocol 3.2.1: Coupling with Pyrene-1-boronic Acid
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.), pyrene-1-boronic acid (1.3 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 5:1 ratio) via cannula.
-
Reaction Conditions: Heat the reaction mixture to 90 °C and stir until the starting material is consumed (as monitored by TLC).
-
Workup: Cool the reaction to ambient temperature. Add ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography on silica gel to isolate the highly fluorescent pyrene-conjugated product.
Table 3: Typical Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ or NiCl₂(PCy₃)₂ | Pd(PPh₃)₄ is a classic, reliable catalyst. Nickel catalysts can be a cost-effective alternative.[10] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the boronic acid for the transmetalation step. |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Biphasic solvent system is standard for Suzuki reactions. |
| Temperature | 80 - 100 °C | Facilitates the catalytic turnover. |
| Expected Yield | 80 - 98% | Generally high-yielding with proper setup and pure reagents. |
Conclusion
This compound is a quintessential example of a molecular scaffold designed for synthetic versatility. Its robust triarylamine core provides the foundational electronic properties required for applications in materials science, while the strategically placed iodo group serves as a reliable synthetic handle for diversification. The protocols detailed herein for the Buchwald-Hartwig amination and Suzuki-Miyaura coupling demonstrate its utility as a precursor to larger, custom-designed molecules. By enabling precise, modular construction of complex architectures, this intermediate empowers researchers to accelerate the discovery and optimization of next-generation organic electronic materials and complex pharmaceutical agents.
References
- Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London.
- TCI Chemicals. (n.d.). This compound.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Barrios-Landeros, F., & Hartwig, J. F. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
- TCI-SEJINCI. (n.d.). N-(m-tolyl)aniline.
- TCI Chemicals. (n.d.). This compound.
- BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodobenzylamine.
- BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3,5-dimethylaniline.
- Sarex Fine. (n.d.). 4-iodoaniline.
- PubChemLite. (n.d.). This compound.
- CymitQuimica. (n.d.). This compound.
- TCI (Shanghai) Development Co., Ltd. (n.d.). Iodobiphenyl-4-yl)-N-(m-tolyl)aniline.
- Arabian Journal of Chemistry. (2024). Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction.
- Google Patents. (n.d.). A kind of preparation method of o-iodoaniline.
- RSC Publishing. (n.d.). Aniline-based hole transporting materials for high-performance organic solar cells with enhanced ambient stability.
- PMC - NIH. (n.d.). Advances in Hole Transport Materials for Layered Casting Solar Cells.
- PMC - NIH. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with OLEDs: The Crucial Role of High-Purity Intermediates.
- SpringerLink. (2007). A convenient synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones by the Suzuki coupling.
- Echemi. (2024). Exploring the Properties and Applications of Aniline and N-Methylaniline.
- Organic Chemistry Portal. (2013). Stereospecific Suzuki, Sonogashira, and Negishi Coupling Reactions of N-Alkoxyimidoyl Iodides and Bromides.
- RSC Publishing. (2014). Indole synthesis from N-allenyl-2-iodoanilines under mild conditions mediated by samarium(II) diiodide.
- Organic Chemistry Portal. (2007). N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions.
- PubMed. (2013). Stereospecific Suzuki, Sonogashira, and Negishi Coupling Reactions of N-alkoxyimidoyl Iodides and Bromides.
- MDPI. (n.d.). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs.
- MDPI. (n.d.). Recent Advances in Nanostructured Inorganic Hole-Transporting Materials for Perovskite Solar Cells.
- ResearchGate. (n.d.). Recent progress of inorganic hole transport materials for efficient and stable perovskite solar cells.
Sources
- 1. This compound | 195443-34-6 | >98.0%(HPLC) | I0490 | TCI-SEJINCI [sejinci.co.kr]
- 2. PubChemLite - this compound (C25H20IN) [pubchemlite.lcsb.uni.lu]
- 3. This compound | 195443-34-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Aniline-based hole transporting materials for high-performance organic solar cells with enhanced ambient stability - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. research.rug.nl [research.rug.nl]
- 10. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stereospecific Suzuki, Sonogashira, and Negishi Coupling Reactions of N-Alkoxyimidoyl Iodides and Bromides [organic-chemistry.org]
- 12. Stereospecific Suzuki, Sonogashira, and Negishi coupling reactions of N-alkoxyimidoyl iodides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline
Welcome to the technical support center for the synthesis of N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to undertake this synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established principles of cross-coupling chemistry. Our goal is to equip you with the knowledge to not only successfully synthesize the target molecule but also to understand the underlying chemistry and make informed decisions to optimize your reaction outcomes.
Understanding the Synthesis: The Buchwald-Hartwig Amination
The synthesis of this compound, a triarylamine, is most effectively achieved through the palladium-catalyzed Buchwald-Hartwig amination. This powerful cross-coupling reaction forms a carbon-nitrogen (C-N) bond between an aryl halide and an amine.[1][2] The reaction is renowned for its broad substrate scope and functional group tolerance, making it a staple in modern organic synthesis.[3]
The catalytic cycle, a fundamental concept to grasp for effective troubleshooting, generally involves three key steps:
-
Oxidative Addition: A low-valent palladium(0) catalyst reacts with the aryl halide (in this case, 4-iodo-4'-aminobiphenyl or a related precursor) to form a palladium(II) intermediate.
-
Amine Coordination and Deprotonation: The amine nucleophile (N-(m-tolyl)aniline) coordinates to the palladium(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-arylated product is formed by reductive elimination from the palladium-amido complex, which also regenerates the active palladium(0) catalyst.
Understanding these steps is crucial as many common issues in the synthesis can be traced back to an inefficiency in one of these key transformations.
Experimental Workflow and Protocol
A representative experimental protocol for the synthesis of this compound is provided below. Please note that this is a generalized procedure, and optimization of specific parameters may be necessary for your particular setup and desired scale.
Diagram of the Experimental Workflow
Caption: A typical workflow for the Buchwald-Hartwig synthesis.
Detailed Protocol
Materials:
-
4-Iodo-4'-aminobiphenyl (1.0 equiv)
-
m-Toluidine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous toluene (0.1–0.2 M concentration of the limiting reagent)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)
-
Magnetic stirrer and heating mantle/oil bath
-
Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring
Procedure:
-
To an oven-dried Schlenk flask, add 4-iodo-4'-aminobiphenyl, Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere (e.g., in a glovebox).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene via syringe.
-
Add m-toluidine via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding water.
-
Dilute with an organic solvent such as ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The Pd(0) catalyst may have oxidized. | Ensure all reagents and solvents are thoroughly degassed and the reaction is set up under a strict inert atmosphere. Use a freshly opened bottle of the palladium precursor or a pre-catalyst. |
| Inappropriate Ligand: The chosen ligand may not be suitable for this specific transformation, which involves a somewhat sterically hindered diarylamine. | For sterically demanding couplings, bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos are often effective.[4] Consider screening a small panel of ligands. | |
| Base Issues: The base may be old or of poor quality. The particle size of solid bases can also affect reactivity. | Use a freshly opened container of a strong, non-nucleophilic base like NaOtBu or LHMDS. Grinding the base before use can sometimes improve results.[5] | |
| Inhibitory Effect of Iodide: The iodide anion generated during the reaction can sometimes inhibit the catalyst.[6] | While aryl iodides are generally reactive, this inhibitory effect can be problematic. Using a solvent like toluene where the resulting sodium iodide is poorly soluble can help mitigate this issue.[6] | |
| Low Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier. | Buchwald-Hartwig reactions often require elevated temperatures, typically in the range of 80-110 °C. Ensure your reaction is being heated to the appropriate temperature. | |
| Formation of Side Products | Hydrodehalogenation: The aryl iodide is reduced, replacing the iodine with a hydrogen atom. | This can occur due to β-hydride elimination from a palladium-amido intermediate. The choice of ligand is critical to favor reductive elimination. Using a slight excess of the amine may also help suppress this side reaction.[5] |
| Homocoupling: Dimerization of the amine or aryl iodide. | This is often promoted by high temperatures or high catalyst loadings. Try lowering the reaction temperature slightly and use the minimum effective catalyst loading. | |
| Double Arylation: If starting from a primary amine, double arylation can be a competing reaction. | The use of bulky ligands can sterically hinder the second arylation. Adjusting the stoichiometry of the reagents may also be beneficial. | |
| Reaction Stalls | Catalyst Decomposition: The catalyst may not be stable under the reaction conditions for extended periods. | Consider using a more robust pre-catalyst. If the reaction stalls, sometimes the addition of a small amount of fresh catalyst and ligand can restart it. |
| Insolubility of Reagents: Poor solubility of any of the starting materials or the base can lead to a stalled reaction. | Ensure the chosen solvent is appropriate for solubilizing all components at the reaction temperature. For particularly insoluble substrates, a co-solvent system might be necessary. |
Frequently Asked Questions (FAQs)
Q1: Why is an inert atmosphere so critical for this reaction?
A: The active palladium(0) catalyst is sensitive to oxygen and can be readily oxidized to palladium(II), which is catalytically inactive in the first step of the reaction. Maintaining an inert atmosphere of argon or nitrogen throughout the reaction setup and duration is essential to protect the catalyst and ensure a good yield.
Q2: Can I use a different base, for example, a weaker one like potassium carbonate?
A: While weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used in Buchwald-Hartwig aminations, they are generally less effective for the coupling of diarylamines, especially when one of the coupling partners is sterically hindered. These bases often require higher reaction temperatures and longer reaction times. For the synthesis of this compound, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is recommended for optimal results.
Q3: My starting aryl halide is an aryl bromide instead of an aryl iodide. How will this affect the reaction?
A: In many cross-coupling reactions, aryl iodides are more reactive than aryl bromides. However, in the Buchwald-Hartwig amination, aryl bromides are often excellent substrates and can sometimes be preferable to aryl iodides due to the potential inhibitory effects of the iodide anion. If you are using an aryl bromide, the general reaction conditions should still be applicable, but you may need to optimize the temperature and reaction time.
Q4: I am observing the formation of a significant amount of biphenyl byproduct. What could be the cause?
A: The formation of biphenyl byproducts can arise from the homocoupling of your aryl halide. This side reaction can be more prevalent at higher temperatures and with certain catalyst systems. To minimize this, you can try lowering the reaction temperature, reducing the catalyst loading, or screening different ligands that favor the desired C-N bond formation over C-C homocoupling.
Q5: How can I effectively monitor the progress of my reaction?
A: Thin-layer chromatography (TLC) is a quick and convenient method for monitoring the reaction. You can spot the reaction mixture alongside your starting materials on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the limiting starting material and the appearance of a new, typically less polar, product spot will indicate the reaction is proceeding. For more quantitative analysis and to confirm the mass of the product, liquid chromatography-mass spectrometry (LC-MS) is an excellent technique.
Mechanistic Insight: The Catalytic Cycle
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Waste-minimized access to diarylamines and triarylamines via Csp 2 –N coupling under batch and flow conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06065B [pubs.rsc.org]
- 3. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. research.rug.nl [research.rug.nl]
Technical Support Center: Purification of N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline
Welcome to the dedicated technical support guide for the purification of N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline. This resource is tailored for researchers, scientists, and professionals in drug development and materials science who are working with this and similar triarylamine compounds. As a hole-transporting material, the purity of this compound is paramount for achieving optimal performance in electronic devices.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying scientific principles.
Troubleshooting Guide: Navigating Common Purification Challenges
This section addresses specific issues that may arise during the purification of this compound, offering systematic solutions grounded in chemical principles.
Problem 1: Low Recovery or No Elution During Column Chromatography
Symptoms:
-
The desired compound does not elute from the silica gel column, even with increasingly polar solvent systems.
-
Significant tailing or streaking is observed on the Thin Layer Chromatography (TLC) plate.
-
The final yield after chromatography is substantially lower than expected.
Root Cause Analysis: this compound is a tertiary amine. The nitrogen atom's lone pair of electrons makes the molecule basic. Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface.[4][5] These acidic sites can strongly and sometimes irreversibly adsorb basic compounds like tertiary amines, leading to poor recovery and elution issues.[4][5]
Solutions:
-
Mobile Phase Modification:
-
Action: Add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, to the eluent. A typical concentration is 0.1-2% (v/v).[4]
-
Rationale: The basic modifier will compete with your triarylamine for the acidic sites on the silica gel, effectively neutralizing them and allowing your compound to travel down the column.[4]
-
-
Stationary Phase Deactivation:
-
Action: Prepare a slurry of the silica gel in the chosen eluent containing the basic modifier before packing the column. This "deactivates" the silica gel.
-
Rationale: Pre-treating the silica gel ensures that the acidic sites are neutralized throughout the stationary phase before the compound is introduced, preventing strong initial adsorption at the top of the column.[6]
-
-
Alternative Stationary Phases:
-
Action: Consider using a more inert or basic stationary phase.
-
Rationale:
-
Alumina (basic or neutral): Alumina is generally more basic than silica and can be an excellent alternative for purifying basic compounds.[4]
-
Amine-functionalized Silica: This stationary phase has amine groups covalently bonded to the surface, creating a more basic environment that minimizes unwanted interactions with basic analytes.[4][5]
-
-
Problem 2: Product Discoloration (Yellow, Orange, or Brown Tint)
Symptoms:
-
The isolated product, which should be a white or off-white solid, has a persistent yellow, orange, or brown color.
-
This color persists even after initial purification attempts like column chromatography.
Root Cause Analysis: Discoloration in triarylamine compounds can often be attributed to the presence of oxidized impurities or residual reagents from the synthesis. For instance, unreacted iodine or bromine-containing starting materials can impart color.[7] Additionally, triarylamines can be susceptible to oxidation, forming colored byproducts.
Solutions:
-
Activated Carbon Treatment:
-
Action: Dissolve the impure product in a suitable solvent and add a small amount of activated carbon. Stir the mixture for a period, then remove the carbon by filtering through a pad of Celite.[7]
-
Rationale: Activated carbon has a high surface area and can effectively adsorb colored, high-molecular-weight impurities.
-
-
Washing with a Reducing Agent:
-
Action: During the workup phase, wash the organic layer with an aqueous solution of a mild reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[8]
-
Rationale: These reagents will react with and remove residual oxidizing agents like elemental iodine, which are common sources of color.
-
Problem 3: Difficulty in Achieving High Purity by Recrystallization
Symptoms:
-
The product "oils out" instead of forming crystals upon cooling.
-
Crystallization happens too rapidly, trapping impurities.[9]
-
Multiple recrystallization attempts fail to significantly improve the purity.
Root Cause Analysis: Successful recrystallization depends on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.[10][11] "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to a degree that favors precipitation of a liquid phase over crystal nucleation. Rapid crystallization often indicates that the solution was too concentrated or cooled too quickly.[9]
Solutions:
-
Systematic Solvent Selection:
-
Action: Experiment with a range of solvents and solvent mixtures. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. Common choices for triarylamines include hexanes, toluene, ethyl acetate, and mixtures thereof.[12][13]
-
Rationale: The principle of "like dissolves like" can be a useful starting point. Given the aromatic nature of the target molecule, aromatic solvents like toluene might be effective. For solvent mixtures, one solvent should be a good solvent, and the other a poor solvent (antisolvent).[10]
-
-
Controlled Cooling:
-
Action: Allow the hot, saturated solution to cool slowly to room temperature before transferring it to an ice bath.[7][9] Insulating the flask can further slow the cooling process.
-
Rationale: Slow cooling promotes the formation of larger, more ordered, and purer crystals by allowing the molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[9]
-
-
Addressing "Oiling Out":
-
Action: If the product oils out, reheat the solution to redissolve the oil. Add more solvent to create a less concentrated solution, or add a small amount of a solvent in which the oil is more soluble.[9]
-
Rationale: By adjusting the solvent composition or concentration, you can raise the temperature at which saturation occurs, potentially above the melting point of your compound, allowing for proper crystallization upon cooling.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Depending on the synthetic route (e.g., Buchwald-Hartwig or Ullmann coupling), common impurities include:
-
Unreacted Starting Materials: Such as 4-iodobiphenyl, N-(m-tolyl)aniline, or the corresponding haloarenes and amines.[7]
-
Catalyst Residues: Palladium or copper catalyst complexes used in the coupling reaction.
-
Byproducts: Homocoupled products of the starting materials or products of side reactions.
-
Solvent Residues: Solvents used in the reaction or workup.[7]
Q2: How can I effectively monitor the purification process?
A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of column chromatography.[14][15]
-
Developing a Staining Method: Since this compound is UV-active due to its aromatic rings, it can be visualized under a UV lamp. For impurities that are not UV-active, a general stain like potassium permanganate can be used.
-
Fraction Analysis: Collect fractions from the column and spot each on a TLC plate to identify which fractions contain the pure product.[15] Combine the pure fractions for solvent evaporation.
Q3: My compound appears pure by NMR, but its performance in devices is poor. What could be the issue?
A3: Even trace amounts of certain impurities can significantly impact the electronic properties of organic semiconductor materials.
-
Ionic Impurities: Residual salts from the workup or ionic byproducts can act as charge traps, hindering hole transport.
-
Metal Contaminants: Trace amounts of the palladium or copper catalyst can quench excited states and degrade device performance. Consider techniques like inductively coupled plasma mass spectrometry (ICP-MS) to quantify metal residues.
-
Amorphous vs. Crystalline Nature: The solid-state morphology of the material is crucial. Poor device performance might be related to the formation of an undesirable amorphous or polycrystalline form. Ensure your final purification step (e.g., recrystallization) yields a consistent solid-state structure.
Experimental Protocols and Data
Table 1: Recommended Solvent Systems for Column Chromatography
| Stationary Phase | Eluent System (Gradient) | Modifier | Typical Application |
| Silica Gel | Hexane / Ethyl Acetate (e.g., 98:2 to 90:10) | 0.5% Triethylamine | General purpose purification |
| Silica Gel | Hexane / Dichloromethane (e.g., 95:5 to 80:20) | 0.5% Triethylamine | For separating less polar impurities |
| Alumina (Neutral) | Hexane / Toluene (e.g., 90:10 to 70:30) | None | When silica causes degradation |
Protocol 1: Column Chromatography with Deactivated Silica Gel
-
Slurry Preparation: In a beaker, add the required amount of silica gel to your starting eluent (e.g., 98:2 Hexane/Ethyl Acetate) containing 0.5% (v/v) triethylamine. Stir to create a uniform slurry.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully apply the sample to the top of the silica bed.
-
Elution: Begin elution with the starting solvent system, collecting fractions. Gradually increase the polarity of the eluent as needed to elute the product.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying this compound.
Caption: Purification workflow for this compound.
References
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Komeyama, K., et al. (2020). Synthesis of unsymmetrically substituted triarylamines via acceptorless dehydrogenative aromatization using a Pd/C and p-toluenesulfonic acid hybrid relay catalyst. RSC Publishing. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-IODOANILINE. Retrieved from [Link]
-
University of Calgary, Department of Chemistry. (n.d.). RECRYSTALLISATION. Retrieved from [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-iodobiphenyl. Retrieved from [Link]
-
ResearchGate. (2025). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
TCI-SEJINCI. (n.d.). N-(m-tolyl)aniline. Retrieved from [Link]
- Google Patents. (n.d.). CN106542958B - A kind of preparation method of o-iodoaniline.
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
National Institutes of Health. (2023). Gelation of Hole Transport Layer to Improve the Stability of Perovskite Solar Cells. Retrieved from [Link]
-
Reddit. (2024). Question on purifying aryl Sulfonic acids. Retrieved from [Link]
-
ResearchGate. (2019). How can I purify two different-substituted aromatic compounds? Retrieved from [Link]
-
ResearchGate. (2024). A Comprehensive Review of Organic Hole‐Transporting Materials for Highly Efficient and Stable Inverted Perovskite Solar Cells. Retrieved from [Link]
-
Laboratorium Discounter. (n.d.). This compound >98.0%(HPLC) 1g. Retrieved from [Link]
-
MDPI. (n.d.). Investigation of Scour Caused by Twin-Propeller Jet. Retrieved from [Link]
-
Rare Metals. (2021). A brief review of hole transporting materials commonly used in perovskite solar cells. Retrieved from [Link]
-
University of Wollongong Research Online. (2024). Investigations of the effects of hole transporting materials and additives on mesoscopic perovskite solar cells. Retrieved from [Link]
-
ChemUniverse. (n.d.). Request A Quote. Retrieved from [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Troubleshooting [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 11. mt.com [mt.com]
- 12. Synthesis of unsymmetrically substituted triarylamines via acceptorless dehydrogenative aromatization using a Pd/C and p -toluenesulfonic acid hybrid ... - Chemical Science (RSC Publishing) DOI:10.1039/C9SC06442G [pubs.rsc.org]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. Purification & Characterization | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 15. researchgate.net [researchgate.net]
preventing degradation of N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline in ambient conditions
Technical Support Center: N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline
Welcome to the technical support center for this compound (CAS No. 195443-34-6). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Here, we provide in-depth troubleshooting advice and frequently asked questions based on the compound's chemical structure and known degradation pathways of its constituent functional groups.
Introduction to Compound Stability
This compound is a multi-functional molecule featuring two key structural motifs that influence its stability: a triarylamine core and an aryl iodide.
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The Triarylamine Core: The nitrogen atom bonded to three aromatic rings is electron-rich. This characteristic makes the molecule susceptible to oxidation, often initiated by atmospheric oxygen, light, or heat. The oxidation process can form a stable radical cation, which may then undergo further reactions like dimerization, leading to colored impurities and a reduction in the purity of the material.[1][2]
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The Aryl Iodide Moiety: The carbon-iodine (C-I) bond can be sensitive to light, particularly UV radiation. Photolytic cleavage of this bond can generate radical intermediates, which can trigger a cascade of decomposition reactions.
Understanding these inherent sensitivities is the first step toward preventing degradation and ensuring the reliability of your experimental results. This guide will walk you through the best practices for handling and storage, and how to troubleshoot potential issues.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Question 1: I just received my vial of this compound, and it's a white to off-white solid. After a few days on the lab bench, it has started to turn yellowish-brown. What is happening?
Answer: The color change you are observing is a classic indicator of oxidative degradation. The triarylamine core of the molecule is likely being oxidized by atmospheric oxygen, a process that can be accelerated by exposure to ambient light and temperature.[3] This oxidation can lead to the formation of highly conjugated, colored byproducts.
Causality Explained: Triarylamines can undergo one-electron oxidation to form radical cations.[2] These species can be colored and may also react further, for example, through coupling reactions, to form larger, more conjugated systems that absorb visible light, appearing as yellow or brown impurities.
Immediate Action:
-
Immediately transfer the vial into a desiccator or a glove box with an inert atmosphere (Nitrogen or Argon) to halt further oxidation.[3][4]
-
Store the compound in a cool, dark place, preferably in a refrigerator or freezer dedicated to chemical storage.
Question 2: My experimental results are inconsistent. Could degradation of my this compound be the cause? How can I verify its purity?
Answer: Yes, inconsistent results are a common consequence of using a degraded reagent. Even a small percentage of impurities can interfere with sensitive reactions.
To verify the purity of your compound, we recommend the following analytical methods:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for assessing the purity of non-volatile organic compounds.
-
Methodology: Use a reverse-phase C18 column with a suitable mobile phase, such as a gradient of acetonitrile and water. A UV detector can be used to monitor the elution of the parent compound and any potential degradation products. Degradation will typically appear as additional peaks in the chromatogram, usually with different retention times than the main compound.
-
-
Thin-Layer Chromatography (TLC): For a quick qualitative check, TLC can be very effective.
-
Methodology: Dissolve a small amount of your compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The appearance of multiple spots where there should only be one indicates the presence of impurities. The degradation products are often more polar and will have a lower Rf value.
-
Self-Validating System: Always run a reference standard of a freshly opened or properly stored sample alongside the suspected sample in your analytical run. This direct comparison is the most reliable way to confirm degradation.
Question 3: I need to weigh and dispense the compound for my reaction. What is the safest way to do this without causing degradation?
Answer: Handling the compound requires the exclusion of air and moisture. The best practice is to use an inert atmosphere glove box.[3][5]
Experimental Protocol: Weighing and Dispensing in a Glove Box
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Preparation: Ensure the glove box has a stable inert atmosphere (typically <1 ppm of O₂ and H₂O). Place your vial of this compound, a clean spatula, a weigh boat or reaction vessel, and a balance inside the glove box antechamber.
-
Purging: Cycle the antechamber with the inert gas (purge-and-refill) at least three times to remove all traces of air.[6]
-
Transfer: Bring the items into the main chamber of the glove box.
-
Weighing: Open the vial and use the spatula to transfer the desired amount of the solid to your weigh boat or directly into your reaction vessel on the balance.
-
Sealing: Immediately and securely cap the stock vial. If your reaction vessel is to be removed from the glove box, ensure it is sealed with a septum or other airtight closure.
If a glove box is not available, you can use a Schlenk line with a positive pressure of inert gas.[6][7]
Diagram: Inert Atmosphere Handling Workflow
Caption: Workflow for handling this compound under an inert atmosphere.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal stability and to maximize shelf-life, the compound should be stored under the conditions summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the triarylamine.[8][9] |
| Temperature | -20°C to 4°C | Reduces the rate of chemical degradation.[3] |
| Light | In the dark (e.g., amber vial) | Prevents photodegradation of the aryl iodide bond.[3] |
| Container | Tightly sealed glass vial with septum | Prevents ingress of air and moisture.[7][10] |
Q2: Can I add an antioxidant or stabilizer to my solution of the compound?
A2: While the addition of antioxidants can inhibit the oxidation of some amines, this is not a recommended general practice without validation for your specific application.[11] Adding another chemical introduces a potential reactant or impurity into your system. The most robust and cleanest method to prevent degradation is the strict exclusion of oxygen, moisture, and light.
Q3: What are the primary degradation products I should look for?
A3: While a detailed degradation study for this specific molecule is not widely published, based on its structure, the primary degradation products would likely arise from:
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Oxidative Coupling: Dimerization at the para-positions of the aniline rings (a benzidine-type coupling) is a known reaction for triarylamine radical cations.[2]
-
De-iodination: Photolytic cleavage of the C-I bond could lead to the formation of N-(biphenyl-4-yl)-N-(m-tolyl)aniline. These products would have different molecular weights and polarities, making them detectable by HPLC and Mass Spectrometry.
Diagram: Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Q4: Is it necessary to degas the solvents I use to dissolve the compound?
A4: Yes, absolutely. Solvents can dissolve significant amounts of oxygen from the air. Using non-degassed solvents will immediately expose your compound to an oxidizing agent. Always use freshly degassed solvents for preparing solutions of air-sensitive compounds. Common degassing methods include sparging with an inert gas (nitrogen or argon) for 15-30 minutes or using several freeze-pump-thaw cycles.[8]
References
- Vertex AI Search. (n.d.). Triarylamine. Retrieved January 13, 2026.
- Ossila. (n.d.). Air Sensitive Compounds. Retrieved January 13, 2026.
- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved January 13, 2026.
- ResearchGate. (2012, September 21). How to prevent/minimize rapid air oxidation or arylamine. Retrieved January 13, 2026.
- ResearchGate. (2017, March 23).
- Molecular Inorganic Chemistry, University of Groningen. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved January 13, 2026.
- Vasiļevska, A., & Slanina, T. (2023). Structure–property–function relationships of stabilized and persistent C- and N-based triaryl radicals. Chemical Communications, 59(100), 14925-14945. DOI:10.1039/D3CC05706B.
- Reddit. (2019, October 22). How do chemist avoid chemicals from reacting with the air? r/OrganicChemistry. Retrieved January 13, 2026.
- MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved January 13, 2026.
- Fiveable. (n.d.). Inert atmosphere Definition - Organic Chemistry II Key Term. Retrieved January 13, 2026.
- Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. Retrieved January 13, 2026.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved January 13, 2026.
- Google Patents. (2012).
- Wikipedia. (n.d.). Air-free technique. Retrieved January 13, 2026.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Structure–property–function relationships of stabilized and persistent C - and N -based triaryl radicals - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC05706B [pubs.rsc.org]
- 3. ossila.com [ossila.com]
- 4. reddit.com [reddit.com]
- 5. molan.wdfiles.com [molan.wdfiles.com]
- 6. Air-free technique - Wikipedia [en.wikipedia.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. researchgate.net [researchgate.net]
- 9. fiveable.me [fiveable.me]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
Technical Support Center: Scaling Up Buchwald-Hartwig Amination for Triarylamine Synthesis
Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals who are looking to transition their successful lab-scale synthesis of triarylamines to a larger, process-scale operation. Scaling up this powerful C-N cross-coupling reaction introduces a unique set of challenges that require careful consideration and a systematic approach to troubleshooting. This resource provides in-depth, field-proven insights to help you navigate these complexities and achieve a robust, efficient, and scalable process.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial hurdles when scaling up a Buchwald-Hartwig reaction for triarylamine synthesis?
When moving from bench-scale to pilot or manufacturing scale, the most frequently encountered issues include:
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Inconsistent Reaction Performance: Reactions that were high-yielding at the gram-scale may show decreased conversion or increased side products at the kilogram-scale. This is often due to mass and heat transfer limitations in larger reactors.
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Catalyst and Ligand Cost: The cost of palladium catalysts and specialized phosphine ligands can become prohibitive on a large scale.[1] Identifying more cost-effective alternatives without sacrificing performance is a key objective.
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Handling of Reagents: The safe handling and charging of large quantities of pyrophoric or air-sensitive reagents, such as phosphine ligands and strong bases like sodium tert-butoxide, require specialized equipment and procedures.
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Work-up and Product Isolation: Isolating the desired triarylamine from large volumes of solvent and inorganic salts can be challenging. Efficient and scalable purification methods are essential.
Q2: My reaction is sluggish on a larger scale. What should I investigate first?
A sluggish reaction upon scale-up is a classic problem. The first areas to investigate are:
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Mixing Efficiency: Inadequate agitation can lead to poor mixing of the heterogeneous reaction mixture, especially with insoluble inorganic bases.[2] This can result in localized "hot spots" or areas of low reagent concentration, slowing down the reaction.
-
Temperature Control: Maintaining a consistent internal reaction temperature is more difficult in larger vessels. Ensure your reactor's heating and cooling system can handle the reaction exotherm and maintain the set temperature.
-
Purity of Starting Materials: Impurities in starting materials that were negligible on a small scale can have a significant impact on a larger scale by poisoning the catalyst.
Q3: Are there greener solvent alternatives for large-scale Buchwald-Hartwig aminations?
Yes, there is a growing emphasis on replacing hazardous solvents like 1,4-dioxane and toluene.[3] Some greener alternatives that have been successfully employed include:
-
Cyclopentyl methyl ether (CPME): This solvent is derived from petrochemical waste and can be used in biphasic systems with water, which aids in solubilizing inorganic byproducts.[3][4]
-
tert-Amyl alcohol: This can be an effective solvent, particularly for reactions run at higher temperatures.
-
Water: With the use of amphiphilic resin-supported palladium complexes, it is possible to run the reaction in water, offering a significantly improved environmental profile.[5]
Troubleshooting Guides
Issue 1: Low Conversion or Stalled Reaction
Q: My Buchwald-Hartwig amination for a triarylamine is not going to completion on a larger scale. I've confirmed the purity of my starting materials. What are the likely causes and how can I troubleshoot this?
A: Incomplete conversion in a scaled-up Buchwald-Hartwig reaction often points to issues with the catalyst's activity or stability over the extended reaction time.
Causality:
-
Catalyst Decomposition: The active Pd(0) species is susceptible to oxidation if oxygen is not rigorously excluded. On a larger scale, ensuring an inert atmosphere is more challenging. Additionally, certain functional groups on the substrates can coordinate to the palladium and inhibit catalysis.
-
Ligand Degradation: Phosphine ligands can be sensitive to air and moisture, leading to the formation of phosphine oxides which are ineffective in the catalytic cycle.
-
Insoluble Base Agglomeration: Strong inorganic bases like sodium tert-butoxide can clump together in large reactors, reducing their effective surface area and hindering the reaction.[2]
Troubleshooting Workflow:
Experimental Protocols:
-
Inert Atmosphere Verification:
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
Use a robust nitrogen or argon bubbling system for the solvent before adding reagents.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
Agitation Study:
-
Experiment with different impeller designs (e.g., anchor, pitched-blade turbine) and agitation speeds.
-
Visually inspect the mixing if possible through a sight glass to ensure solids are well-suspended.
-
-
Base Screening:
-
Catalyst and Ligand Optimization:
-
Consider using a pre-formed palladium catalyst (precatalyst) which can be more stable and provide more consistent results than generating the active catalyst in situ.[2]
-
Perform a Design of Experiments (DoE) to systematically screen different catalyst and ligand loadings to find the optimal balance between cost and efficiency.[1][8]
-
| Parameter | Recommendation | Rationale |
| Catalyst Loading | Start with 0.5-2 mol% and optimize downwards. | Higher loadings may be needed for challenging substrates, but lower loadings are more cost-effective. |
| Ligand:Pd Ratio | Typically 1.1:1 to 2:1. | An excess of ligand can stabilize the catalyst but may also slow down the reaction. |
| Base | NaOtBu, K3PO4, LHMDS, DBU. | The choice of base can significantly impact the reaction rate and substrate compatibility.[9] |
| Solvent | Toluene, Dioxane, CPME, t-AmOH. | Solvent choice affects solubility of reactants and catalyst, and can influence reaction rate.[2] |
Table 1. Recommended Starting Conditions for Scale-Up Optimization.
Issue 2: Formation of Byproducts
Q: I'm observing significant amounts of diarylation and/or hydrodehalogenation byproducts in my scaled-up triarylamine synthesis. How can I suppress these side reactions?
A: The formation of byproducts like diarylated amines and hydrodehalogenated starting materials is often a sign of an imbalance in the rates of the desired catalytic steps versus undesired side pathways.
Causality:
-
Diarylation: This occurs when the initially formed diarylamine product re-enters the catalytic cycle and couples with another molecule of the aryl halide. This is more common with electron-rich anilines and highly active catalysts.
-
Hydrodehalogenation: This is the reduction of the aryl halide starting material, replacing the halide with a hydrogen atom. It can be promoted by certain ligands and bases, or by the presence of water.
Mechanistic Considerations:
Troubleshooting Strategies:
-
Ligand Selection: The choice of phosphine ligand is critical in controlling selectivity.
-
Sterically Hindered Ligands: Ligands like XPhos and RuPhos can promote the desired monoarylation by sterically disfavoring the binding of the bulkier diarylamine product to the palladium center.[10]
-
Bidentate Ligands: Bidentate ligands such as Josiphos can sometimes offer better control over side reactions compared to monodentate ligands.[10]
-
-
Reaction Concentration: Running the reaction at a higher concentration can sometimes favor the desired bimolecular reaction over unimolecular decomposition pathways that can lead to hydrodehalogenation.
-
Temperature Profile: Carefully controlling the reaction temperature is crucial. Lowering the temperature may slow down the side reactions more than the desired product formation.
-
Stoichiometry Control:
-
Using a slight excess of the amine can help to outcompete the diarylamine product for the palladium catalyst.
-
However, a large excess of the amine should be avoided as it can complicate purification.[8]
-
| Ligand Type | Example | Key Feature for Triarylamine Synthesis |
| Bulky Monodentate | XPhos, RuPhos, BrettPhos | Excellent for promoting monoarylation and preventing diarylation.[10][11] |
| Bidentate | Josiphos, XantPhos | Can offer enhanced catalyst stability and selectivity in certain systems.[6][10] |
| N-Heterocyclic Carbenes (NHCs) | PEPPSI-type catalysts | Offer high stability and activity, sometimes under aerobic conditions.[12] |
Table 2. Ligand Classes and Their Applications in Triarylamine Synthesis.
References
-
Brufani, G., et al. (2025). Waste-minimized access to diarylamines and triarylamines via Csp2–N coupling under batch and flow conditions. Green Chemistry. Available from: [Link][3]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. Available from: [Link][8]
-
Various Authors. (n.d.). Selected ligands and catalysts for Buchwald-Hartwig amination. ResearchGate. Available from: [Link][12]
-
Murray, P. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Paul Murray Catalysis Consulting Ltd. Available from: [Link][1]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available from: [Link][10]
-
Kubota, K., et al. (2017). Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. Organic Letters. Available from: [Link][11]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Available from: [Link][13]
-
Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Publications. Available from: [Link][6]
-
Brufani, G., et al. (2025). Waste-minimized access to diarylamines and triarylamines via Csp2–N coupling under batch and flow conditions. ResearchGate. Available from: [Link]
-
Uozumi, Y., & Shibatomi, K. (2001). Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes. Chemical Communications. Available from: [Link][5]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. Available from: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]
-
Kubota, K., et al. (2017). Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. Organic Letters. Available from: [Link]
-
Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available from: [Link][7]
-
Brufani, G., et al. (2026). (PDF) Waste-minimized access to diarylamines and triarylamines via Csp–N coupling under batch and flow conditions. ResearchGate. Available from: [Link][4]
-
Singleton, D. A., & Blackmond, D. G. (2012). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC - NIH. Available from: [Link][9]
Sources
- 1. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Waste-minimized access to diarylamines and triarylamines via Csp 2 –N coupling under batch and flow conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06065B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.rug.nl [research.rug.nl]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
Technical Support Center: Enhancing the Morphological Stability of Amorphous Hole Transport Layers
Welcome to the technical support center dedicated to addressing the challenges associated with the morphological stability of amorphous hole transport layers (HTLs) in optoelectronic devices. This guide is designed for researchers, scientists, and professionals in the field, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to diagnose, prevent, and resolve common experimental issues, thereby enhancing the performance and longevity of your devices.
Symptom-Based Troubleshooting Guide
This section is structured to help you identify and solve problems based on observable symptoms in your experiments.
Issue 1: Rapid Decrease in Power Conversion Efficiency (PCE) After Thermal Stress
You observe a significant drop in your device's PCE after a thermal annealing step or during thermal stability testing.
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Potential Cause 1: Crystallization of the HTL
-
Why it happens: Amorphous materials are in a metastable state and can crystallize when subjected to thermal energy, especially if the temperature exceeds their glass transition temperature (Tg). This is a common issue with widely used small molecule HTLs like Spiro-OMeTAD. Crystallization leads to the formation of grain boundaries, which can act as charge traps and create pathways for current leakage, thereby reducing Voc and FF.
-
Diagnostic Steps:
-
Visual Inspection: Use optical microscopy with cross-polarizers to look for the formation of crystalline domains, which will appear as bright regions against a dark amorphous background.
-
Surface Morphology Analysis: Employ Atomic Force Microscopy (AFM) to examine the surface topography of the HTL film pre- and post-annealing. Crystallization will often lead to a significant increase in surface roughness and the appearance of distinct crystalline structures.[1]
-
Structural Confirmation: Utilize X-ray Diffraction (XRD) to confirm the presence of crystalline peaks in the annealed film. An amorphous film will show a broad halo, while a crystalline or semi-crystalline film will exhibit sharp diffraction peaks.[2][3][4][5]
-
-
Corrective Actions:
-
Optimize Annealing Conditions: Reduce the annealing temperature and/or duration to stay below the critical threshold for crystallization.
-
Incorporate Anti-Crystallization Additives: Introduce small molecules or polymers that can disrupt the packing of the HTL molecules and inhibit crystallization.
-
HTL Material Selection: Consider using HTL materials with a higher Tg or polymeric HTLs, which are generally more resistant to crystallization than their small-molecule counterparts.
-
-
-
Potential Cause 2: Dopant Migration and Aggregation
-
Why it happens: Common p-type dopants like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) are often hygroscopic and can migrate and aggregate within the HTL upon heating.[6][7][8] This can lead to several problems: attraction of moisture, which degrades the underlying perovskite layer; creation of localized, highly conductive pathways that can shunt the device; and a decrease in the overall conductivity of the HTL as the dopants are no longer uniformly distributed.
-
Diagnostic Steps:
-
Elemental Mapping: Use techniques like Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) or Energy-Dispersive X-ray Spectroscopy (EDX) in conjunction with a scanning electron microscope (SEM) to map the distribution of elements associated with the dopant (e.g., lithium, fluorine, sulfur) within a cross-section of the device. Aggregation will appear as localized areas of high concentration.
-
Surface Potential Mapping: Kelvin Probe Force Microscopy (KPFM) can reveal changes in the surface potential of the HTL, which may indicate dopant aggregation.[9][10]
-
-
Corrective Actions:
-
Dopant Engineering: Explore alternative, less mobile, and less hygroscopic dopants. Polymeric dopants or dopants that can form stronger interactions with the HTL matrix are promising alternatives.
-
Dopant-Free HTLs: Investigate the use of HTL materials that have sufficiently high intrinsic conductivity and do not require doping.
-
Encapsulation: Proper device encapsulation can prevent moisture ingress, mitigating the hygroscopic effects of dopants like Li-TFSI.
-
-
Issue 2: Poor Film Formation, Dewetting, or Pinholes in the HTL
You are struggling to deposit a uniform, pinhole-free HTL film, observing dewetting or the formation of voids.
-
Potential Cause 1: Poor Wettability on the Underlying Layer
-
Why it happens: The surface energy of the substrate (e.g., the perovskite layer) may not be compatible with the solvent used for the HTL solution, leading to poor wetting and film formation. This can result in an incomplete coverage of the active layer, exposing it to the top electrode and causing shunts.
-
Diagnostic Steps:
-
Contact Angle Measurement: Measure the contact angle of the HTL solvent on the substrate. A high contact angle indicates poor wettability.
-
Microscopy: Use optical microscopy or SEM to visually inspect the HTL film for signs of dewetting, such as the formation of droplets or large uncovered areas.[4]
-
-
Corrective Actions:
-
Solvent Optimization: Experiment with different solvents or solvent mixtures to find a system that has better wettability on your substrate.
-
Surface Treatment: Modify the surface of the underlying layer to make it more hydrophilic or hydrophobic, as needed. This can be achieved through treatments like UV-ozone or by depositing a thin interfacial layer.
-
Use of Surfactants: In some cases, adding a small amount of a surfactant to the HTL solution can improve its wetting properties.
-
-
-
Potential Cause 2: Sub-optimal Deposition Parameters
-
Why it happens: The spin coating speed, acceleration, and time can all affect the final film quality. For instance, a spin speed that is too high can lead to a very thin film that is prone to rupturing, while a speed that is too low may result in a non-uniform film.
-
Diagnostic Steps:
-
Systematic Parameter Sweep: Create a matrix of experiments where you systematically vary the spin coating parameters and evaluate the resulting film quality using AFM and SEM.
-
-
Corrective Actions:
-
Optimize Spin Coating Recipe: Based on your parameter sweep, select the conditions that yield the most uniform and pinhole-free films.
-
Consider Alternative Deposition Techniques: For some HTL materials, techniques like blade coating or slot-die coating may provide better film quality over large areas.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the role of 4-tert-butylpyridine (tBP) in Spiro-OMeTAD-based HTLs, and can it cause stability issues?
A1: 4-tert-butylpyridine (tBP) is a common additive in Spiro-OMeTAD formulations. Its primary roles are:
-
Improving Film Morphology: tBP can act as a morphology controller, helping to form a more uniform and homogeneous HTL film and preventing the aggregation of Li-TFSI.[11][12]
-
Passivating Defects: tBP can passivate defects at the perovskite/HTL interface, which can lead to an increase in the open-circuit voltage (Voc).[13]
-
Reducing Recombination: By adsorbing to the perovskite surface, tBP can help to suppress charge recombination at the interface.[11]
However, tBP can also be a source of instability. It is a volatile compound and can evaporate from the device over time, especially under thermal stress. This can lead to a degradation of the HTL morphology and a decrease in device performance.[12] Furthermore, while it can initially boost performance through passivation, this effect may not be stable long-term, and an excess of tBP has been shown to decrease the operational stability of perovskite solar cells.[13]
Q2: How can I experimentally determine the glass transition temperature (Tg) of my amorphous HTL?
A2: The most common and reliable method for determining the Tg of a polymeric or small-molecule amorphous material is Differential Scanning Calorimetry (DSC).
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is a second-order phase transition that results in a step-like change in the heat capacity of the material, which is observable in the DSC thermogram.[14][15]
-
Experimental Protocol:
-
Sample Preparation: A small amount of the HTL material (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
Measurement Program: The sample is subjected to a heat-cool-heat cycle. The first heating scan is used to erase the thermal history of the sample. The sample is then cooled rapidly to a temperature well below the expected Tg. The second heating scan, performed at a controlled rate (e.g., 10 °C/min), is used to determine the Tg.[16]
-
Data Analysis: The Tg is typically determined as the midpoint of the step-like transition in the heat flow curve from the second heating scan.[15][16]
-
Q3: What are the best practices for storing and handling common amorphous HTL materials and their precursors?
A3: Many HTL materials, and especially their dopants, are sensitive to air, moisture, and light. Proper storage and handling are crucial for obtaining reproducible results.
-
Storage:
-
Store all air- and moisture-sensitive materials in a nitrogen-filled glovebox.
-
If a glovebox is not available, store them in a desiccator with a high-quality desiccant. For highly sensitive materials, consider using a vacuum desiccator that can be backfilled with an inert gas.
-
Protect light-sensitive materials by storing them in amber vials or by wrapping the vials in aluminum foil.
-
-
Handling:
-
Perform all weighing and solution preparation inside a glovebox.
-
Use anhydrous solvents for preparing HTL solutions.
-
Use clean glassware that has been oven-dried to remove any adsorbed moisture.
-
When transferring air-sensitive reagents, use proper syringe techniques with a positive pressure of inert gas to prevent air from entering the reagent bottle.[1][17][18]
-
Q4: Are there any alternatives to the commonly used Spiro-OMeTAD?
A4: Yes, the research community is actively developing alternatives to Spiro-OMeTAD to address its high cost and morphological instability. Some promising alternatives include:
-
Other Small Molecules: A wide range of novel small molecules with higher Tg and better intrinsic conductivity are being designed and synthesized.
-
Polymeric HTLs: Polymers such as PTAA (poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]) offer excellent film-forming properties and generally have higher morphological stability than small molecules.[19]
-
Inorganic HTLs: Materials like NiOx, CuSCN, and Cu2O are being explored as robust and stable inorganic alternatives to organic HTLs.
-
Self-Assembled Monolayers (SAMs): Ultrathin layers of molecules that self-assemble on the perovskite surface can act as efficient and stable HTLs.
The choice of HTL will depend on the specific device architecture, the desired performance characteristics, and the processing conditions.
Visualizations and Data
Decision Tree for Diagnosing PCE Degradation
The following diagram illustrates a logical workflow for troubleshooting a drop in PCE after thermal stress.
Caption: Troubleshooting workflow for PCE degradation.
Impact of Additives on HTL Properties
| Additive | Primary Function(s) | Potential Stability Concerns |
| Li-TFSI | p-dopant (increases conductivity) | Hygroscopic, can absorb moisture; mobile ions can migrate |
| tBP | Improves film morphology, passivates defects | Volatile, can evaporate over time; excess can reduce stability |
Key Experimental Protocols
Protocol 1: AFM Characterization of HTL Morphology
-
Sample Preparation: Deposit the HTL film on the desired substrate (e.g., perovskite-coated ITO/glass) using your standard procedure. For comparative studies (e.g., pre- vs. post-annealing), ensure identical deposition conditions.
-
AFM Setup: Use a high-quality AFM system, preferably located in an environment with controlled humidity and temperature. Select a sharp silicon tip suitable for tapping mode imaging.
-
Imaging Parameters:
-
Mode: Operate in tapping mode (or non-contact mode) to minimize damage to the soft organic film.
-
Scan Size: Start with a larger scan size (e.g., 10x10 µm) to get an overview of the film uniformity, then move to smaller scan sizes (e.g., 1x1 µm) to resolve finer features.
-
Scan Rate: Use a relatively slow scan rate (e.g., 0.5-1 Hz) to ensure high-quality imaging.
-
Setpoint: Adjust the tapping setpoint to maintain a light, stable interaction between the tip and the sample surface.
-
-
Data Analysis:
-
Topography: Analyze the height images to assess surface roughness (Root Mean Square, RMS), identify pinholes, and observe the formation of any crystalline domains.
-
Phase Imaging: The phase image can provide contrast based on material properties and can be useful in distinguishing between amorphous and crystalline regions.
-
Protocol 2: XRD Analysis for HTL Crystallization
-
Sample Preparation: Prepare a relatively thick film of the HTL on a suitable substrate (e.g., glass or silicon) to ensure a sufficient diffraction signal. Prepare both as-deposited and thermally annealed samples for comparison.
-
XRD Instrument Setup: Use a diffractometer with a Cu Kα X-ray source.
-
Measurement Parameters:
-
Configuration: Typically, a grazing incidence X-ray diffraction (GIXRD) setup is preferred for thin films to enhance the signal from the film and reduce the background from the substrate.
-
2θ Range: Scan a wide 2θ range (e.g., 5° to 40°) to capture potential diffraction peaks.
-
Step Size and Dwell Time: Use a small step size (e.g., 0.02°) and a sufficient dwell time to obtain good signal-to-noise.
-
-
Data Analysis:
-
Amorphous vs. Crystalline: An amorphous film will show a broad, featureless "halo." The emergence of sharp peaks in the annealed sample's diffractogram is a clear indication of crystallization.
-
Peak Identification: If crystalline peaks are observed, they can be indexed to identify the crystal structure, if known.
-
References
-
Unintentional passivation of 4-tertbutyl pyridine for improved efficiency and decreased operational stability of perovskite solar cells. AIP Publishing. [Link]
-
Effects of 4-tert-butylpyridine on perovskite formation and performance of solution-processed perovskite solar cells. Journal of Materials Chemistry A (RSC Publishing). [Link]
-
Investigating the Role of 4‐Tert Butylpyridine in Perovskite Solar Cells. ResearchGate. [Link]
-
Role of 4-tert-Butylpyridine as a Hole Transport Layer Morphological Controller in Perovskite Solar Cells. University of California San Diego. [Link]
-
Role of 4-tert-Butylpyridine as a Hole Transport Layer Morphological Controller in Perovskite Solar Cells. ACS Publications. [Link]
-
Accelerated Degradation Due to Weakened Adhesion from Li-TFSI Additives in Perovskite Solar Cells. ACS Publications. [Link]
-
Accelerated Degradation Due to Weakened Adhesion from Li-TFSI Additives in Perovskite Solar Cells. PubMed. [Link]
-
Single crystal structure and opto-electronic properties of oxidized Spiro-OMeTAD. RSC Publishing. [Link]
-
(a) XRD patterns of the spiro-OMeTAD + LiTFSI + tBP powders. (b) Dark... ResearchGate. [Link]
-
Accelerated Degradation Due to Weakened Adhesion from Li-TFSI Additives in Perovskite Solar Cells. KAIST. [Link]
-
Advanced AFM Techniques For Perovskite Solar Cell Analysis And Optimization. NANOscientific Community. [Link]
-
(a) XRD Pattern of the Spiro-OmeTAD film, (b) bandgap spectra of the... ResearchGate. [Link]
-
a,b) XRD patterns of perovskite/Spiro‐OMeTAD and perovskite/Eu:PbS... ResearchGate. [Link]
-
Characterization of the Interfacial Orientation and Molecular Conformation in a Glass-Forming Organic Semiconductor. ResearchGate. [Link]
-
Characterization of the Interfacial Orientation and Molecular Conformation in a Glass-Forming Organic Semiconductor. PubMed. [Link]
-
Perovskite solar cells: A scalable process without hole transport layers. Asylum Research. [Link]
-
Is spiro OmeTAD has XRD analysis? ResearchGate. [Link]
-
Advances in Hole Transport Materials for Layered Casting Solar Cells. National Institutes of Health. [Link]
-
Understanding degradation mechanisms of perovskite solar cells due to electrochemical metallization effect. ResearchGate. [Link]
-
Measurement of the Glass Transition Temperature with DSC. Mettler Toledo. [Link]
-
Glass Transition Temperature. NETZSCH. [Link]
-
AFM image of perovskite films: (a) without a hole transport layer, (b)... ResearchGate. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
-
Growth, structure and morphology of organic thin films. RWTH Publications. [Link]
-
Unravelling the environmental degradation mechanism of perovskite thin films. Nature. [Link]
-
Overview of Glass Transition Analysis by Differential Scanning Calorimetry. TA Instruments. [Link]
-
Measurement of Tg by DSC. Thermal Support. [Link]
-
Stability of Amorphous Pharmaceutical Solids: Crystal Growth Mechanisms and Effect of Polymer Additives. National Institutes of Health. [Link]
-
Understanding Glass Transition Temperature Measurements of Printed Circuit Boards by DSC. Isola Group. [Link]
-
Enhanced perovskite morphology and crystallinity for high performance perovskite solar cells using a porous hole transport layer from polystyrene nanospheres. RSC Publishing. [Link]
-
Morphology Development in Solution-Processed Functional Organic Blend Films: An In Situ Viewpoint. KAUST Repository. [Link]
-
Crystal-Structure Control of Molecular Semiconductors by Methylthiolation: Toward Ultrahigh Mobility. ACS Publications. [Link]
-
Crystal clear: the impact of crystal structure in the development of high-performance organic semiconductors. ResearchGate. [Link]
-
Crystal-Structure Control of Molecular Semiconductors by Methylthiolation: Toward Ultrahigh Mobility. National Institutes of Health. [Link]
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Technical Support Center: Synthesis of N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline
Welcome to the technical support center for the synthesis of N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, focusing on impurity minimization and process optimization. The methodologies discussed are grounded in established organometallic principles, primarily the Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
The most robust and widely adopted method is the Palladium-catalyzed Buchwald-Hartwig amination.[1] This cross-coupling reaction involves the formation of a carbon-nitrogen bond between an aryl halide (4-bromo-4'-iodobiphenyl or 4,4'-diiodobiphenyl) and an amine (N-(m-tolyl)aniline). Its broad functional group tolerance and high yields make it superior to harsher, traditional methods like the Ullmann condensation.[1]
Q2: Why is the choice of catalyst and ligand so critical in this synthesis?
The palladium catalyst and its associated phosphine ligand form the active catalytic species that drives the reaction through a complex cycle.[2] The ligand's electronic and steric properties are paramount:
-
Steric Bulk: Bulky ligands, such as those from the Buchwald family (e.g., XPhos, SPhos), promote the crucial reductive elimination step, which forms the final C-N bond and regenerates the active Pd(0) catalyst.[2]
-
Electron-Richness: Electron-donating ligands enhance the rate of oxidative addition, the initial step where the palladium inserts into the aryl-halide bond.[2]
An improper catalyst-ligand combination can lead to slow or incomplete reactions and the formation of side products.[3]
Q3: How does the choice of base impact the reaction and impurity profile?
The base plays a crucial role in deprotonating the amine, making it a more potent nucleophile, and facilitating the catalytic cycle.[4] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[5] The choice of base is solvent-dependent; for instance, anionic bases are required in nonpolar solvents like toluene to deprotonate the palladium-amine complex effectively.[4][6] Using a weak base like K₂CO₃ can drastically slow the reaction rate.[7] An inappropriate base can lead to side reactions, such as hydrolysis of the aryl halide if significant water is present.
Q4: Which aryl halide starting material is preferable: 4-bromo-4'-iodobiphenyl or 4,4'-diiodobiphenyl?
For selective coupling, 4-bromo-4'-iodobiphenyl is the superior starting material. The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed oxidative addition. This reactivity difference allows for selective coupling at the iodo-position while leaving the bromo-position intact for potential subsequent functionalization. While aryl iodides are typically highly reactive, they can sometimes have an inhibitory effect on the catalyst; however, the reactivity order in Buchwald-Hartwig reactions is often Ar-Br > Ar-Cl > Ar-I > Ar-OTf, a counterintuitive trend that underscores the need for careful optimization.[5]
Troubleshooting Guide: Minimizing Impurities
This section addresses specific experimental issues in a question-and-answer format to help you troubleshoot and refine your synthesis.
Issue 1: The reaction is slow or stalls, leaving significant unreacted starting materials.
-
Probable Cause A: Inactive Catalyst. The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst (e.g., Pd(OAc)₂), or it may have been deactivated by oxygen.
-
Probable Cause B: Inappropriate Solvent. The solubility of the reactants and the base is crucial. Toluene is a common choice, but ethereal solvents like dioxane or THF can also be effective.[5][7]
-
Probable Cause C: Insufficiently Strong Base. The reaction requires a base strong enough to deprotonate the amine within the catalytic cycle.
-
Solution: Switch to a stronger base like NaOtBu or K₃PO₄. Ensure the base is anhydrous and free-flowing. The physical properties of the base matter; poor stirring can prevent dense inorganic bases from participating effectively in the reaction.[5]
-
Issue 2: A significant amount of a hydrodehalogenated biphenyl impurity (4-iodobiphenyl) is observed.
-
Probable Cause: β-Hydride Elimination. This is a common side reaction where the palladium amide intermediate undergoes β-hydride elimination instead of reductive elimination. This is more common with certain ligands and at higher temperatures.[1]
-
Solution: Lower the reaction temperature. Typical temperatures range from 80-100 °C.[5] Screen different ligands; bulky, electron-rich ligands that accelerate reductive elimination can outcompete the β-hydride elimination pathway. Using a pre-catalyst and running at a lower temperature can help minimize this side product.[3]
-
Issue 3: Formation of a double amination product, N,N'-bis(m-tolyl)biphenyl-4,4'-diamine, is detected.
-
Probable Cause: Over-reaction or Non-selective Aryl Halide. This occurs if the reaction conditions are harsh enough to activate the C-Br bond (if using 4-bromo-4'-iodobiphenyl) or if 4,4'-diiodobiphenyl is used under forcing conditions.
-
Solution: Use 4-bromo-4'-iodobiphenyl for selectivity. Carefully control the stoichiometry, using a slight excess of the amine (e.g., 1.1-1.2 equivalents). Monitor the reaction closely by TLC or GC and stop it once the starting aryl halide is consumed. Avoid excessively high temperatures or prolonged reaction times.
-
Issue 4: The final product is difficult to purify and appears contaminated with the phosphine ligand or its oxide.
-
Probable Cause: Excess Ligand and Post-Workup Oxidation. Phosphine ligands, especially electron-rich ones, are prone to oxidation to the corresponding phosphine oxide, which can be difficult to separate chromatographically from the polar triarylamine product.
-
Solution: Use the minimum effective amount of ligand (typically a Pd:Ligand ratio of 1:1 to 1:2). During workup, a mild acidic wash (e.g., dilute HCl) can protonate the desired amine, allowing it to be extracted into the aqueous phase while the neutral ligand/oxide remains in the organic layer. Subsequent basification of the aqueous layer and re-extraction will recover the purified product. Alternatively, purification by column chromatography on silica gel is a standard method.[10]
-
Visualizing the Process
The Buchwald-Hartwig Catalytic Cycle
The diagram below illustrates the key steps in the formation of the C-N bond, highlighting where potential issues can arise.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Flowchart
Use this flowchart to diagnose and solve common issues encountered during the synthesis.
Caption: A logical guide to troubleshooting common synthesis problems.
Optimized Experimental Protocol
This protocol provides a robust starting point for the synthesis, incorporating best practices to minimize impurity formation.
Reaction: 4-bromo-4'-iodobiphenyl + N-(m-tolyl)aniline → this compound
Table 1: Reagent Stoichiometry & Key Parameters
| Reagent/Parameter | Amount (per 1.0 mmol Ar-X) | Molar Eq. | Notes |
| 4-bromo-4'-iodobiphenyl | 359 mg | 1.0 | Starting aryl halide. |
| N-(m-tolyl)aniline | 202 mg | 1.1 | Slight excess to ensure full consumption of the aryl halide. |
| Pd₂(dba)₃ | 9.2 mg | 0.01 | Pd(0) source (2 mol% Pd). |
| XPhos | 19.1 mg | 0.04 | Bulky phosphine ligand. |
| Sodium tert-butoxide | 135 mg | 1.4 | Anhydrous, free-flowing powder. Handled in a glovebox. |
| Anhydrous Toluene | 5 mL | - | Degassed solvent. |
| Reaction Temperature | 100 °C | - | |
| Atmosphere | Argon | - | Crucial for preventing catalyst deactivation. |
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-bromo-4'-iodobiphenyl (1.0 eq), Pd₂(dba)₃ (0.01 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq) under an inert argon atmosphere.
-
Reagent Addition: Add anhydrous, degassed toluene (5 mL) via syringe, followed by N-(m-tolyl)aniline (1.1 eq).
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with pure hexane and gradually increasing the polarity with ethyl acetate) to isolate the pure triarylamine product.[10]
References
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021). Organometallics - ACS Publications. [Link]
-
Role of the Base in Buchwald–Hartwig Amination. (2014). The Journal of Organic Chemistry. [Link]
- Preparation of triarylamines. (2000).
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]
-
Synthesis of unsymmetrically substituted triarylamines via acceptorless dehydrogenative aromatization using a Pd/C and p-toluenesulfonic acid hybrid relay catalyst. (2020). RSC Publishing. [Link]
- Method for producing triarylamine compound. (2008).
-
The Role of the Base in Buchwald-Hartwig Amination. (2014). ResearchGate. [Link]
-
Use Sodium to Purify Triethylamine. (2017). YouTube. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2024). YouTube. [Link]
- Manufacturing method of high-purity triarylamine. (2023).
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
-
BH amination side products and purification. Reddit. [Link]
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- 10. Synthesis of unsymmetrically substituted triarylamines via acceptorless dehydrogenative aromatization using a Pd/C and p -toluenesulfonic acid hybrid ... - Chemical Science (RSC Publishing) DOI:10.1039/C9SC06442G [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Purity of N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline with HPLC
For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of rigorous scientific practice. This guide provides an in-depth, technically-grounded approach to validating the purity of N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline, a complex triarylamine, using High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind the methodological choices, present a comprehensive experimental protocol, and objectively compare HPLC with alternative analytical techniques, supported by clear data representation.
The Criticality of Purity in Drug Discovery and Materials Science
This compound and its analogues are of significant interest in the development of organic light-emitting diodes (OLEDs) and as intermediates in pharmaceutical synthesis. In both fields, even minute impurities can drastically alter the material's photophysical properties or the pharmacological and toxicological profile of a drug candidate. Therefore, a robust and validated analytical method for purity determination is not merely a quality control check; it is a fundamental component of reliable and reproducible research.
Why HPLC is the Workhorse for Purity Analysis of Complex Organic Molecules
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for assessing the purity of non-volatile and thermally labile compounds like this compound. Its high resolving power allows for the separation of the main compound from structurally similar impurities that may arise during synthesis.
The choice of a reversed-phase HPLC (RP-HPLC) method is logical for this molecule. The non-polar nature of the analyte lends itself well to retention on a hydrophobic stationary phase (like C18 or biphenyl) with a polar mobile phase. The elution is then modulated by adjusting the mobile phase composition, allowing for fine-tuning of the separation.
Potential Impurities: A Rationale-Driven Approach to Method Development
A robust analytical method is built upon an understanding of the potential impurities. The synthesis of this compound likely involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, or a copper-catalyzed Ullmann condensation.[1][2] These reactions, while powerful, can lead to specific side products.
Likely Impurities Include:
-
Starting Materials: Unreacted 4-iodobiphenyl, 4-bromo- or 4-chlorobiphenyl (if used as a precursor), and N-(m-tolyl)aniline.
-
Homocoupling Products: Biphenyl-biphenyl dimers from the coupling of two 4-iodobiphenyl molecules.
-
Dehalogenation Products: Formation of N-phenyl-N-(m-tolyl)aniline where the iodine atom is replaced by a hydrogen.
-
Isomeric Byproducts: Impurities arising from reactions at different positions on the aromatic rings.
-
Catalyst Residues: Trace amounts of the palladium or copper catalyst.
Our HPLC method must be able to resolve the main peak from all these potential impurities to be considered "specific" or "selective".
A Validated HPLC Method for Purity Determination
This section outlines a detailed, step-by-step protocol for the validation of an HPLC method for determining the purity of this compound, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5][6][7]
Chromatographic System
-
Instrument: A UHPLC or HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a multi-wavelength UV detector.
-
Column: A biphenyl stationary phase column (e.g., 100 x 2.1 mm, 2.7 µm) is recommended due to its enhanced π-π interactions, which can improve the separation of aromatic compounds.[8][9] A C18 column can also be a suitable alternative.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution: A gradient is necessary to elute the main compound with a good peak shape while also separating it from less and more retained impurities. A typical gradient could be:
-
0-2 min: 70% B
-
2-10 min: 70% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 70% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the analyte)
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 0.5 mg/mL.
System Suitability Testing (SST)
Before any validation runs, the suitability of the chromatographic system must be established. This is a non-negotiable step to ensure the system is performing adequately on the day of analysis.[10][11]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Indicates column efficiency and the ability to generate sharp peaks. |
| Repeatability (%RSD) | %RSD ≤ 2.0% for 5 replicate injections | Demonstrates the precision of the system's injections and measurements. |
Method Validation Protocol
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Procedure:
-
Analyze a blank (diluent).
-
Analyze a sample of this compound.
-
Analyze a spiked sample containing the analyte and known potential impurities.
-
-
Acceptance Criteria: The analyte peak should be well-resolved from all other peaks (resolution > 2.0), and the blank should show no interfering peaks at the retention time of the analyte.
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.
-
Procedure: Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 0.05, 0.1, 0.5, 1.0, and 1.5 mg/mL).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.
Accuracy is the closeness of the test results to the true value.
-
Procedure: Perform recovery studies by spiking a placebo (if a formulation is being tested) or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Acceptance Criteria: The mean recovery should be between 98.0% and 102.0%.
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): Analyze six replicate samples of this compound at the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.
-
LOD: The lowest concentration of the analyte that can be detected but not necessarily quantitated.
-
LOQ: The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
-
Procedure: These can be determined based on the signal-to-noise ratio (S/N) of the analyte peak (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be a concentration that can be determined with a precision of %RSD ≤ 10%.
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Introduce small changes to the method, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (e.g., ± 2% acetonitrile)
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these minor changes.
Visualizing the Workflow
Caption: A logical workflow for HPLC method development and subsequent validation.
Comparison with Alternative Purity Determination Methods
While HPLC is the gold standard for this application, a comprehensive guide should acknowledge and compare it with other techniques.
| Method | Principle | Advantages for this compound | Disadvantages |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | High resolution for separating structurally similar impurities. Quantitative and highly reproducible. Non-destructive. | May not detect impurities that do not have a UV chromophore. Co-elution of impurities can be a challenge. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass analysis. | High sensitivity and provides structural information for identification of impurities.[12][13][14][15][16] | The analyte is likely not volatile enough and may decompose at high temperatures in the GC inlet. |
| Quantitative NMR (qNMR) | The signal intensity of a nucleus is directly proportional to the number of nuclei. | Provides structural information and can be an absolute quantitative method without the need for a reference standard of the analyte.[17][18][19][20][21] Can detect non-UV active impurities. | Lower sensitivity compared to HPLC. Signal overlap can make quantification of impurities challenging, especially at low levels. Requires a pure internal standard. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Can provide a measure of the total mole fraction of impurities based on the melting point depression.[22][23][24][25][26] | Only applicable to crystalline solids with a sharp melting point. Does not provide information on the identity or number of impurities. Less reliable for purities below 98.5%. |
Data Presentation: A Snapshot of Validation Results
The following tables present hypothetical but realistic data that would be generated during the validation of the HPLC method.
Table 1: Linearity Data
| Concentration (mg/mL) | Peak Area (mAU*s) |
| 0.05 | 125.6 |
| 0.1 | 251.2 |
| 0.5 | 1255.8 |
| 1.0 | 2510.5 |
| 1.5 | 3765.1 |
| r² | 0.9998 |
Table 2: Precision Data
| Repeatability (n=6) | Intermediate Precision (n=6) | |
| Mean Purity (%) | 99.54 | 99.48 |
| Standard Deviation | 0.15 | 0.18 |
| %RSD | 0.15% | 0.18% |
Table 3: Accuracy (Recovery) Data
| Spiked Level | Amount Added (mg) | Amount Recovered (mg) | Recovery (%) |
| 80% | 0.40 | 0.395 | 98.8 |
| 100% | 0.50 | 0.498 | 99.6 |
| 120% | 0.60 | 0.595 | 99.2 |
| Mean Recovery (%) | 99.2 |
Conclusion: A Self-Validating System for Trustworthy Results
This guide has provided a comprehensive framework for validating the purity of this compound using HPLC. By understanding the potential impurities, designing a specific and robust HPLC method, and rigorously validating it according to ICH guidelines, researchers can have high confidence in their purity assessments. The presented protocol, with its in-built system suitability checks and validation parameters, constitutes a self-validating system. This ensures that the data generated is not only accurate and precise but also trustworthy, forming a solid foundation for subsequent research and development activities. While alternative techniques like qNMR and DSC have their merits, HPLC remains the most practical and powerful tool for this specific application, offering an unparalleled combination of resolution, sensitivity, and quantitative accuracy.
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ASTM E928-08(2020), Standard Test Method for Purity by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2020,
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Investigating the Purity of Substances by Means of DSC. NETZSCH Analyzing & Testing. [Link]
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May, D. B., & Li, L. (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. Metrologia, 53(5), 1147–1155. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
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A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
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Determination of % purity of a compound by by Using DSC. SlideShare. [Link]
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Gadek, T. R., & Gedeck, P. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of medicinal chemistry, 57(22), 9218–9219. [Link]
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As-sade, A., & Al-ani, H. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of the Association of Arab Universities for Basic and Applied Sciences, 6(1), 29-34. [Link]
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Chapter 11: Purity Determination Using DSC. GlobalSpec. [Link]
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Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]
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A Senior Application Scientist's Guide to Catalytic Triarylamine Synthesis: A Comparative Performance Analysis
For researchers, scientists, and professionals in drug development, the synthesis of triarylamines is a critical process in the creation of a vast array of functional molecules, from active pharmaceutical ingredients to materials for organic electronics. The choice of catalyst for the crucial C-N bond formation step can significantly impact yield, purity, cost, and scalability. This guide provides an in-depth, objective comparison of the leading catalytic systems for triarylamine synthesis, supported by experimental data and mechanistic insights to empower you in making the most informed decision for your synthetic challenges.
Introduction: The Enduring Importance of Triarylamines and Their Catalytic Synthesis
Triarylamines are a cornerstone of modern chemistry. Their unique electronic and photophysical properties have led to their widespread use as hole-transporting materials in organic light-emitting diodes (OLEDs), photoreceptors, and solar cells. Furthermore, the triarylamine motif is a privileged scaffold in numerous pharmaceuticals and biologically active compounds.
The classical methods for triarylamine synthesis, such as the Ullmann condensation, often required harsh reaction conditions, stoichiometric amounts of copper, and had limited substrate scope. The advent of modern transition-metal catalysis has revolutionized this field, offering milder, more efficient, and versatile pathways. This guide will dissect and compare the performance of the most prominent catalytic systems: Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed Ullmann-type reactions, Nickel-catalyzed cross-coupling, and the emerging field of Photoredox catalysis.
Palladium-Catalyzed Buchwald-Hartwig Amination: The Versatile Workhorse
The Buchwald-Hartwig amination has become one of the most powerful and widely used methods for the formation of C-N bonds.[1] Its broad substrate scope and functional group tolerance have made it a go-to strategy for the synthesis of complex triarylamines.[2]
Mechanistic Rationale: The Pd(0)/Pd(II) Catalytic Cycle
The efficacy of the Buchwald-Hartwig amination is rooted in its well-defined catalytic cycle. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination from the Pd(II) intermediate to form the desired C-N bond.[1][3]
Caption: The Pd(0)/Pd(II) catalytic cycle for the Buchwald-Hartwig amination.
Performance Comparison of Ligand Systems
The evolution of the Buchwald-Hartwig amination is intrinsically linked to the development of sophisticated phosphine ligands. The choice of ligand significantly impacts catalyst activity, stability, and substrate scope.
| Ligand Generation | Representative Ligands | Key Advantages | Typical Substrates |
| First Generation | P(o-tolyl)3 | Initial breakthroughs | Aryl bromides, activated aryl chlorides |
| Bidentate | BINAP, DPPF | Improved rates and yields, extension to primary amines | Aryl iodides and triflates[1] |
| Bulky Alkylphosphines | P(t-Bu)3 | High activity, broad substrate scope | Aryl chlorides, bromides, iodides, and triflates[4][5] |
| Dialkylbiarylphosphines | XPhos, SPhos, RuPhos, BrettPhos | High turnover numbers, mild conditions, excellent functional group tolerance | A wide range of aryl and heteroaryl halides with diverse amines[6][7] |
Experimental Protocol: Synthesis of a Triarylamine using a Pd/Dialkylbiarylphosphine Catalyst
This protocol is a representative example for the synthesis of a triarylamine using a modern Buchwald-Hartwig catalyst system.
Materials:
-
Aryl halide (e.g., 4-bromobiphenyl) (1.0 mmol)
-
Diarylamine (e.g., diphenylamine) (1.2 mmol)
-
Palladium precatalyst (e.g., Pd2(dba)3) (0.01 mmol, 1 mol%)
-
Ligand (e.g., XPhos) (0.022 mmol, 2.2 mol%)
-
Base (e.g., NaOt-Bu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk flask or glovebox
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide, diarylamine, palladium precatalyst, ligand, and base to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous toluene to the flask.
-
Seal the flask and bring it out of the glovebox.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Copper-Catalyzed Ullmann-Type Reactions: The Resurgence of a Classic
The Ullmann condensation, first reported over a century ago, is the classical method for forming aryl-heteroatom bonds using a copper catalyst.[8][9] While traditionally requiring harsh conditions, modern advancements have revitalized this methodology, making it a cost-effective and practical alternative to palladium-catalyzed reactions.
Mechanistic Considerations: The Role of Ligands in Moderating Reactivity
The precise mechanism of the Ullmann reaction is still a subject of debate, with evidence supporting various pathways, including a Cu(I)/Cu(III) cycle involving oxidative addition and reductive elimination, as well as single electron transfer (SET) and halogen atom transfer (HAT) mechanisms.[8][10][11] The addition of ligands, such as diamines, amino acids, and phenanthrolines, has been shown to dramatically moderate the reaction conditions, often by solubilizing the copper catalyst and facilitating the key steps in the catalytic cycle.[3][8]
Caption: A proposed Cu(I)/Cu(III) catalytic cycle for the Ullmann condensation.
Performance of Modern Ullmann Systems
Modern ligand-accelerated Ullmann reactions offer significant advantages in terms of cost and sustainability.
| Ligand Type | Key Features | Typical Reaction Temperatures |
| None (Traditional) | Harsh conditions, stoichiometric copper | >180 °C |
| Diamines (e.g., TMEDA) | Improved yields and milder conditions | 100-140 °C |
| 1,10-Phenanthroline | Significant rate acceleration, lower temperatures | 80-120 °C |
| Amino Acids (e.g., L-Proline) | Mild conditions, often water-tolerant | 60-100 °C |
| Oxalamides/Amides | High efficiency for coupling with aryl bromides | 100-130 °C |
Experimental Protocol: Ligand-Accelerated Ullmann Synthesis of a Triarylamine
This protocol illustrates a modern approach to the Ullmann condensation using a ligand to facilitate the reaction.
Materials:
-
Aryl iodide (e.g., 4-iodotoluene) (1.0 mmol)
-
Diarylamine (e.g., carbazole) (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Ligand (e.g., 1,10-phenanthroline) (0.2 mmol, 20 mol%)
-
Base (e.g., K2CO3) (2.0 mmol)
-
High-boiling polar solvent (e.g., DMF or NMP) (5 mL)
-
Schlenk tube
Procedure:
-
To a Schlenk tube, add the aryl iodide, diarylamine, CuI, ligand, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 100-150 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Nickel-Catalyzed C-N Coupling: An Emerging and Cost-Effective Alternative
Nickel, being more earth-abundant and less expensive than palladium, has emerged as a highly attractive catalyst for C-N cross-coupling reactions.[12] Recent advancements have demonstrated that nickel catalysts can often achieve similar or even superior performance to their palladium counterparts, particularly for challenging substrates.[13]
Mechanistic Diversity: Accessing Multiple Oxidation States
Nickel catalysis is characterized by its mechanistic versatility. Depending on the ligands and reaction conditions, nickel can operate through various catalytic cycles, including Ni(0)/Ni(II) pathways analogous to palladium, as well as radical-based Ni(I)/Ni(III) cycles.[9][14][15][16] This ability to access different oxidation states allows for unique reactivity and the coupling of a broader range of substrates.
Caption: Simplified representations of Ni(0)/Ni(II) and Ni(I)/Ni(III) catalytic cycles in C-N coupling.
Performance Highlights of Nickel Catalysis
-
Cost-Effectiveness: Nickel is significantly cheaper than palladium, making it a more sustainable choice for large-scale synthesis.[17]
-
Reactivity with Challenging Substrates: Nickel catalysts have shown excellent performance in the amination of aryl chlorides and other less reactive electrophiles.[13]
-
Unique Selectivity: The ability to engage in single-electron transfer pathways can lead to different selectivities compared to palladium.
Experimental Protocol: Nickel-Catalyzed Synthesis of a Triarylamine
The following is a general procedure for a nickel-catalyzed amination reaction.
Materials:
-
Aryl chloride (e.g., 4-chloroanisole) (1.0 mmol)
-
Diarylamine (e.g., N-phenylaniline) (1.2 mmol)
-
Nickel catalyst (e.g., NiCl2(dppf)) (0.05 mmol, 5 mol%)[12]
-
Base (e.g., K3PO4) (2.0 mmol)
-
Anhydrous solvent (e.g., dioxane or toluene) (5 mL)
-
Schlenk tube
Procedure:
-
In a glovebox, combine the aryl chloride, diarylamine, nickel catalyst, and base in a Schlenk tube.
-
Add the anhydrous solvent.
-
Seal the tube and heat the mixture to the required temperature (often 100-130 °C) with stirring.
-
Monitor the reaction's progress.
-
Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product via column chromatography.
Photoredox Catalysis: A Mild and Green Frontier
Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under exceptionally mild conditions.[18][19] In the context of triarylamine synthesis, photoredox catalysis offers a unique approach to C-N bond formation, often proceeding through radical intermediates.[20][21]
Mechanism: Harnessing Light to Drive Electron Transfer
Photoredox catalysis typically involves a photocatalyst that, upon absorption of visible light, becomes a potent oxidant or reductant in its excited state. This excited catalyst can then engage in single-electron transfer with the substrates, initiating a radical cascade that leads to the desired product.[18] Both oxidative and reductive quenching cycles are possible, depending on the initial electron transfer event.[18]
Caption: A generalized schematic of a photoredox catalytic cycle.
Advantages of Photoredox Catalysis
-
Mild Reaction Conditions: Reactions are often conducted at room temperature, preserving sensitive functional groups.
-
High Selectivity: The radical mechanisms can offer unique selectivities not achievable with traditional methods.
-
Green Chemistry: Utilizes visible light as a renewable energy source.
Experimental Protocol: A Representative Photoredox-Mediated C-N Coupling
Materials:
-
Aryl diazonium salt or other suitable radical precursor (1.0 mmol)
-
Diarylamine (1.5 mmol)
-
Photocatalyst (e.g., Ru(bpy)3Cl2 or an organic dye) (0.01-0.05 mmol, 1-5 mol%)
-
Solvent (e.g., acetonitrile or DMSO) (5 mL)
-
LED light source (e.g., blue LEDs)
-
Reaction vial
Procedure:
-
In a reaction vial, dissolve the aryl diazonium salt, diarylamine, and photocatalyst in the solvent.
-
Degas the solution by sparging with an inert gas for 15-20 minutes.
-
Seal the vial and place it in front of the LED light source with stirring.
-
Irradiate the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Once complete, remove the light source and work up the reaction by diluting with water and extracting with an organic solvent.
-
Dry, concentrate, and purify the product by chromatography.
Head-to-Head Catalyst Performance Comparison
| Feature | Palladium-Catalyzed | Copper-Catalyzed | Nickel-Catalyzed | Photoredox Catalysis |
| Catalyst Cost | High[22] | Low[3] | Low[17] | Varies (metal-based vs. organic dyes) |
| Reaction Temperature | Mild to moderate (25-120 °C)[3] | Moderate to high (80->180 °C)[8] | Moderate to high (90-130 °C)[12][23] | Very mild (often room temperature) |
| Substrate Scope | Very broad[1] | Good, improving with new ligands | Broad, excellent for aryl chlorides[13] | Expanding, often complementary to metal catalysis |
| Functional Group Tolerance | Excellent | Good | Good | Excellent |
| Ligand Requirement | Often sophisticated phosphines | Simple ligands or none | Various phosphine or N-based ligands | Photocatalyst (sensitizer) |
| Scalability | Well-established | Highly scalable, cost-effective | Promising for large-scale | Can be challenging for large scale |
| Green Chemistry Aspects | Precious metal, solvent waste | Abundant metal, can use greener solvents | Abundant metal, potential for greener methods | Uses light, mild conditions |
Conclusion and Future Outlook
The synthesis of triarylamines has been profoundly advanced by the development of diverse and powerful catalytic systems.
-
Palladium catalysis , particularly the Buchwald-Hartwig amination, remains the benchmark for versatility and reliability, with an extensive and well-understood scope. Its primary drawback is the cost of the catalyst and ligands.
-
Copper catalysis , through the modernization of the Ullmann reaction, offers a highly cost-effective and scalable alternative, especially for industrial applications where cost is a major driver.
-
Nickel catalysis is a rapidly ascending field, providing a cost-effective and powerful option that can often outperform palladium for specific substrate classes, such as inactivated aryl chlorides. Its mechanistic diversity continues to unlock new synthetic possibilities.
-
Photoredox catalysis represents the cutting edge, offering unparalleled mildness and unique reactivity, making it ideal for the synthesis of highly functionalized and delicate molecules.
The selection of the optimal catalyst is a multi-faceted decision that requires careful consideration of the specific synthetic target, desired scale, cost constraints, and available resources. For academic and early-stage drug discovery, the broad scope of palladium may be preferable. For large-scale industrial synthesis, the economic advantages of copper and nickel are compelling. As the demand for sustainable and efficient chemical synthesis grows, the development of catalysts based on earth-abundant metals and the application of green technologies like photoredox catalysis will undoubtedly continue to shape the future of triarylamine synthesis.
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A Comparative Guide to Triarylamine-Based Hole Transporting Materials: Evaluating the Potential of the N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline Scaffold
This guide provides an in-depth comparison of hole transporting materials (HTMs) for perovskite solar cells (PSCs), with a particular focus on the triarylamine class of compounds. While the industry benchmarks, Spiro-OMeTAD and PTAA, have driven PSC efficiency to remarkable heights, their limitations—primarily cost and the need for hygroscopic dopants that compromise long-term stability—necessitate the exploration of novel alternatives.[1][2] Here, we will analyze the core properties of established HTMs and evaluate the potential of a specific molecular scaffold, N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline, by drawing on structure-property relationships from closely related, experimentally-validated triarylamine-based HTMs.
The Critical Role of the Hole Transporting Material
In the n-i-p architecture of a perovskite solar cell, the HTM layer is paramount. Its primary functions are to efficiently extract photogenerated holes from the perovskite absorber layer and transport them to the top electrode (typically gold or carbon), while simultaneously blocking electrons to prevent recombination.[3] The efficacy of this process is dictated by several key material properties, which we will use as the basis for our comparison.
Benchmarking the Standards: Spiro-OMeTAD and PTAA
For over a decade, 2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene (Spiro-OMeTAD) and poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA) have been the workhorses of high-efficiency PSCs.[1] Their success is rooted in their suitable energy levels and amorphous nature, which promotes uniform film formation.
However, their intrinsic hole mobility and conductivity are low. To achieve high performance, they require chemical p-doping, typically with additives like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP). These dopants are hygroscopic and volatile, attracting moisture and promoting ion migration, which are major pathways for device degradation and instability.[4][5] This fundamental drawback is the primary driver for developing high-mobility, dopant-free HTMs.
The Triarylamine Scaffold: A Platform for Innovation
The target molecule, This compound (hereafter referred to as a "NIB-4T scaffold"), is a member of the triarylamine family. This class of materials is characterized by a central nitrogen atom bonded to three aromatic groups. This core structure is highly tunable, allowing for the modification of electronic and physical properties through synthetic chemistry.
While direct experimental data for the NIB-4T scaffold in PSCs is not available in published literature, we can infer its potential by examining the impact of its constituent chemical motifs—the triarylamine core, the m-tolyl group, and the iodobiphenyl group—based on data from analogous compounds.
dot graph "Molecular_Structures" { layout=neato; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9];
} dot Caption: Key Hole Transporting Material Structures.
-
Triarylamine Core: Provides the fundamental hole-transporting character.
-
Biphenyl Moiety: Extends the π-conjugation of the molecule. This can enhance intermolecular π-π stacking, which is crucial for efficient charge transport between molecules, potentially leading to higher hole mobility.[6]
-
Iodo Functional Group: The heavy iodine atom can promote specific intermolecular interactions and influence the material's morphology. Its strong electron-withdrawing nature can also modulate the HOMO energy level.
-
m-Tolyl Group: The methyl group is a weak electron-donating group and its position can influence the molecule's solubility and steric properties, affecting film formation.
Comparative Performance Metrics
To objectively assess the potential of the NIB-4T scaffold, we compare the key performance metrics of state-of-the-art HTMs. The goal for any new HTM is to match or exceed the efficiency of doped Spiro-OMeTAD while eliminating the need for performance-enhancing, stability-compromising additives.
| Parameter | Doped Spiro-OMeTAD | Doped PTAA | Representative Dopant-Free Triarylamines | Projected for NIB-4T Scaffold |
| PCE (Typical) | >25%[4] | >25%[4] | 17-21%[2][6] | Potentially >20% (dopant-free) |
| HOMO Level (eV) | ~ -5.2 eV | ~ -5.3 eV[2] | -5.0 to -5.3 eV[7][8] | ~ -5.3 to -5.4 eV |
| Hole Mobility (cm²/Vs) | 10⁻⁴ - 10⁻³ | 10⁻³ - 10⁻² | 10⁻⁵ to 10⁻²[7][8] | Potentially >10⁻³ |
| Dopants Required? | Yes (Li-TFSI, tBP) | Yes (Li-TFSI, tBP) | No | No |
| Long-Term Stability | Moderate | Moderate to High | High | Potentially High |
| Synthesis Cost | High | High | Variable (Potentially lower) | Potentially Moderate |
Analysis of Performance Metrics:
-
Power Conversion Efficiency (PCE): While doped Spiro-OMeTAD and PTAA are the current champions, advanced dopant-free triarylamine HTMs are rapidly closing the gap, demonstrating that high efficiency is achievable without additives.[6]
-
HOMO Energy Level: The HTM's Highest Occupied Molecular Orbital (HOMO) level must be well-aligned with the valence band of the perovskite (typically ~-5.4 to -5.6 eV) to ensure efficient hole extraction with minimal energy loss.[3] The presence of the electron-withdrawing iodine and the extended biphenyl system in the NIB-4T scaffold would likely deepen its HOMO level into a favorable range (-5.3 to -5.4 eV), promoting a high open-circuit voltage (Voc).[7]
-
Hole Mobility: High hole mobility is a prerequisite for efficient charge transport and collection, especially in thicker HTM layers. The planar nature of the biphenyl group in the NIB-4T scaffold could facilitate better intermolecular stacking compared to the twisted structure of Spiro-OMeTAD, leading to enhanced intrinsic hole mobility.[8]
-
Stability: The primary advantage of a well-designed dopant-free HTM is stability. By removing hygroscopic dopants, the perovskite layer is better protected from moisture-induced degradation, leading to significantly longer device lifetimes under operational stress.[1][5]
Energy Level Alignment: The Key to Efficient Charge Transfer
The relative energy levels of the device components govern the flow of charge carriers. An ideal HTM has a HOMO level slightly higher than the perovskite's valence band maximum (VBM) to provide a driving force for hole extraction, and a LUMO level significantly higher than the perovskite's conduction band minimum (CBM) to effectively block electrons.
dot graph "Energy_Levels" { rankdir="LR"; splines=false; node [shape=box, style="filled", fontname="Helvetica", fontsize=10];
} dot Caption: Energy level diagram for a perovskite solar cell.
Experimental Protocol: Fabrication of a Perovskite Solar Cell with a Triarylamine HTM
This section provides a generalized, self-validating protocol for fabricating and testing a PSC using a novel triarylamine-based HTM.
Workflow:
dot digraph "PSC_Fabrication_Workflow" { graph [fontname="Helvetica", fontsize=10]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica", fontsize=9]; edge [fontname="Helvetica", fontsize=8];
} dot Caption: General workflow for perovskite solar cell fabrication.
Step-by-Step Methodology:
-
Substrate Preparation:
-
Pattern FTO-coated glass substrates using zinc powder and HCl.
-
Sequentially sonicate the substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat with UV-ozone for 20 minutes to create a hydrophilic surface.
-
-
Electron Transport Layer (ETL) Deposition:
-
Prepare a SnO₂ nanoparticle solution (e.g., 2.5% in water).
-
Spin-coat the SnO₂ solution onto the FTO substrate at 4000 rpm for 30 seconds.
-
Anneal the films in ambient air at 150°C for 30 minutes.
-
-
Perovskite Layer Deposition (in a nitrogen-filled glovebox):
-
Prepare the perovskite precursor solution (e.g., FAPbI₃ and MAPbBr₃ in a 4:1 DMF:DMSO solvent mixture).
-
Spin-coat the perovskite solution onto the ETL at 4000 rpm for 35 seconds.
-
During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate at the 25-second mark to induce rapid crystallization.
-
Immediately transfer the film to a hotplate and anneal at 100°C for 60 minutes.
-
-
Hole Transport Layer (HTM) Deposition:
-
Prepare the HTM solution (e.g., 10-20 mg/mL of the triarylamine HTM in chlorobenzene). For a dopant-free approach, no additives are included.
-
Allow the perovskite-coated substrates to cool to room temperature.
-
Spin-coat the HTM solution onto the perovskite layer at 3000 rpm for 30 seconds.
-
-
Electrode Deposition:
-
Deposit an 80 nm gold (Au) top electrode via thermal evaporation under high vacuum (<10⁻⁶ Torr) through a shadow mask to define the device area (e.g., 0.1 cm²).
-
-
Characterization:
-
Measure the current density-voltage (J-V) characteristics using a solar simulator under AM 1.5G (100 mW/cm²) illumination.
-
Determine the external quantum efficiency (EQE) to verify the short-circuit current density.
-
Conduct long-term stability testing by monitoring the PCE of unencapsulated devices under continuous illumination or in a controlled humidity environment.
-
Conclusion and Future Outlook
While Spiro-OMeTAD and PTAA remain the gold standards for record-breaking PSC efficiencies, the future of commercially viable perovskite photovoltaics hinges on the development of stable, cost-effective, and dopant-free HTMs. The triarylamine chemical family provides a fertile ground for innovation.
The This compound scaffold, by virtue of its extended π-conjugation and tailored electronic properties, represents a promising design motif. Based on the analysis of structurally similar compounds, it is projected to have favorable energy level alignment for high Voc and potentially high intrinsic hole mobility, enabling efficient dopant-free performance. The elimination of hygroscopic dopants would, in turn, lead to a significant enhancement in device stability.
Future research must now focus on the synthesis and experimental validation of this and other novel triarylamine structures. By systematically correlating molecular design with device performance and stability, the field can move beyond the limitations of current HTMs and unlock the full potential of perovskite solar cell technology.
References
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Rombach, F. M., Haque, A., Saliba, M., & Emslie, D. J. (2021). Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells. Energy & Environmental Science, 14(10), 5163-5192.
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Karak, S., et al. (2020). A new polytriarylamine derivative for dopant-free high-efficiency perovskite solar cells. Sustainable Energy & Fuels, 4(12), 6124-6130.
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Ossila. (2023). PTAA or Spiro-OMeTAD? | Choosing a HTL for your Solar Cells. Ossila.com.
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He, B., et al. (2021). Propeller-shaped, Triarylamine-rich and Dopant-free Hole-Transporting Materials for Efficient n-i-p Perovskite Solar Cells. Journal of Materials Chemistry A.
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Di Giacomo, F., et al. (2021). Dopant-Free All-Organic Small-Molecule HTMs for Perovskite Solar Cells: Concepts and Structure–Property Relationships. Energies, 14(8), 2279.
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Al-Yasari, A., et al. (2021). Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. PubMed, 34200280.
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benchmark studies for hole mobility in advanced hole transport materials
An In-Depth Comparative Guide to Benchmark Studies for Hole Mobility in Advanced Hole Transport Materials
Introduction: The Critical Role of Hole Mobility in Organic Electronics
In the realm of organic and perovskite electronics, the performance of devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs) is fundamentally governed by the efficiency of charge transport within their constituent layers.[1] The hole transport material (HTM) plays a pivotal role, facilitating the extraction and transport of positive charge carriers (holes) from the active layer to the anode while simultaneously blocking electrons.[2] A key performance metric for any HTM is its hole mobility (μh) , which quantifies how quickly holes move through the material under an applied electric field. High hole mobility is crucial for minimizing charge recombination losses, reducing the series resistance of the device, and ultimately enhancing power conversion efficiency in solar cells and luminous efficiency in OLEDs.
This guide, intended for researchers and materials scientists, provides an in-depth comparison of the primary experimental techniques used to measure hole mobility. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present benchmark mobility data for state-of-the-art HTMs.
Dominant Experimental Techniques for Hole Mobility Characterization
The selection of an appropriate characterization technique is paramount for obtaining accurate and relevant mobility data. Different methods probe charge transport on different time scales and under different conditions, and not all techniques are suitable for every material or device architecture.[3][4] The most prevalent techniques are Space-Charge Limited Current (SCLC), Time-of-Flight (ToF), and Charge Extraction by Linearly Increasing Voltage (CELIV).
Space-Charge Limited Current (SCLC) Method
The SCLC method is a steady-state electrical measurement widely used for thin-film devices, making it particularly relevant for conditions analogous to actual OLEDs and PSCs.[3][5] The technique relies on fabricating a single-carrier (hole-only) device where the current is limited not by the injection of charges from the electrode, but by the build-up of charge (space charge) within the material itself.
Causality and Underlying Principles: To ensure the current is truly space-charge limited, an "ohmic contact" is required between the anode and the HTM.[3][6] This means the energy barrier for hole injection must be negligible. When a voltage is applied, holes are injected into the HTM, and at a sufficient voltage, the density of these injected carriers surpasses the material's intrinsic carrier density. The resulting current-voltage (J-V) relationship in this regime is described by the Mott-Gurney law for a trap-free semiconductor.[3][7]
The Mott-Gurney Law is given by: J = (9/8) * ε₀ * εᵣ * μ * (V²/L³)
where:
-
J is the current density
-
ε₀ is the permittivity of free space
-
εᵣ is the relative permittivity of the material
-
μ is the charge carrier mobility
-
V is the applied voltage
-
L is the thickness of the active layer
By fitting the experimental J-V data in the SCLC regime (where J is proportional to V²) to this equation, the hole mobility (μh) can be extracted.[7] The presence of traps in the material can alter this relationship, which can also be analyzed to determine trap density.[5]
-
Device Fabrication (Hole-Only Device):
-
Substrate Cleaning: Begin with a pre-patterned Indium Tin Oxide (ITO) coated glass substrate. Clean the substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Anode Modification: Dry the substrate with nitrogen gas and treat it with UV-ozone for 15 minutes. This step cleans the surface and increases the ITO work function, promoting ohmic contact for hole injection.
-
Hole Injection Layer (Optional but Recommended): Deposit a layer of a material like PEDOT:PSS or MoO₃ onto the ITO. This layer further reduces the injection barrier.[5][8]
-
HTM Deposition: Deposit the hole transport material onto the substrate via spin-coating (for polymers/small molecules in solution) or thermal evaporation (for small molecules) in an inert atmosphere (e.g., a glovebox). The thickness (L) should be accurately measured, typically in the range of 100-500 nm.
-
Top Electrode Deposition: Thermally evaporate a high work function metal (e.g., Gold (Au) or Silver (Ag)) as the top electrode. This electrode should efficiently collect holes but block electron injection.[9] The final device structure would be: ITO / Hole Injection Layer / HTM / Au.
-
-
Measurement Procedure:
-
Connection: Place the fabricated device in a shielded probe station under vacuum or in an inert atmosphere. Connect the ITO (anode) and Au (cathode) to a source-measure unit (SMU).
-
J-V Sweep: Perform a voltage sweep from 0 V to a sufficiently high voltage to clearly observe the different conduction regimes (ohmic, trap-filled limit, and SCLC). Record the current density (J) at each voltage step in the dark.
-
-
Data Analysis:
-
Plot the measured data as log(J) vs. log(V).
-
Identify the region where the slope of the curve is approximately 2, which corresponds to the trap-free SCLC regime.
-
Plot J vs. V² for the data in this SCLC region. The plot should be linear.
-
Calculate the mobility (μ) from the slope of the J vs. V² plot using the rearranged Mott-Gurney equation: μ = slope * (8 * L³) / (9 * ε₀ * εᵣ).
-
Caption: Workflow for Hole Mobility Measurement using the SCLC Method.
Time-of-Flight (ToF) Method
The Time-of-Flight (ToF) method is a transient, direct technique for measuring mobility.[10] It involves creating a thin sheet of charge carriers near one electrode with a short laser pulse and then measuring the time it takes for them to drift across the material's thickness to the collecting electrode under an applied electric field.[11][12]
Causality and Underlying Principles: The key requirements for a successful ToF experiment are that the laser pulse duration is much shorter than the carrier transit time, and the number of photogenerated carriers is small enough to not perturb the applied electric field (i.e., it avoids the SCLC regime).[10] The technique directly measures the drift velocity of the charge carriers.
The hole mobility (μh) is calculated from the transit time (t_T) using the equation: μh = L² / (V * t_T)
where:
-
L is the film thickness
-
V is the applied bias voltage
-
t_T is the carrier transit time
A significant practical consideration is that ToF requires relatively thick films (typically > 1 µm) to ensure the transit time is long enough to be accurately measured and distinguished from the RC time constant of the measurement circuit.[3][4] This can be a drawback, as the morphology of a thick film may differ from that in a typical thin-film device.[13]
-
Device Fabrication:
-
Substrate: Start with an ITO-coated glass substrate (for hole mobility measurement).
-
HTM Deposition: Deposit a thick film (1-10 µm) of the hole transport material onto the substrate. The thickness must be uniform and accurately measured.
-
Top Electrode: Deposit a semi-transparent top electrode (e.g., a thin layer of Aluminum (Al)) that will serve as the collecting electrode. The semi-transparent nature allows the laser to pass through to generate carriers near the ITO interface.
-
-
Measurement Procedure:
-
Setup: Mount the device in a cryostat or sample holder with optical access. Connect the ITO (anode) to the positive terminal of a voltage source and the top electrode (cathode) through a series resistor to ground. A fast oscilloscope measures the voltage across the resistor, which is proportional to the transient photocurrent.[11]
-
Photoexcitation: Apply a stable DC bias (V) across the device.
-
Laser Pulse: Fire a short laser pulse (e.g., from a nitrogen or Nd:YAG laser, with a wavelength that is strongly absorbed by the HTM) through the semi-transparent electrode.[14] This generates a sheet of electron-hole pairs near the electrode. For hole mobility, the ITO is biased positively, so holes drift across the sample.
-
Data Acquisition: The oscilloscope records the transient photocurrent as a function of time.
-
-
Data Analysis:
-
A typical ToF transient photocurrent plot shows an initial spike, a plateau region corresponding to the drift of the carrier packet, and a tail as the carriers reach the collecting electrode.[10]
-
The transit time (t_T) is most accurately determined from the intersection of the asymptotes of the plateau and the tail on a double logarithmic plot of photocurrent versus time.[11]
-
Calculate the hole mobility (μh) using the formula μh = L² / (V * t_T). The measurement should be repeated at various applied fields to check for field dependence of the mobility.
-
Caption: Workflow for Hole Mobility Measurement using the ToF Method.
Comparative Analysis of Measurement Techniques
Choosing between SCLC and ToF involves a trade-off between device relevance and directness of measurement. SCLC uses device structures and thicknesses that are directly relevant to final applications but provides an indirect mobility value that can be heavily influenced by contact quality and traps.[4] ToF provides a direct measurement of carrier transit time but requires thick films that may not be representative of the morphology in a real-world device.[13]
| Feature | Space-Charge Limited Current (SCLC) | Time-of-Flight (ToF) |
| Principle | Steady-state electrical measurement (Mott-Gurney Law) | Transient photo-electrical measurement |
| Device Structure | Single-carrier (hole-only) device | Sandwich structure with a semi-transparent electrode |
| Film Thickness | Thin films (100-500 nm), relevant to devices | Thick films (> 1 µm), potentially different morphology |
| Contact Requirement | Ohmic contact for charge injection is critical | Ohmic contacts are beneficial but not as strictly required |
| Measurement Type | Indirect (mobility extracted from J-V fit) | Direct (mobility calculated from measured transit time) |
| Key Advantage | High relevance to actual device operating conditions | Direct, unambiguous measurement of drift velocity |
| Key Disadvantage | Highly sensitive to injection barriers and trap states | Thick film requirement; may not reflect thin-film mobility |
| Reference | [3][4][7] | [10][11][13][15] |
Decision Workflow for Selecting a Measurement Technique
The choice of technique depends on the material properties and the research question.
Caption: Decision tree for selecting a hole mobility measurement technique.
Benchmark Data for Advanced Hole Transport Materials
The development of new HTMs is a dynamic field of research. Below is a comparative table of hole mobility values for several benchmark and advanced materials. It is crucial to note that mobility can be significantly affected by factors such as material purity, film morphology, and the presence of dopants.[16]
| Hole Transport Material (HTM) | Class | Hole Mobility (μh) [cm²/Vs] | Measurement Technique | Condition | Reference |
| Spiro-OMeTAD | Small Molecule | 2 x 10⁻⁴ - 5 x 10⁻⁴ | SCLC / ToF | Pristine | [17] |
| 10⁻⁴ - 10⁻³ | SCLC | Doped (LiTFSI) | [7] | ||
| PTAA (Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]) | Polymer | ~5 x 10⁻³ | SCLC | Pristine | [17] |
| P3HT (Poly(3-hexylthiophene-2,5-diyl)) | Polymer | 10⁻⁴ - 10⁻² | SCLC / FET | Pristine | [18][19] |
| NPB (N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine) | Small Molecule | ~10⁻⁴ - 8.8 x 10⁻⁴ | ToF / MIS-CELIV | Pristine | [4] |
| CuSCN (Copper(I) thiocyanate) | Inorganic | ~10⁻³ - 10⁻² | SCLC / Hall Effect | Pristine | [20] |
| F-1 (Hexakis[4-(N,N-di-p-methoxyphenylamino)phenyl]benzene) | Small Molecule | 4.98 x 10⁻⁴ | SCLC | Pristine | [21] |
Conclusion and Future Outlook
Accurate and reproducible measurement of hole mobility is essential for the rational design and optimization of advanced hole transport materials. The SCLC and ToF methods remain the two primary techniques, each with distinct advantages and limitations. SCLC is invaluable for assessing materials under device-relevant conditions, while ToF provides direct insight into the intrinsic charge transport physics. As researchers continue to push the boundaries of materials science, developing novel HTMs with mobilities exceeding 10⁻³ cm²/Vs, the rigorous and appropriate application of these benchmark techniques will be more critical than ever. Future efforts should also focus on standardizing measurement protocols across different laboratories to ensure data comparability and accelerate the discovery of next-generation materials for high-efficiency organic and perovskite electronics.
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Chen, B. et al. (2000). Improved Time-of-Flight Technique for Measuring Carrier Mobility in Thin Films of Organic Electroluminescent Materials. Japanese Journal of Applied Physics. Available at: [Link]
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Usha Kumary, K. L. et al. (2019). Measurement of hole mobility in P3HT based photovoltaic cell using space charge limited current method. AIP Conference Proceedings. Available at: [Link]
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Ibrahem, M. A. et al. (2022). Hole transport layers in organic solar cells: A review. Energy Reports. Available at: [Link]
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Li, S. et al. (2021). A brief review of hole transporting materials commonly used in perovskite solar cells. Rare Metals. Available at: [Link]
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Higuchi, H. et al. (2023). Time-of-Flight Method for Determining the Drift Mobility in Organic Semiconductors. IntechOpen. Available at: [Link]
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Zhang, F. et al. (2021). Enhanced Hole Transportation for Inverted Tin-Based Perovskite Solar Cells with High Performance and Stability. Advanced Functional Materials. Available at: [Link]
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Zhang, T. et al. (2022). Metal vacancies in semiconductor oxides enhance hole mobility for efficient photoelectrochemical water splitting. Nature Communications. Available at: [Link]
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Saravanan, S. et al. (2017). Charge mobility measurement techniques in organic semiconductors. Organic Electronics. Available at: [Link]
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Chung, Y. et al. (2012). Hole mobility characterization of DNA biopolymer by time-of-flight technique. Applied Physics Letters. Available at: [Link]
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Ameen, Y. M. (2018). Which is the best method to calculate electron and hole mobility in organic solar cells?. ResearchGate. Available at: [Link]
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A-Komparative-Analyse von Alternativen zu N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)anilin als Loch-Transport-Materialien in der Perowskit-Solarzellenforschung
Veröffentlicht am: 13. Januar 2026
Leitender Anwendungswissenschaftler, Abteilung für Materialwissenschaft
Zusammenfassung für die Geschäftsleitung
Die Suche nach hocheffizienten, stabilen und kostengünstigen Loch-Transport-Materialien (HTMs) ist ein entscheidender Faktor für die Kommerzialisierung von Perowskit-Solarzellen (PSCs). Während N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)anilin, ein Derivat von m-MTDATA, als effektives HTM dient, steht die Forschungsgemeinschaft vor der Herausforderung, Alternativen zu entwickeln, die dessen Leistung übertreffen und gleichzeitig Nachteile wie hohe Kosten und die Notwendigkeit von Dotierstoffen, die die Langzeitstabilität beeinträchtigen können, überwinden. Dieser Leitfaden bietet eine detaillierte vergleichende Analyse führender Alternativen und stützt sich dabei auf aktuelle experimentelle Daten, um Forscher bei der Auswahl des optimalen HTMs für ihre spezifischen Anwendungen zu unterstützen. Wir untersuchen etablierte Materialien wie Spiro-OMeTAD und PTAA sowie vielversprechende neuartige niedermolekulare und polymere Kandidaten, wobei wir uns auf Leistungskennzahlen, Stabilität, Kosten und Verarbeitbarkeit konzentrieren.
Einführung: Die kritische Rolle von Loch-Transport-Materialien
In der Architektur von Perowskit-Solarzellen (typischerweise einer n-i-p-Struktur) ist die Loch-Transport-Schicht (HTL) entscheidend für die effiziente Extraktion von photogenerierten Löchern aus der Perowskit-Absorberschicht und deren Transport zur Anode. Ein ideales HTM muss mehrere Kriterien erfüllen:
-
Geeignete Energieniveaus: Das höchste besetzte Molekülorbital (HOMO) des HTM muss gut auf das Valenzband des Perowskit-Absorbers abgestimmt sein, um einen effizienten Ladungstransfer zu ermöglichen.[1]
-
Hohe Lochmobilität: Eine schnelle Lochleitung minimiert die Ladungsrekombination und verbessert den Füllfaktor (FF) und den Kurzschlussstrom (Jsc) der Zelle.[1][2]
-
Chemische und thermische Stabilität: Das Material muss Umwelteinflüssen wie Feuchtigkeit und Sauerstoff sowie thermischer Belastung standhalten, um eine lange Lebensdauer des Bauelements zu gewährleisten.[2]
-
Gute Filmbildungseigenschaften: Die Fähigkeit, eine gleichmäßige, porenfreie Schicht auf der Perowskit-Oberfläche zu bilden, ist entscheidend, um Kurzschlüsse zu vermeiden und einen guten Grenzflächenkontakt zu gewährleisten.
-
Wirtschaftlichkeit: Niedrige Synthesekosten und skalierbare Produktionsprozesse sind für die kommerzielle Realisierbarkeit unerlässlich.[3][4]
N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)anilin hat sich als kompetentes HTM erwiesen, teilt jedoch viele der Herausforderungen, die mit seinem bekannteren Analogon, Spiro-OMeTAD, verbunden sind, einschließlich der Notwendigkeit von p-Dotierstoffen wie Lithium-bis(trifluormethansulfonyl)imid (Li-TFSI) und 4-tert-Butylpyridin (t-BP), um eine ausreichende Leitfähigkeit zu erreichen.[3][5] Diese Dotierstoffe sind oft hygroskopisch und können die Langzeitstabilität des Bauelements beeinträchtigen, was die Suche nach dotierungsfreien Alternativen vorantreibt.[5][6][7]
Vergleichende Analyse der HTM-Alternativen
In diesem Abschnitt werden die wichtigsten Klassen von HTM-Alternativen untersucht und ihre Leistung anhand experimenteller Daten mit etablierten Standards verglichen.
Spiro-Verbindungen: Der Industriestandard und seine Weiterentwicklungen
2,2′,7,7′-Tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluoren (Spiro-OMeTAD ) ist das am weitesten verbreitete und am besten untersuchte HTM für hocheffiziente PSCs.[3] Es dient als primärer Maßstab für die Entwicklung neuer Materialien.
-
Vorteile: Erzielt durchweg hohe Wirkungsgrade (Power Conversion Efficiencies, PCEs) von über 25 % in Labor-Bauelementen.[8]
-
Nachteile: Geringe intrinsische Leitfähigkeit, die eine Dotierung erfordert, was zu Stabilitätsproblemen führt.[3][5] Die mehrstufige Synthese macht es sehr teuer, was die kommerzielle Nutzung behindert.[4][9]
Neuere Spiro-Verbindungen wie die auf Spiro[fluoren-9,9′-xanthen] (SFX) basierende Familie, z. B. X60 , wurden als kostengünstigere Alternativen entwickelt. X60 kann in einem Eintopf-Syntheseverfahren hergestellt werden, was seine Kosten im Vergleich zu Spiro-OMeTAD erheblich senkt und gleichzeitig vergleichbare PCEs von fast 20 % liefert.[3]
Polymere HTMs: Skalierbarkeit und Stabilität
Polymere bieten Vorteile in Bezug auf die Filmbildung, die mechanische Flexibilität und die thermische Stabilität.
Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amin] (PTAA) hat sich als führende polymere Alternative herauskristallisiert.[2][5][10]
-
Vorteile: PTAA weist eine höhere Lochmobilität auf als Spiro-OMeTAD und kann in wesentlich dünneren Schichten aufgetragen werden, was die Materialkosten senkt.[8] Es zeigt eine bessere thermische Stabilität und schützt die darunter liegende Perowskit-Schicht besser vor Feuchtigkeit.[8] In p-i-n (invertierten) Bauelementarchitekturen hat PTAA PCEs von über 25 % ermöglicht.[8][11]
-
Nachteile: Obwohl es weniger Dotierstoffe als Spiro-OMeTAD benötigt, ist für eine optimale Leistung oft immer noch eine Dotierung erforderlich.[2][8] Die Kosten für hochreines PTAA können ebenfalls erheblich sein.[5]
Andere polymere HTMs , wie Poly(3-hexylthiophen-2,5-diyl) (P3HT) , werden aufgrund ihrer extrem niedrigen Kosten und hohen Stabilität untersucht, obwohl ihre PCEs typischerweise niedriger sind als die von Spiro-OMeTAD oder PTAA.
Dotierungsfreie niedermolekulare HTMs: Der Weg zu verbesserter Stabilität
Die Entwicklung von HTMs, die ohne hygroskopische Dotierstoffe effizient arbeiten, ist ein wichtiges Forschungsziel zur Verbesserung der Langzeitstabilität von PSCs.[5][12][13]
-
Tetrathiafulvalen-Derivate (z. B. TTF-1): Dies war eines der ersten Beispiele für ein dotierungsfreies HTM, das eine vergleichbare Effizienz (über 11 %) wie dotiertes Spiro-OMeTAD bei deutlich verbesserter Stabilität in feuchter Umgebung zeigte.[7][12]
-
Vernetzbare Materialien (z. B. VNPB): N4,N4′-Di(naphthalen-1-yl)-N4,N4′-bis(4-vinylphenyl)biphenyl-4,4′-diamin (VNPB) kann nach dem Aufschleudern thermisch vernetzt werden.[14] Diese Vernetzung schafft eine robuste und lösungsmittelbeständige Schicht, die die Stabilität des Bauelements unter Dauerbeleuchtung und hoher Luftfeuchtigkeit drastisch verbessert und gleichzeitig PCEs von über 16 % erreicht.[14]
-
Carbohelicen-basierte HTMs (z. B. CH1 und CH2): Diese Materialien nutzen eine einzigartige helikale Molekülstruktur, um eine effiziente Lochleitung zu ermöglichen. Sie haben PCEs von über 19 % erzielt und übertreffen damit Spiro-OMeTAD unter den gleichen Bedingungen, während sie eine deutlich verbesserte Umgebungsstabilität aufweisen (90 % der ursprünglichen Leistung nach 500 Stunden).[15]
Anorganische HTMs: Kostengünstig und robust
Anorganische Materialien wie Kupfer(I)-thiocyanat (CuSCN) und Nickel(II)-oxid (NiO) sind vielversprechende Alternativen aufgrund ihrer hohen Stabilität, ihres breiten Bandabstands und ihrer niedrigen Kosten.[1]
-
Vorteile: Sie sind von Natur aus unempfindlich gegenüber Feuchtigkeit und Sauerstoff. CuSCN hat eine günstigere Energielevel-Ausrichtung mit Perowskit gezeigt als Spiro-OMeTAD, was zu einem verbesserten Ladungstransport und reduzierter Hysterese führt.[16]
-
Nachteile: Die Verarbeitung kann eine Herausforderung sein und die Grenzfläche zwischen dem anorganischen HTL und der Perowskit-Schicht erfordert oft eine sorgfältige Optimierung, um eine effiziente Loch-Extraktion zu gewährleisten. Manchmal werden dünne Polymerschichten wie PTAA als Zwischenschicht zwischen NiO und Perowskit verwendet, um die Grenzflächeneigenschaften zu verbessern.[17]
Quantitative Leistungsvergleichstabelle
Die folgende Tabelle fasst die Leistungsdaten der diskutierten HTMs aus der veröffentlichten Literatur zusammen. Die Werte können je nach Perowskit-Zusammensetzung, Bauelementarchitektur und Testbedingungen variieren.
| HTM | Typ | Dotierung erforderlich? | Typischer PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Stabilität |
| Spiro-OMeTAD | Niedermolekular | Ja (Li-TFSI, t-BP) | >25[8] | ~1.15 | ~24-25 | >80 | Mäßig, durch Dotierstoffe beeinträchtigt[5] |
| X60 | Niedermolekular | Ja | ~20[3] | ~1.10 | ~23 | ~78 | Verbessert gegenüber Spiro-OMeTAD |
| PTAA | Polymer | Oft (niedrigere Konzentration) | >25 (p-i-n)[8] | ~1.16 | ~24-25 | >80 | Hoch, besserer Feuchtigkeitsschutz[8] |
| VNPB (vernetzt) | Niedermolekular | Nein | ~16.7[14] | ~1.12 | ~21 | ~71 | Sehr hoch (thermisch vernetzt)[14] |
| CH1 (Carbohelicen) | Niedermolekular | Ja | ~19.4[15] | ~1.10 | ~23.5 | ~75 | Hoch (behält 90% nach 500h)[15] |
| CuSCN | Anorganisch | Nein | ~14.7[16] | ~1.05 | ~21 | ~67 | Sehr hoch (behält 93% nach 80 Tagen)[16] |
Experimentelle Protokolle und Arbeitsabläufe
Um die praktische Anwendung dieser Materialien zu demonstrieren, wird im Folgenden ein detailliertes Protokoll für die Herstellung einer Perowskit-Solarzelle mit einer PTAA-HTL in einer n-i-p-Architektur beschrieben.
Detailliertes Protokoll: Herstellung von PSCs mit PTAA-HTL
1. Substratreinigung: a. FTO-beschichtete Glassubstrate nacheinander für 15 Minuten in Seifenwasser, deionisiertem Wasser, Aceton und Isopropanol im Ultraschallbad reinigen. b. Die Substrate unter einem Stickstoffstrom trocknen. c. Die Substrate vor der Verwendung 15 Minuten lang mit UV-Ozon behandeln.
2. Abscheidung der Elektronen-Transport-Schicht (ETL): a. Eine kompakte TiO₂-Schicht (c-TiO₂) durch Sprühpyrolyse einer Titan-Diisopropoxid-bis(acetylacetonat)-Lösung in Isopropanol bei 450 °C auf die FTO-Substrate aufbringen. b. Eine mesoporöse TiO₂-Schicht (mp-TiO₂) durch Aufschleudern einer kommerziellen TiO₂-Paste (verdünnt in Ethanol) bei 4000 U/min für 20 s aufbringen. c. Die Substrate 30 Minuten lang bei 500 °C sintern.
3. Abscheidung der Perowskit-Schicht (z. B. CsFAMA): a. Eine Perowskit-Vorläuferlösung (z. B. Cs₀.₀₅FA₀.₇₉MA₀.₁₆PbI₂.₄₉Br₀.₅₁) in einem Gemisch aus DMF und DMSO auflösen. b. Die Vorläuferlösung in einer mit Stickstoff gefüllten Glovebox durch ein zweistufiges Aufschleuderverfahren auf die mp-TiO₂-Schicht aufbringen (z. B. 1000 U/min für 10 s, dann 6000 U/min für 30 s). c. Während des zweiten Schritts 100 µL eines Antilösungsmittels (z. B. Chlorbenzol) auf das rotierende Substrat tropfen. d. Die Filme sofort 60 Minuten lang bei 100 °C auf einer Heizplatte tempern.
4. Abscheidung der Loch-Transport-Schicht (HTL): a. Eine PTAA-Lösung durch Auflösen von PTAA in Toluol oder Chlorbenzol (z. B. 10 mg/ml) herstellen. b. Falls eine Dotierung erforderlich ist, Li-TFSI (aus einer Stammlösung in Acetonitril) und t-BP zur PTAA-Lösung hinzufügen. c. Die PTAA-Lösung bei 3000 U/min für 30 s auf die Perowskit-Schicht aufschleudern. d. Die Filme 10 Minuten lang bei 70 °C tempern.
5. Abscheidung der Metallelektrode: a. Eine 80-100 nm dicke Goldelektrode (Au) durch thermische Verdampfung unter hohem Vakuum (ca. 10⁻⁶ Torr) durch eine Schattenmaske auf die HTL aufbringen.
Visualisierung des Arbeitsablaufs
Abbildung 1. Allgemeiner Arbeitsablauf für die Herstellung von Perowskit-Solarzellen.
Molekulare Strukturen und Bauelementarchitektur
Die strukturellen Unterschiede zwischen den HTMs und ihre Position innerhalb der Solarzelle sind entscheidend für das Verständnis ihrer Funktion.
Abbildung 2. Molekulare HTM-Strukturen und ihre Position in einer n-i-p-Solarzelle.
Schlussfolgerung und Zukunftsaussichten
Die Entwicklung von Alternativen zu traditionellen HTMs wie N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)anilin und Spiro-OMeTAD ist entscheidend für die Weiterentwicklung der Perowskit-Photovoltaik.
-
Für hohe Effizienz: PTAA bleibt ein Spitzenkandidat, insbesondere für invertierte Architekturen, und bietet eine hervorragende Balance aus Effizienz und verbesserter Stabilität im Vergleich zu Spiro-OMeTAD.[8][18]
-
Für verbesserte Stabilität: Dotierungsfreie Ansätze, insbesondere vernetzbare Materialien wie VNPB und anorganische HTLs wie CuSCN, bieten den vielversprechendsten Weg zu langlebigen Bauelementen, auch wenn ihre Effizienz noch nicht ganz mit der von dotierten Systemen mithalten kann.[14][16]
-
Für niedrige Kosten: Polymere wie P3HT und anorganische Materialien wie NiO und CuSCN sind die attraktivsten Optionen für eine kostengünstige, großtechnische Produktion.[3] Die Entwicklung von niedermolekularen Materialien mit vereinfachten Syntheseverfahren, wie X60 und Carbohelicene, ist ebenfalls ein vielversprechender Weg zur Kostensenkung.[3][15]
Zukünftige Forschungsanstrengungen sollten sich auf das molekulare Design von HTMs konzentrieren, die eine hohe intrinsische Leitfähigkeit aufweisen und keine Dotierung erfordern. Darüber hinaus ist die Optimierung der Grenzfläche zwischen dem HTM und der Perowskit-Schicht entscheidend, um die Ladungsextraktion zu maximieren und die Rekombination zu minimieren. Die Kombination der besten Eigenschaften verschiedener Materialklassen, wie z. B. Hybrid-organisch-anorganische HTLs, könnte letztendlich zu Perowskit-Solarzellen führen, die gleichzeitig hocheffizient, stabil und kostengünstig sind.
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A Low-Cost and Lithium-Free Hole Transport Layer for Efficient and Stable Normal Perovskite Solar Cells. National Institutes of Health (NIH). Verfügbar unter: [Link]
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A Comparative Guide to Solution-Processed vs. Vacuum-Deposited Triarylamine Layers
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Triarylamines in Organic Electronics
Triarylamine derivatives are a cornerstone of modern organic electronics, widely employed as hole transport layers (HTLs) in devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).[1][2] Their primary function is to facilitate the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive or active layer. The performance of these devices is intrinsically linked to the quality of the HTL, which is, in turn, heavily influenced by the deposition method.
The two dominant techniques for depositing triarylamine layers are solution processing and vacuum deposition. The choice between these methods presents a critical trade-off between manufacturing cost, scalability, and ultimate device performance. This guide provides an in-depth, objective comparison of these two fabrication techniques, supported by experimental data, to empower researchers in making informed decisions for their specific applications.
At a Glance: Key Differences and Performance Metrics
While a direct, universal comparison is challenging due to the vast array of triarylamine molecules and device architectures, we can distill the general advantages and disadvantages of each method.
| Feature | Solution Processing | Vacuum Deposition |
| Cost & Scalability | Lower cost, high-throughput, suitable for large-area and roll-to-roll manufacturing.[3][4] | Higher cost due to expensive vacuum equipment and slower deposition rates.[5][6] |
| Material Utilization | More efficient use of materials.[4][5] | Significant material wastage can occur.[5] |
| Film Morphology & Purity | Can lead to films with lower density, potential for solvent residue, and random molecular orientation.[7][8][9] | Produces high-purity, dense, and uniform films with the potential for controlled molecular orientation.[8][10][11] |
| Device Performance | Often results in devices with lower efficiency and shorter operational lifetimes compared to their vacuum-deposited counterparts.[4][5][7] | Generally leads to higher-performing and more stable devices.[5][12] |
| Process Complexity | Simpler process, compatible with a wide range of substrates, including flexible ones.[13][14] | More complex process requiring high vacuum and precise control over deposition parameters.[6][15] |
Deep Dive: Unpacking the Science Behind the Differences
Film Formation and Morphology: A Tale of Two Processes
The distinct mechanisms of film formation in solution processing and vacuum deposition directly impact the resulting layer's morphology and, consequently, its electronic properties.
Solution Processing: In techniques like spin-coating, the triarylamine is first dissolved in a suitable solvent.[16][17] This solution is then dispensed onto a substrate, which is spun at high speed to create a thin, uniform film as the solvent evaporates.[16][17] This process is inherently rapid and cost-effective. However, the fast drying process can trap solvent molecules within the film and often leads to an amorphous structure with random molecular orientation.[7][8] This lack of ordered packing can hinder efficient charge transport.[11] Furthermore, solution-processed films tend to have a lower density compared to their vacuum-deposited counterparts.[7][8]
Vacuum Deposition: Thermal evaporation, a common vacuum deposition technique, involves heating the triarylamine material in a high-vacuum chamber until it sublimes.[6][18] The vaporized molecules then travel in a line-of-sight path and condense onto a cooler substrate, forming a thin film.[6][19] This process allows for the formation of highly pure and dense films with a lower defect density.[8][10] Crucially, vacuum deposition can promote a more ordered molecular packing, sometimes leading to a "face-to-face" π-π stacking arrangement, which is highly favorable for charge transport.[11]
Experimental Protocols: A Guide to Fabrication
To provide a practical context, here are step-by-step methodologies for the two primary deposition techniques.
Protocol 1: Solution Processing via Spin Coating
This protocol outlines the fabrication of a triarylamine HTL using a spin coater.
-
Solution Preparation: Dissolve the triarylamine material in a suitable organic solvent (e.g., chlorobenzene, toluene) to the desired concentration. Ensure the solution is fully dissolved and filtered to remove any particulates.
-
Substrate Preparation: Thoroughly clean the substrate (e.g., ITO-coated glass) using a sequence of sonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen gas and treat it with UV-ozone or oxygen plasma to improve wettability.
-
Deposition:
-
Place the substrate on the spin coater chuck and ensure it is centered. [20] * Dispense a sufficient amount of the triarylamine solution onto the center of the substrate to cover the surface. [17] * Start the spin coater. A typical two-step program might involve a low-speed spin (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed spin (e.g., 3000 rpm for 30 seconds) to achieve the desired film thickness. [20]4. Annealing: Transfer the coated substrate to a hotplate and anneal at a specific temperature (e.g., 100-150°C) to remove residual solvent and potentially improve film morphology.
-
-
Characterization: The resulting film can be characterized for its thickness (profilometry, ellipsometry), morphology (atomic force microscopy - AFM), and optical properties (UV-Vis spectroscopy).
Protocol 2: Vacuum Deposition via Thermal Evaporation
This protocol describes the deposition of a triarylamine HTL using a thermal evaporator.
-
Substrate Preparation: Clean the substrate as described in the solution processing protocol.
-
System Preparation:
-
Load the triarylamine material into a suitable evaporation source (e.g., a tantalum or tungsten boat) inside the thermal evaporation chamber. [19] * Mount the cleaned substrate onto the substrate holder, typically facing the evaporation source. [21]3. Deposition:
-
Evacuate the chamber to a high vacuum, typically below 10^-6 Torr. [21][22] * Gradually increase the current to the evaporation source to heat the triarylamine material until it starts to sublime. [18] * Monitor the deposition rate and film thickness using a quartz crystal microbalance. A typical deposition rate is 0.1-1 Å/s. [23] * Once the desired thickness is reached, close the shutter and ramp down the power to the source.
-
-
Cooling and Venting: Allow the system to cool down before venting the chamber with an inert gas like nitrogen and retrieving the coated substrate.
-
Characterization: Characterize the film using the same techniques as for the solution-processed layer to compare their properties.
Quantitative Data Summary
The following table summarizes key performance metrics from various studies, highlighting the typical differences observed between the two deposition methods for triarylamine-based devices.
| Parameter | Solution-Processed | Vacuum-Deposited | Reference |
| Hole Mobility (cm²/Vs) | Can be comparable to vacuum-deposited with optimized processing (e.g., 4 x 10⁻⁸ for spiro-TAD) | Generally higher and more consistent (e.g., approaching 0.9 x 10⁻⁸ for α-NPD) | [24] |
| Film Density | Inherently lower | Higher | [8][9] |
| Device Efficiency (OLEDs) | Lower, but improving with advanced materials and techniques. | Generally higher. | [5][7] |
| Device Lifetime (OLEDs) | Significantly shorter. [25] | Longer operational stability. [12] | [12][25] |
| Surface Roughness (RMS) | Can be smooth with optimized spin coating parameters. | Typically very smooth. | [24] |
Conclusion: Selecting the Optimal Path Forward
The choice between solution processing and vacuum deposition for triarylamine layers is not a one-size-fits-all decision. It is a strategic choice that hinges on the specific priorities of the research or application.
-
Solution processing stands out for its potential for low-cost, large-area, and high-throughput manufacturing, making it an attractive option for applications where cost is a primary driver, such as large-area lighting and flexible electronics. [3][4][13]While historically lagging in performance, continuous advancements in materials and processing techniques are closing the gap. [26]
-
Vacuum deposition remains the gold standard for achieving high-performance, high-efficiency, and long-lasting organic electronic devices. [5]For applications where performance and reliability are paramount, such as in high-end displays and demanding solid-state lighting, the superior film quality afforded by vacuum deposition justifies the higher cost and complexity.
Ultimately, a thorough understanding of the fundamental differences in film formation, morphology, and their impact on device physics is crucial for researchers and scientists to navigate this critical decision and advance the field of organic electronics.
References
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Characteristics of Solution‐Processed Small‐Molecule Organic Films and Light‐Emitting Diodes Compared with their Vacuum‐Deposited Counterparts. (2025). ResearchGate. [Link]
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Characteristics of solution-processed small-molecule organic films and light-emitting diodes compared with their vacuum-deposited counterparts. (2009). Yonsei University. [Link]
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Understanding the performance differences between solution and vacuum deposited OLEDs: A computational approach. (2022). AIP Publishing. [Link]
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(PDF) Understanding the performance differences between solution and vacuum deposited OLEDs: A computational approach. (2022). ResearchGate. [Link]
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Weighing the Pros and Cons: The Advantages and Disadvantages of Organic Semiconductors. (2023). Semiconductor Review. [Link]
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Hole transport layers for organic solar cells: recent progress and prospects. (n.d.). Journal of Materials Chemistry A. [Link]
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The Root Causes of the Limited Electroluminescence Stability of Solution-Coated Versus Vacuum-Deposited Small-Molecule OLEDs: A Mini-Review. (2022). PubMed Central. [Link]
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Hole-transport comparison between solution-processed and vacuum-deposited organic semiconductors. (2019). APL Materials. [Link]
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Solution-Processed Thick Hole-Transport Layer for Reliable Quantum-Dot Light-Emitting Diodes Based on an Alternatingly Doped Structure. (n.d.). ACS Applied Materials & Interfaces. [Link]
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Advantages and disadvantages of vacuum-deposited and spin-coated amorphous organic semiconductor films for organic light-emitting diodes. (2015). Semantic Scholar. [Link]
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Organic electronics. (n.d.). Wikipedia. [Link]
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(PDF) Heteroatom engineering of ortho-fluorinated triarylamine based hole transport materials for enhanced performance in perovskite solar cells. (2026). ResearchGate. [Link]
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A Review on Solution-Processed Organic Phototransistors and Their Recent Developments. (n.d.). MDPI. [Link]
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Essential Differences of Organic Films at the Molecular Level via Vacuum Deposition and Solution Processes for Organic Light-Emitting Diodes. (2025). ResearchGate. [Link]
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Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. (2021). PubMed Central. [Link]
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Additive‐Free Transparent Triarylamine‐Based Polymeric Hole‐Transport Materials for Stable Perovskite Solar Cells. (n.d.). ResearchGate. [Link]
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Impact of fluorine substitution position on triarylamine-based hole transport materials in perovskite solar cells. (n.d.). RSC Publishing. [Link]
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Heteroatom engineering of ortho-fluorinated triarylamine based hole transport materials for enhanced performance in perovskite solar cells. (2025). RSC Publishing. [Link]
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The Root Causes of the Limited Electroluminescence Stability of Solution-Coated Versus Vacuum-Deposited Small-Molecule OLEDs: A Mini-Review. (2022). Frontiers in Chemistry. [Link]
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All-Solution-Processed Organic Light-Emitting Diodes Based on Photostable Photo-cross-linkable Fluorescent Small Molecules. (n.d.). ACS Applied Materials & Interfaces. [Link]
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Solution-processed organic light-emitting devices. (n.d.). OE Journals. [Link]
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The flow chart of the experimental process for (a) spin coating PI, (b)... (n.d.). ResearchGate. [Link]
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What is the procedure for spin coating multiple layers of monomer onto a porous support?. (2019). ResearchGate. [Link]
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Structure and Characterization of Vacuum Arc Deposited Carbon Films—A Critical Overview. (n.d.). MDPI. [Link]
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Spin Coater - Standard Operating Procedure. (n.d.). Yale University. [Link]
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The Art of Thermal Evaporation: A Step-by-Step Guide. (2023). AEM Deposition. [Link]
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Thin Film Deposition by Thermal Evaporation. (n.d.). Indian Institute of Technology Bombay. [Link]
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Thin Film Deposition Using Thermal Evaporation. (2022). Akash Arya. [Link]
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Thermal Evaporator Kurt J. Lesker PVD 75. (2023). Umeå University. [Link]
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Thermal Evaporator (TE-3, TE-4, TE-5) User Manual. (2009). Harvard CNS. [Link]
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Thick Tetrahedral Amorphous Carbon Films Deposited by Filtered Cathodic Vacuum Arc. (n.d.). MDPI. [Link]
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Polypeptide Ultrathin Films by Vacuum Deposition: Preparation and Characterization. (2025). ResearchGate. [Link]
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Deposition and characterization of vacuum deposited aluminum films on Kapton laminates. (1978). OSTI.GOV. [Link]
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Vacuum Deposition Techniques and Tables. (n.d.). Ted Pella, Inc.. [Link]
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Safety Operating Guide
Comprehensive Safety and Handling Guide for N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline
This document provides essential safety protocols and operational guidance for the handling and disposal of N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline (CAS RN: 195443-34-6). As a complex aromatic amine containing iodine, this compound requires meticulous handling to mitigate potential health risks. This guide is intended for researchers, scientists, and drug development professionals, offering a framework built on established safety principles and regulatory standards to ensure a safe laboratory environment.
Hazard Analysis and Risk Mitigation
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. While specific toxicological data for this compound is limited, its structural motifs—an aromatic amine and an iodinated biphenyl group—necessitate a cautious approach.
-
Aromatic Amine Toxicity: Aromatic amines as a class of compounds are known for their potential to be readily absorbed through the skin and can be carcinogenic and mutagenic.[1] Their primary toxic effects can include methemoglobinemia and, with chronic exposure, an increased risk of bladder cancer.[1] Many aromatic amines are lipid-soluble, enhancing their ability to penetrate the skin.[1]
-
Iodinated Compound Considerations: While iodine is an essential element, exposure to certain organic iodine compounds can pose health risks. It is crucial to prevent the release of iodinated compounds into the environment, as they can form toxic disinfection byproducts in water treatment processes.
Given these potential hazards, a thorough risk assessment should be conducted before any handling of this compound. This assessment should inform the implementation of control measures to minimize exposure.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Specifications |
| Hands | Double-gloving with compatible chemical-resistant gloves | Aromatic amines can permeate many common glove materials.[2] Nitrile gloves may offer limited short-term splash protection, but for extended handling, heavier-duty gloves such as neoprene or butyl rubber are recommended. Always inspect gloves for any signs of degradation or puncture before use. |
| Eyes/Face | Chemical safety goggles and a face shield | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against dust particles and splashes. A face shield offers an additional layer of protection for the entire face. |
| Body | A lab coat with long sleeves and a chemical-resistant apron | A fully-buttoned lab coat protects the skin and personal clothing from contamination. A chemical-resistant apron provides an additional barrier against spills. |
| Respiratory | A NIOSH-approved respirator | All handling of the solid compound should be performed within a certified chemical fume hood. If there is a potential for airborne dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Operational Workflow for Safe Handling
Adherence to a strict operational workflow is critical to minimize the risk of exposure during the handling of this compound.
3.1. Preparation and Engineering Controls
-
Designated Work Area: All work with this compound must be conducted in a designated area within a laboratory that is equipped with a certified chemical fume hood and an eyewash station/safety shower.
-
Fume Hood Verification: Before commencing any work, verify that the chemical fume hood is functioning correctly. The sash should be kept at the lowest possible height that still allows for comfortable work.
-
Gather Materials: Ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) is clean and readily available within the fume hood to avoid unnecessary movements in and out of the controlled workspace.
3.2. Weighing and Transferring the Solid Compound
The following diagram illustrates the recommended workflow for weighing and transferring solid this compound.
Caption: Workflow for weighing and transferring the solid compound.
Step-by-Step Procedure:
-
Don PPE: Before entering the designated work area, don all required PPE as outlined in the table above.
-
Weighing: Place an analytical balance inside the chemical fume hood. Use a weigh boat to accurately measure the desired amount of the compound. Handle the solid with care to minimize the generation of dust.
-
Transfer: Carefully transfer the weighed solid from the weigh boat into the reaction vessel using a clean spatula.
-
Cleaning: Rinse the weigh boat and spatula with a suitable solvent (e.g., acetone or ethanol) to remove any residual compound. Collect this solvent rinse in a designated halogenated waste container.
Spill Management and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
4.1. Spill Cleanup
-
Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert your supervisor and laboratory safety personnel.
-
Containment: For small spills within a fume hood, use an absorbent material to gently cover the spill. Avoid actions that could generate dust.
-
Neutralization and Cleanup: Once the spill is absorbed, carefully collect the material into a designated hazardous waste container. Decontaminate the area with a suitable solvent and cleaning agent.
-
PPE: Wear appropriate PPE, including respiratory protection, during the entire cleanup process.
4.2. Accidental Exposure
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention. |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and any associated waste is essential to prevent environmental contamination and comply with regulations.
5.1. Waste Segregation
All waste materials contaminated with this compound must be treated as hazardous waste. This includes:
-
Excess solid compound
-
Contaminated consumables (e.g., gloves, weigh boats, paper towels)
-
Solvent rinses from cleaning glassware and equipment
5.2. Waste Collection and Labeling
The following diagram outlines the waste disposal workflow.
Caption: Waste disposal workflow for this compound.
-
Halogenated Organic Waste: this compound is a halogenated organic compound. All waste containing this chemical must be collected in a designated, properly labeled, and sealed container for halogenated organic waste.[3][4][5][6]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Harmful").
-
Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a certified hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.
By adhering to these safety and handling protocols, researchers can minimize their risk of exposure to this compound and ensure a safe and compliant laboratory environment.
References
-
Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
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Korinth, G., et al. (2007). Percutaneous absorption of aromatic amines in rubber industry workers: impact of impaired skin and skin barrier creams. Occupational and Environmental Medicine, 64(6), 366–372. Retrieved from [Link]
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OSHA Technical Manual. (n.d.). Section III: Chapter 1 | Polymer Matrix Materials: Advanced Composites. Occupational Safety and Health Administration. Retrieved from [Link]
-
PubChem. (n.d.). 4-Iodoaniline. National Center for Biotechnology Information. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). EPA Hazardous Waste Codes. Environmental, Health & Safety. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]
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California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Westlaw. Retrieved from [Link]
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from [Link]
-
Lab Manager. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
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Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]
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InterFocus. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
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- 4. wku.edu [wku.edu]
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- 6. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
